molecular formula C24H31N5O2 B8083351 Otenzepad CAS No. 122467-13-4

Otenzepad

カタログ番号: B8083351
CAS番号: 122467-13-4
分子量: 421.5 g/mol
InChIキー: UBRKDAVQCKZSPO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

11-[2-[2-(diethylaminomethyl)-1-piperidinyl]-1-oxoethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one is a benzodiazepine.
cardioselective muscarinic receptor antagonist;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRKDAVQCKZSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045674
Record name AF-DX 116
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Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102394-31-0, 121029-35-4, 122467-13-4
Record name 11-[2-[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Otenzepad [INN]
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Record name Otenzepad, (+)-
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Record name AF-DX 116
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Record name 11-[[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
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Record name OTENZEPAD, (-)-
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Record name OTENZEPAD, (+)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Otenzepad's Mechanism of Action on M2 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenzepad, also known as AF-DX 116, is a pharmacological agent recognized for its selective antagonist activity at the M2 muscarinic acetylcholine (B1216132) receptor. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative binding and functional data, detailed experimental protocols, and visual representations of the associated signaling pathways. Understanding the precise interaction of this compound with the M2 receptor is crucial for its development and application in relevant therapeutic areas, including certain cardiovascular and gastrointestinal conditions.

Introduction: The M2 Receptor and the Role of this compound

The M2 muscarinic acetylcholine receptor (M2R) is a G-protein coupled receptor (GPCR) predominantly found in the heart, central nervous system, and smooth muscles of various organs, including the gastrointestinal tract. As a key component of the parasympathetic nervous system, the M2R is primarily coupled to inhibitory G-proteins of the Gi/o family. Activation of the M2R by its endogenous ligand, acetylcholine (ACh), triggers a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This cascade ultimately mediates physiological responses such as a decrease in heart rate (negative chronotropy) and a reduction in the contractile force of the atria (negative inotropy).

This compound (AF-DX 116) functions as a competitive antagonist at the M2R. By binding to the receptor, it blocks the binding of acetylcholine and other muscarinic agonists, thereby preventing the initiation of the downstream signaling pathway. A defining characteristic of this compound is its selectivity for the M2 subtype over the other four muscarinic receptor subtypes (M1, M3, M4, and M5), which is a critical attribute for achieving targeted therapeutic effects while minimizing off-target side effects.

Quantitative Data: Binding Affinity and Functional Antagonism

The selectivity and potency of this compound have been quantified through various in vitro studies. The data presented below summarizes its binding affinities (Ki) at cloned human muscarinic receptors and its functional antagonist activity (pA2) in tissue preparations.

Table 1: this compound (AF-DX 116) Binding Affinity Profile at Cloned Human Muscarinic Receptors
Receptor SubtypeKi (nM)Selectivity Ratio (Ki [Other Subtype] / Ki [M2])
M2 64 1.0
M42113.3
M14176.5
M378612.3
M5513080.2

Data sourced from Tocris Bioscience, based on studies using human recombinant receptors.[1]

Table 2: Functional Antagonist Activity of this compound (AF-DX 116) in Various Tissues
Tissue PreparationAgonistMeasured ParameterpA2 ValuePredominant Receptor
Guinea Pig AtriaMuscarinic AgonistsNegative Chronotropy & Inotropy~7.0M2
Human Colon (Circular Muscle)Carbachol (B1668302)Muscle Contraction7.36M2/M3
Human Colon (Longitudinal Muscle)CarbacholMuscle Contraction6.44M2/M3
Rat Pancreatic AciniCarbacholAmylase Secretion6.09M3

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Data compiled from multiple pharmacological studies.[2][3][4]

Table 3: this compound Binding Affinity in Human Tissue Homogenates
TissueRadioligandApparent Ki (nM)Putative Receptor Subtype
Human Gastric Smooth Muscle[3H]NMS298M2-like
Human Gastric Smooth Muscle[3H]NMS3463M3-like
Human Detrusor Muscle[3H]QNB59.7M2-like

Data from competitive binding assays in native human tissues.

Signaling Pathways and Mechanism of Action

The interaction of this compound with the M2 receptor is best understood by visualizing the underlying molecular signaling pathways.

Canonical M2 Receptor Signaling Pathway

Upon binding of acetylcholine, the M2 receptor undergoes a conformational change, activating the associated heterotrimeric Gi protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC), leading to a reduction in the synthesis of the second messenger cAMP from ATP. This reduction in cAMP levels has various downstream effects, including the modulation of ion channels and protein kinases.

M2_Signaling cluster_membrane Cell Membrane M2R M2 Receptor Gi Gi Protein (α, β, γ) M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts ACh Acetylcholine (Agonist) ACh->M2R Binds ATP ATP ATP->AC Response Cellular Response (e.g., Decreased Heart Rate) cAMP->Response Leads to

Canonical M2 Receptor Signaling Pathway.
Mechanism of this compound Antagonism

This compound, as a competitive antagonist, binds to the same orthosteric site on the M2 receptor as acetylcholine. However, its binding does not induce the conformational change required for G-protein activation. By occupying the binding site, this compound physically prevents acetylcholine from binding and activating the receptor, thereby inhibiting the entire downstream signaling cascade.

Otenzepad_Action cluster_membrane Cell Membrane M2R M2 Receptor Gi Gi Protein (Inactive) M2R->Gi No Activation AC Adenylyl Cyclase (Active) Gi->AC No Inhibition cAMP Normal cAMP Levels AC->cAMP Maintains This compound This compound (Antagonist) This compound->M2R Binds & Blocks ACh Acetylcholine ACh->M2R Binding Prevented NoResponse No Cellular Response cAMP->NoResponse

Antagonistic Action of this compound on the M2 Receptor.

Experimental Protocols

The quantitative data presented in this guide are derived from established pharmacological assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of a non-labeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound for M1, M2, M3, M4, and M5 muscarinic receptors.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing cloned human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

  • Test Compound: this compound (AF-DX 116).

  • Non-specific Binding Control: Atropine (1 µM), a high-affinity non-selective muscarinic antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Instrumentation: Scintillation counter, 96-well filter plates (e.g., GF/C), vacuum filtration manifold.

Methodology:

  • Membrane Preparation: Homogenize receptor-expressing cells in ice-cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of cell membrane preparation (50-120 µg protein).

    • 50 µL of this compound at various concentrations (e.g., 10-10 to 10-4 M). For total binding wells, add 50 µL of assay buffer. For non-specific binding wells, add 50 µL of 1 µM atropine.

    • 50 µL of [3H]NMS at a fixed concentration near its Kd value (e.g., 1 nM).

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach binding equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through PEI-presoaked GF/C filter plates. Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Dry the filter plates, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]NMS binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Cell Membranes (Expressing M2R) A1 Combine Membranes, This compound & [3H]NMS in 96-well plate P1->A1 P2 Prepare this compound Serial Dilutions P2->A1 P3 Prepare Radioligand ([3H]NMS) P3->A1 A2 Incubate to Equilibrium A1->A2 A3 Separate Bound/Free Ligand (Vacuum Filtration) A2->A3 A4 Measure Radioactivity (Scintillation Counting) A3->A4 D1 Calculate Specific Binding A4->D1 D2 Plot Competition Curve (% Binding vs. [this compound]) D1->D2 D3 Determine IC50 Value D2->D3 D4 Calculate Ki Value (Cheng-Prusoff Equation) D3->D4

Workflow for a Radioligand Competition Binding Assay.
Functional Antagonism Assay (Schild Analysis)

This protocol is used to determine the functional potency (pA2) of a competitive antagonist by measuring its ability to shift the concentration-response curve of an agonist.

Objective: To determine the pA2 value of this compound at M2 receptors in an isolated tissue preparation.

Materials:

  • Tissue: Guinea pig left atria.

  • Agonist: Carbachol (a stable acetylcholine analogue).

  • Antagonist: this compound (AF-DX 116).

  • Physiological Salt Solution: Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Instrumentation: Organ bath system, isometric force transducer, data acquisition system.

Methodology:

  • Tissue Preparation: Isolate guinea pig left atria and mount them in an organ bath containing Krebs-Henseleit solution. Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes. Pace the atria electrically (e.g., at 1 Hz).

  • Control Agonist Curve: Generate a cumulative concentration-response curve for carbachol by adding increasing concentrations to the organ bath and measuring the resulting negative inotropic effect (decrease in contractile force).

  • Washout: Thoroughly wash the tissue with fresh Krebs-Henseleit solution until the contractile force returns to the baseline.

  • Antagonist Incubation: Add a fixed concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium.

  • Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for carbachol. The curve should be shifted to the right.

  • Repeat: Repeat steps 3-5 with several different concentrations of this compound.

  • Data Analysis:

    • For each concentration of this compound, calculate the concentration ratio (CR) - the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in its absence.

    • Construct a Schild plot by graphing log(CR-1) on the y-axis against the negative log molar concentration of this compound (-log[this compound]) on the x-axis.

    • Perform linear regression on the Schild plot. For a competitive antagonist, the slope of the line should not be significantly different from 1.0.

    • The pA2 value is determined from the x-intercept of the regression line.

Conclusion

This compound (AF-DX 116) is a potent and selective competitive antagonist of the M2 muscarinic acetylcholine receptor. Its mechanism of action involves the direct blockade of the orthosteric binding site on the M2 receptor, preventing acetylcholine-mediated activation and the subsequent Gi-coupled signaling cascade that leads to decreased intracellular cAMP. Quantitative binding studies on cloned human receptors confirm its selectivity, with an approximately 6.5-fold and 12-fold preference for M2 over M1 and M3 receptors, respectively. Functional assays in isolated tissues corroborate its antagonist properties. The detailed understanding of this compound's molecular interactions and its selectivity profile provides a solid foundation for its further investigation and potential therapeutic application in disorders where modulation of M2 receptor activity is desired.

References

Otenzepad (AF-DX 116): A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenzepad (AF-DX 116) is a competitive muscarinic M2 receptor antagonist developed by Boehringer Ingelheim Pharma KG.[1] It was primarily investigated for its potential therapeutic application in cardiovascular conditions such as arrhythmia and bradycardia, owing to its notable cardioselectivity.[1][2] Despite progressing to Phase III clinical trials, its development was ultimately discontinued (B1498344).[1] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental findings related to this compound.

Discovery and Development History

This compound, chemically known as 11-[[2-[(diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][3][4]benzodiazepin-6-one, emerged from research programs focused on developing selective antagonists for muscarinic acetylcholine (B1216132) receptor subtypes.[1] Developed by Boehringer Ingelheim Pharma KG, it was identified as a promising candidate for treating cardiac arrhythmias due to its preferential blockade of M2 receptors, which are predominantly found in the heart.[1][5]

The development program for this compound progressed through preclinical and clinical phases, reaching Phase III trials for the treatment of arrhythmias.[1][5] However, the development was officially reported as discontinued in September 1998 for both intravenous and oral formulations.[5] The specific reasons for the discontinuation of the clinical trials are not extensively detailed in publicly available literature, a common occurrence for drug candidates that do not reach the market.

Chemical Synthesis

The synthesis of this compound involves a multi-step process. A key intermediate, 5,11-dihydro-6H-pyrido[2,3-b][3][4]benzodiazepin-6-one, is synthesized and subsequently reacted with chloroacetylchloride. The resulting chloroacetamide is then coupled with 2-[(diethylamino)methyl]piperidine to yield the final compound.

A representative synthetic scheme is outlined below:

G cluster_synthesis Synthesis of this compound (AF-DX 116) 3-amino-2-chloropyridine 3-Amino-2-chloropyridine intermediate_IV 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one 3-amino-2-chloropyridine->intermediate_IV Condensation anthranilic_ester Anthranilic Ester anthranilic_ester->intermediate_IV intermediate_V 11-(Chloroacetyl)-5,11-dihydro-6H- pyrido[2,3-b][1,4]benzodiazepin-6-one intermediate_IV->intermediate_V Acylation chloroacetyl_chloride Chloroacetyl chloride chloroacetyl_chloride->intermediate_V This compound This compound (AF-DX 116) intermediate_V->this compound Coupling diamine_part 2-[(Diethylamino)methyl]piperidine diamine_part->this compound

Caption: Synthetic pathway for this compound (AF-DX 116).

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of the muscarinic M2 receptor.[1] M2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, couple to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In cardiac tissue, the βγ-subunits of the G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a subsequent decrease in heart rate and contractility.

By competitively blocking the M2 receptor, this compound prevents acetylcholine from binding and initiating this signaling cascade. This leads to an increase in heart rate and myocardial contractility, which formed the basis for its investigation in bradycardia and arrhythmias.

The following diagram illustrates the M2 muscarinic receptor signaling pathway and the point of intervention for this compound.

G cluster_pathway M2 Muscarinic Receptor Signaling Pathway ACh Acetylcholine M2R M2 Receptor ACh->M2R Activates This compound This compound (AF-DX 116) This compound->M2R Blocks G_protein Gi/o Protein (α, βγ) M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) GIRK GIRK Channel G_protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Decreases production ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Inhibits activation Cellular_Response Decreased Heart Rate & Contractility PKA->Cellular_Response K_efflux K+ Efflux GIRK->K_efflux Increases Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Cellular_Response

Caption: M2 muscarinic receptor signaling and this compound's point of action.

Quantitative Pharmacological Data

The selectivity and potency of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Muscarinic Receptor Binding Affinities (Ki values)

Receptor SubtypeSpecies/SystemKi (nM)Reference(s)
M1Human recombinant417[3]
M2Human recombinant64[3]
M3Human recombinant786[3]
M4Human recombinant211[3]
M5Human recombinant5130[3]
M2-like (gastric smooth muscle)Human298[6]
M3-like (gastric smooth muscle)Human3463[6]

Table 2: Functional Antagonist Potency (pA2 values)

Tissue PreparationSpeciesAgonistpA2 ValueReference(s)
Atria (negative chronotropy)Guinea PigMuscarinic Agonists~7.0[7]
Intestinal Smooth MuscleGuinea PigMuscarinic Agonists~6.0[7]
Tracheal Smooth MuscleGuinea PigMuscarinic Agonists~6.0[7]
Forearm VasculatureHumanMethacholine5.32

Table 3: Human Pharmacokinetic Parameters

ParameterValueConditionReference(s)
Effect Duration~10 hoursFollowing intravenous administration[8]
Active MetabolitesNot indicated-[8]
Stereoselective MetabolismNot indicated-[8]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is a generalized representation of methods used to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

G cluster_protocol Radioligand Binding Assay Workflow Preparation Prepare cell membranes expressing muscarinic receptor subtypes Incubation Incubate membranes with a radiolabeled ligand (e.g., [3H]NMS) and varying concentrations of This compound Preparation->Incubation Separation Separate bound and free radioligand by rapid filtration Incubation->Separation Quantification Quantify radioactivity of bound ligand using scintillation counting Separation->Quantification Analysis Analyze data using non-linear regression to determine IC50 and Ki values Quantification->Analysis G cluster_protocol In Vitro Muscle Bath Assay Workflow Tissue_Preparation Isolate and mount tissue (e.g., guinea pig atria) in an organ bath containing physiological salt solution Equilibration Allow tissue to equilibrate under a set tension Tissue_Preparation->Equilibration Agonist_CRC Generate a cumulative concentration-response curve (CRC) for a muscarinic agonist (e.g., acetylcholine) Equilibration->Agonist_CRC Antagonist_Incubation Incubate the tissue with a fixed concentration of this compound Agonist_CRC->Antagonist_Incubation Shifted_CRC Generate a second agonist CRC in the presence of this compound Antagonist_Incubation->Shifted_CRC Analysis Calculate the dose ratio and construct a Schild plot to determine the pA2 value Shifted_CRC->Analysis

References

Otenzepad (AF-DX 116): A Pharmacological and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Otenzepad (B1677806) (also known as AF-DX 116) is a competitive muscarinic receptor antagonist.[1] Contrary to being an M1 selective agent, extensive binding data reveals that this compound exhibits relative selectivity for the M2 muscarinic receptor subtype.[1] Developed initially by Boehringer Ingelheim, it was investigated for cardiovascular indications such as arrhythmia and bradycardia due to its cardioselectivity.[1][2] However, its clinical development was halted after Phase III trials.[1] This document provides a detailed overview of the pharmacological properties of this compound, focusing on its binding affinity, receptor selectivity, and the experimental methodologies used for its characterization.

Pharmacological Profile

Mechanism of Action: this compound functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). By binding to these receptors, it blocks the action of the endogenous neurotransmitter, acetylcholine. Some studies also suggest that its action may involve an allosteric binding site, particularly at the M2 receptor.[3]

Receptor Selectivity: Radioligand binding assays have demonstrated that this compound has a higher affinity for the M2 receptor subtype compared to M1, M3, M4, and M5 subtypes.[1] The (+)-enantiomer of this compound is reported to be eight times more potent at the M2 receptor than the (-)-enantiomer.[1]

Quantitative Binding Data

The antagonist binding properties of this compound have been determined across the five cloned human muscarinic receptor subtypes expressed in Chinese Hamster Ovary (CHO-K1) cells. The dissociation constants (Ki) quantify the affinity of this compound for each receptor, where a lower Ki value indicates a higher binding affinity.

Muscarinic Receptor SubtypeDissociation Constant (Ki) in nM
M1537.0 - 1300
M281.0 - 186
M3838 - 2089.0
M4407.0 - 1800
M52800
Data sourced from Buckley et al. (1989), as cited in Wikipedia.[1]

Visualization of Selectivity and Mechanism

The following diagrams illustrate the pharmacological selectivity of this compound and a typical experimental workflow for its characterization.

cluster_ACh cluster_receptors Muscarinic Receptors cluster_this compound ACh ACh M1 M1 (Ki: 537-1300 nM) ACh->M1 Binds & Activates M2 M2 (Ki: 81-186 nM) ACh->M2 Binds & Activates M3 M3 (Ki: 838-2089 nM) ACh->M3 Binds & Activates M4 M4 (Ki: 407-1800 nM) ACh->M4 Binds & Activates This compound This compound This compound->M1 Low Affinity Blockade This compound->M2 High Affinity Blockade This compound->M3 Low Affinity Blockade This compound->M4 Low Affinity Blockade

Caption: this compound's M2 receptor selectivity and antagonist action.

cluster_components cluster_process cluster_analysis Receptor Membrane Preparation (with M2 Receptors) Incubation Incubate Components Receptor->Incubation Radioligand Radioligand (e.g., [3H]NMS) Radioligand->Incubation Competitor This compound (Varying Concentrations) Competitor->Incubation Separation Separate Bound/Free Ligand (Filtration) Incubation->Separation Equilibrium Measurement Quantify Bound Radioactivity (Scintillation Counting) Separation->Measurement Analysis Generate Competition Curve (IC50 -> Ki) Measurement->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on standardized in vitro assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for each muscarinic receptor subtype (M1-M5).

General Protocol:

  • Receptor Source Preparation: Membranes are prepared from cells (e.g., CHO or HEK293 cells) stably transfected to express a single subtype of human muscarinic receptor.[1][4]

  • Assay Buffer: A suitable physiological buffer (e.g., phosphate-buffered saline) is used to maintain pH and ionic strength.

  • Radioligand: A radiolabeled antagonist with high affinity for the receptor, such as [3H]N-methylscopolamine ([3H]NMS), is used at a concentration near its dissociation constant (Kd).[3]

  • Competitive Binding: The receptor membranes and radioligand are incubated in the presence of increasing concentrations of the unlabeled competitor drug (this compound).

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove non-specifically bound ligand.

  • Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal competition curve is generated, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined. The IC50 value is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Functional Assays

Functional assays are crucial to determine whether a ligand acts as an agonist or an antagonist and to quantify its potency.

Objective: To confirm this compound's antagonist activity and determine its potency (e.g., pA2 or Kb) in a cellular context.

General Protocol (Antagonist Mode):

  • Cell Culture: Use cell lines stably expressing the muscarinic receptor subtype of interest (e.g., M2).

  • Signal Transduction Pathway: The assay measures a downstream signaling event specific to the receptor's G-protein coupling.

    • For Gi-coupled receptors (M2, M4): The assay measures the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] An antagonist's effect is measured by its ability to reverse agonist-induced inhibition of cAMP accumulation.

    • For Gq-coupled receptors (M1, M3, M5): The assay measures the activation of phospholipase C, which results in an increase in intracellular calcium ([Ca2+]i).[5] This is typically monitored using calcium-sensitive fluorescent dyes.

  • Assay Procedure:

    • Cells are pre-incubated with various concentrations of the antagonist (this compound).

    • A fixed concentration of a known muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) is then added to stimulate the receptors.[3]

    • The cellular response (change in cAMP or intracellular calcium) is measured.

  • Data Analysis: The antagonist's effect is seen as a rightward shift in the concentration-response curve of the agonist. The potency of the antagonist can be determined by Schild analysis to calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.

References

Otenzepad's Binding Affinity for Muscarinic Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad (B1677806), also known as AF-DX 116, is a selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors, belonging to the G protein-coupled receptor (GPCR) superfamily, are pivotal in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. The five distinct subtypes of muscarinic receptors (M1-M5) exhibit unique tissue distribution and couple to different intracellular signaling pathways, making subtype-selective ligands like this compound valuable tools for both research and potential therapeutic applications.[2][3] This technical guide provides an in-depth overview of this compound's binding affinity for each muscarinic receptor subtype, detailed experimental protocols for assessing this binding, and a visualization of the associated signaling pathways.

This compound Binding Affinity Data

This compound demonstrates a clear selectivity for the M2 muscarinic receptor subtype. The following table summarizes the quantitative binding affinity data (Ki values) of this compound for human recombinant M1, M2, M3, M4, and M5 muscarinic receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeKi (nM)
M1417
M264
M3786
M4211
M55130

Data sourced from Tocris Bioscience.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for muscarinic receptor subtypes is typically achieved through competitive radioligand binding assays. This method quantifies the ability of an unlabeled compound (this compound) to displace a radioactively labeled ligand that has a known high affinity for the receptor.

Materials and Reagents
  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human recombinant muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[4]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Unlabeled Ligand: this compound (AF-DX 116) at a range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-selective muscarinic antagonist, such as atropine (B194438) (e.g., 1 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Methodology
  • Membrane Preparation:

    • Frozen cell pellets containing the expressed muscarinic receptors are thawed and homogenized in ice-cold lysis buffer.

    • The homogenate is centrifuged to pellet the membranes.

    • The resulting pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA assay).[5]

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.[5]

    • Total Binding: Wells containing the receptor membrane preparation and the radioligand ([³H]-NMS).

    • Non-specific Binding: Wells containing the receptor membrane preparation, the radioligand, and a high concentration of the non-selective antagonist (e.g., atropine) to saturate all specific binding sites.

    • Competitive Binding: Wells containing the receptor membrane preparation, the radioligand, and varying concentrations of this compound.

  • Incubation:

    • The assay plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[5]

  • Filtration and Washing:

    • Following incubation, the contents of each well are rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • Radioactivity Measurement:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

    • IC₅₀ Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

    • Ki Calculation: The IC₅₀ value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Signaling Pathways and Experimental Workflow Visualization

Muscarinic receptors mediate their cellular effects by coupling to different G proteins, which in turn modulate the activity of various effector enzymes and ion channels.

  • M1, M3, and M5 Receptors: Primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: Preferentially couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

The following diagrams illustrate the generalized signaling pathways for muscarinic receptors and the experimental workflow for a radioligand binding assay.

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 Activate PLC Phospholipase C (PLC) Gq11->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC M2_M4 M2, M4 Gio Gi/o M2_M4->Gio Activate AC Adenylyl Cyclase (AC) Gio->AC Inhibit ATP ATP AC->ATP Acts on cAMP cAMP (decreased) ATP->cAMP

Caption: Generalized signaling pathways for muscarinic receptor subtypes.

Radioligand_Binding_Assay_Workflow A 1. Receptor Membrane Preparation B 2. Assay Plate Setup (Total, Non-specific, Competitive Binding) A->B C 3. Incubation (e.g., 60-90 min at 30°C) B->C D 4. Filtration (Separate bound from free radioligand) C->D E 5. Washing (Remove unbound radioactivity) D->E F 6. Scintillation Counting (Quantify bound radioactivity) E->F G 7. Data Analysis (Calculate IC₅₀ and Ki values) F->G

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

This compound exhibits a distinct binding profile with a clear preference for the M2 muscarinic receptor subtype. This selectivity makes it a valuable pharmacological tool for elucidating the specific roles of the M2 receptor in various physiological and pathological processes. The standardized radioligand binding assay protocol detailed herein provides a robust and reproducible method for characterizing the binding affinities of this compound and other novel compounds at the different muscarinic receptor subtypes, thereby aiding in the development of more selective and effective therapeutic agents.

References

In Vitro Characterization of Otenzepad's Antagonist Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenzepad, also known as AF-DX 116, is a selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR). This technical guide provides an in-depth overview of the in vitro methods used to characterize the antagonist properties of this compound. The document details experimental protocols for radioligand binding and functional assays, presents quantitative data in structured tables, and utilizes visualizations to illustrate key concepts and workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study of muscarinic receptor pharmacology and drug development.

Introduction

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes of muscarinic receptors (M1-M5) are involved in a wide range of physiological functions, making them important therapeutic targets. This compound has been identified as a competitive antagonist with a relative selectivity for the M2 receptor subtype.[1] Understanding the in vitro characteristics of this compound is crucial for elucidating its mechanism of action and predicting its pharmacological effects.

This guide will cover the essential in vitro assays for characterizing this compound's antagonist properties, including:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

  • Functional Assays: To assess the potency of this compound in antagonizing agonist-induced cellular responses, such as changes in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels.

  • Allosteric Modulation Assays: To investigate any allosteric effects of this compound on agonist binding.

This compound's Antagonist Profile: Quantitative Data

The antagonist properties of this compound have been quantified using various in vitro assays. The following tables summarize the key binding affinity (Ki) and potency (IC50) values obtained from different experimental systems.

Receptor SubtypeLigandTissue/Cell LineAssay TypeKi (nM)Reference
M2This compoundHuman Gastric Smooth MuscleRadioligand Binding ([3H]NMS)298 ± 40[2]
M3This compoundHuman Gastric Smooth MuscleRadioligand Binding ([3H]NMS)3463 ± 620[2]

Table 1: Binding Affinity of this compound for M2 and M3 Muscarinic Receptors. This table presents the equilibrium dissociation constants (Ki) of this compound at human M2 and M3 receptors, determined by radioligand binding assays using [3H]N-methylscopolamine ([3H]NMS) as the radioligand.

Tissue/OrganAgonistAssay TypeIC50 (nM)Reference
Rabbit Peripheral Lung--640[3]
Rat Heart--386[3]
Xenopus Oocytes (M3)AcetylcholineElectrophysiology2000[4]

Table 2: Functional Potency of this compound in Various Tissues. This table shows the half-maximal inhibitory concentration (IC50) values of this compound in functional assays, indicating its potency in antagonizing agonist-induced responses in different tissues.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the antagonist properties of this compound in vitro.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique for determining the affinity of a ligand for a receptor.[5] Competition binding assays are commonly used to determine the inhibition constant (Ki) of an unlabeled ligand (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells)

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS)

  • Unlabeled this compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • 96-well filter plates

  • Cell harvester

  • Scintillation counter

Protocol:

  • Membrane Preparation: Homogenize cells expressing the target receptor in an appropriate buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer

    • A fixed concentration of [3H]NMS (typically at or near its Kd value).

    • Increasing concentrations of unlabeled this compound.

    • Membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled universal muscarinic antagonist like atropine) from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value of this compound.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]

Functional Assays

Functional assays measure the ability of a compound to modulate a cellular response following receptor activation. For M2 receptors, which are coupled to Gi/o proteins, antagonism by this compound is typically assessed by measuring its ability to reverse agonist-induced inhibition of adenylyl cyclase (leading to changes in cAMP levels) or modulation of ion channels.

Objective: To determine the potency (IC50) of this compound in antagonizing agonist-induced inhibition of cAMP production.

Materials:

  • CHO cells stably expressing the human M2 muscarinic receptor.

  • Muscarinic agonist (e.g., carbachol).

  • This compound.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture reagents.

Protocol:

  • Cell Culture: Culture CHO-M2 cells to an appropriate density in 96-well plates.

  • Pre-treatment with this compound: Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol (B1668302) at its EC80 concentration) in the presence of forskolin. Forskolin is used to stimulate a measurable basal level of cAMP.

  • Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

M2 Receptor-Mediated Inhibition of cAMP Production

G cluster_membrane Cell Membrane M2R M2 Receptor Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist Agonist Agonist->M2R This compound This compound This compound->M2R ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: M2 receptor signaling pathway and this compound's action.

While M2 receptors are primarily Gi-coupled, they can also influence intracellular calcium levels, often through the βγ subunits of the G-protein. Functional antagonism by this compound can be assessed by measuring its ability to block agonist-induced calcium mobilization.

Objective: To determine the potency (IC50) of this compound in antagonizing agonist-induced calcium flux.

Materials:

  • Cells expressing the M2 muscarinic receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Muscarinic agonist (e.g., carbachol).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Fluorescence plate reader with kinetic reading capabilities.

Protocol:

  • Cell Plating and Dye Loading: Plate cells in a 96-well plate and allow them to adhere. Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

  • Baseline Reading: Measure the baseline fluorescence of the cells.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate.

  • Agonist Stimulation and Measurement: Add a fixed concentration of a muscarinic agonist and immediately begin measuring the fluorescence intensity kinetically over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response as a function of the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Workflow for a Calcium Flux Assay

G Cell_Plating Cell Plating Dye_Loading Calcium Dye Loading Cell_Plating->Dye_Loading Baseline_Measurement Baseline Fluorescence Measurement Dye_Loading->Baseline_Measurement Otenzepad_Addition Addition of this compound Baseline_Measurement->Otenzepad_Addition Agonist_Stimulation Agonist Stimulation & Kinetic Reading Otenzepad_Addition->Agonist_Stimulation Data_Analysis Data Analysis (IC50 Determination) Agonist_Stimulation->Data_Analysis

Caption: Steps in a typical calcium flux assay.

Schild Analysis

Schild analysis is a classical pharmacological method used to determine the equilibrium dissociation constant (pA2) of a competitive antagonist and to confirm the competitive nature of the antagonism. I[8]t involves performing agonist concentration-response curves in the absence and presence of several fixed concentrations of the antagonist.

Objective: To determine the pA2 value of this compound and confirm its competitive antagonism at the M2 receptor.

Protocol:

  • Perform a full agonist (e.g., carbachol) concentration-response curve in a functional assay (e.g., cAMP or calcium flux assay) to determine the agonist's EC50.

  • Repeat the agonist concentration-response curve in the presence of at least three different fixed concentrations of this compound.

  • Data Analysis:

    • Calculate the dose ratio (DR) for each concentration of this compound: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist) .

    • Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

    • Perform a linear regression on the Schild plot. For a competitive antagonist, the slope should not be significantly different from 1.

    • The x-intercept of the regression line is the pA2 value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (KB).

Logical Relationship in Schild Analysis

G Agonist_CRC Agonist Concentration- Response Curve Shifted_CRCs Rightward Shifted Agonist CRCs Agonist_CRC->Shifted_CRCs Otenzepad_Conc Fixed Concentrations of this compound Otenzepad_Conc->Shifted_CRCs Dose_Ratio Calculate Dose Ratio (DR) Shifted_CRCs->Dose_Ratio Schild_Plot Construct Schild Plot (log(DR-1) vs -log[this compound]) Dose_Ratio->Schild_Plot pA2 Determine pA2 (x-intercept) Schild_Plot->pA2 Slope Determine Slope (should be ~1) Schild_Plot->Slope

References

Unveiling the Cardiac Preference: A Technical Guide to the Preclinical Cardioselectivity of Otenzepad

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the M2-Selective Muscarinic Antagonist Otenzepad and its Preclinical Cardiac Profile

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the preclinical investigations into the cardioselectivity of this compound (also known as AF-DX 116). This compound, a competitive muscarinic receptor antagonist, was primarily investigated for the treatment of arrhythmia and bradycardia due to its relative selectivity for the M2 muscarinic acetylcholine (B1216132) receptor, which is the predominant subtype in the heart.[1][2] This document synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying mechanisms and workflows to facilitate a deeper understanding of this compound's pharmacological profile.

Executive Summary

This compound demonstrates a notable preference for cardiac M2 muscarinic receptors over other muscarinic receptor subtypes and non-cardiac M2 receptors. This cardioselectivity has been established through a series of preclinical in vitro and in vivo studies, which are detailed in this guide. The subsequent sections present binding affinity data, functional assay results in isolated tissues and whole animal models, and the experimental protocols utilized in these seminal studies.

Data Presentation: this compound's Receptor Affinity and Functional Potency

The cardioselectivity of this compound is quantitatively supported by its binding affinity for various muscarinic receptor subtypes and its functional antagonism in different tissue preparations.

Table 1: Muscarinic Receptor Binding Affinities of this compound (AF-DX 116)
Receptor SubtypeTest SystemKᵢ (nM)Reference
Human M1Recombinant417[3]
Human M2 Recombinant 64 [3]
Human M3Recombinant786[3]
Human M4Recombinant211[3]
Human M5Recombinant5130[3]

Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Antagonism of this compound (AF-DX 116) in Preclinical Models
ModelSpeciesParameterValueReference
Isolated Atria (Negative Chronotropy & Inotropy)Guinea PigpA₂7.33[2]
Intestinal Smooth MuscleGuinea PigpA₂6.39 - 6.44[2]
Tracheal Smooth MuscleGuinea PigpA₂6.39 - 6.44[2]
Rabbit Peripheral LungRabbitIC₅₀640 nM[4]
Rat HeartRatIC₅₀386 nM[4]
Pithed Rat (Vagally-induced Bradycardia - M2)RatED₅₀32 µg/kg i.v.[2]
Pithed Rat (McN-A-343-induced Pressor Response - M1)RatED₅₀211 µg/kg i.v.[2]
Isolated, Blood-Perfused AV Node (vs. Carbachol)CanineApparent pA₂13 µg[5]
Open-Chest in situ Heart (vs. Carbachol (B1668302) - Negative Dromotropy)CanineApparent pA₂36 µg/kg[5]
Open-Chest in situ Heart (vs. Carbachol - Hypotension)CanineApparent pA₂105 µg/kg[5]

pA₂: A measure of the potency of a competitive antagonist. A higher pA₂ value indicates greater potency. IC₅₀: The concentration of an antagonist that inhibits a response by 50%. ED₅₀: The dose of a drug that produces 50% of its maximal effect.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed to characterize the cardioselectivity of this compound.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity of a compound to its target receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the five human muscarinic receptor subtypes (M1-M5).

General Protocol:

  • Receptor Preparation: Membranes from cells recombinantly expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, and M5) are prepared.

  • Radioligand: A non-selective muscarinic radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is used to label the receptors.

  • Competition Binding: The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Isolated Guinea Pig Atria Functional Assay

This ex vivo preparation is a classic model for assessing the effects of drugs on cardiac chronotropy (heart rate) and inotropy (contractility).

Objective: To determine the functional potency (pA₂) of this compound in antagonizing muscarinic agonist-induced negative chronotropic and inotropic effects.

General Protocol:

  • Tissue Preparation: Guinea pigs are euthanized, and the atria are dissected and mounted in an organ bath containing oxygenated physiological salt solution at a constant temperature.

  • Stimulation: The atria are allowed to beat spontaneously (for chronotropic studies) or are electrically stimulated at a fixed frequency (for inotropic studies).

  • Agonist Challenge: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol) to establish a baseline negative chronotropic or inotropic response.

  • Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of this compound for a predetermined period.

  • Repeat Agonist Challenge: The cumulative concentration-response curve for the muscarinic agonist is repeated in the presence of this compound.

  • Data Analysis: The Schild plot analysis is used to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Pithed Rat Model for Cardiovascular Studies

The pithed rat model is an in vivo preparation that eliminates central nervous system and reflex autonomic influences, allowing for the direct assessment of drug effects on the cardiovascular system.

Objective: To evaluate the in vivo selectivity of this compound for M2 versus M1 muscarinic receptors.

General Protocol:

  • Animal Preparation: Rats are anesthetized, and a pithing rod is inserted through the orbit and down the spinal canal to destroy the central nervous system. The animals are then artificially ventilated.

  • Instrumentation: A carotid artery is cannulated for blood pressure measurement, and a jugular vein is cannulated for drug administration. Heart rate is derived from the blood pressure signal.

  • M2 Receptor Stimulation (Vagally-induced Bradycardia): The vagus nerves are isolated and electrically stimulated to induce a bradycardic response, which is mediated by cardiac M2 receptors. The dose of this compound required to inhibit this response by 50% (ED₅₀) is determined.

  • M1 Receptor Stimulation (McN-A-343-induced Pressor Response): The M1-selective agonist McN-A-343 is administered to elicit a pressor (blood pressure increasing) response, mediated by M1 receptors in sympathetic ganglia. The dose of this compound required to inhibit this response by 50% (ED₅₀) is determined.

  • Selectivity Assessment: The ratio of the ED₅₀ for the M1-mediated response to the ED₅₀ for the M2-mediated response is calculated to quantify the in vivo selectivity.

Canine Atrioventricular (AV) Nodal Conduction Studies

These studies in a larger animal model provide valuable insights into the effects of drugs on cardiac electrophysiology.

Objective: To assess the effect of this compound on muscarinic agonist-induced changes in AV nodal conduction.

General Protocol:

  • Model Preparation: The studies can be performed in either an isolated, blood-perfused AV node preparation or in an open-chest in situ dog heart.

  • Electrophysiological Recordings: An electrogram is recorded to measure the atrio-His (AH) interval, which reflects the conduction time through the AV node.

  • Muscarinic Agonist Infusion: A muscarinic agonist like carbachol is administered to prolong the AH interval (negative dromotropic effect).

  • This compound Administration: this compound is administered, and its ability to antagonize the carbachol-induced prolongation of the AH interval is quantified.

  • Data Analysis: The apparent pA₂ value is calculated to determine the potency of this compound in antagonizing the negative dromotropic effects at the AV node.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

M2_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_effects Physiological Effects ACh Acetylcholine M2R M2 Receptor ACh->M2R Activates This compound This compound This compound->M2R Blocks Gi Gᵢ Protein M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits IonChannel Ion Channels (e.g., I_K,ACh, I_Ca,L) Gi->IonChannel Directly Modulates (βγ subunit) cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates PKA->IonChannel Modulates HR Decreased Heart Rate IonChannel->HR Contractility Decreased Contractility IonChannel->Contractility Conduction Slowed AV Conduction IonChannel->Conduction Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis ReceptorPrep Prepare Membranes with M₂ Receptors Incubate Incubate Membranes, Radioligand, and this compound ReceptorPrep->Incubate Radioligand Radioligand ([³H]-NMS) Radioligand->Incubate OtenzepadSol Prepare this compound Solutions (Varying Conc.) OtenzepadSol->Incubate Filter Rapid Filtration to Separate Bound/Free Ligand Incubate->Filter Count Quantify Bound Radioactivity Filter->Count CalculateIC50 Determine IC₅₀ Count->CalculateIC50 CalculateKi Calculate Kᵢ using Cheng-Prusoff Equation CalculateIC50->CalculateKi Functional_Selectivity_Logic cluster_invitro In Vitro / Ex Vivo Models cluster_invivo In Vivo Models cluster_conclusion Conclusion Title Investigating Functional Cardioselectivity of this compound cluster_invitro cluster_invitro Title->cluster_invitro cluster_invivo cluster_invivo Title->cluster_invivo Atria Isolated Guinea Pig Atria (Cardiac M₂ Receptors) Compare_pA2 Compare pA₂ Values Atria->Compare_pA2 SmoothMuscle Isolated Smooth Muscle (e.g., Trachea, Intestine) (Non-cardiac M₂, M₃ Receptors) SmoothMuscle->Compare_pA2 ConclusionNode Higher pA₂ in Atria & Lower ED₅₀ for Bradycardia = Cardioselectivity Compare_pA2->ConclusionNode Demonstrates PithedRatM2 Pithed Rat: Vagally-induced Bradycardia (Cardiac M₂ Receptors) Compare_ED50 Compare ED₅₀ Values PithedRatM2->Compare_ED50 PithedRatM1 Pithed Rat: McN-A-343 Pressor Response (Ganglionic M₁ Receptors) PithedRatM1->Compare_ED50 Compare_ED50->ConclusionNode Demonstrates

References

Otenzepad's Effects on Gastrointestinal Smooth Muscle Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad (B1677806), also known as AF-DX 116, is a selective antagonist of muscarinic acetylcholine (B1216132) receptors, with a notable preference for the M2 subtype. Muscarinic receptors, particularly the M2 and M3 subtypes, play a crucial role in regulating gastrointestinal (GI) smooth muscle motility. Acetylcholine released from parasympathetic nerve endings stimulates these receptors, leading to muscle contraction and peristalsis. This guide provides an in-depth technical overview of the effects of this compound on GI smooth muscle, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound's interaction with muscarinic receptors in gastrointestinal smooth muscle.

Table 1: this compound Binding Affinities in Human Gastric Smooth Muscle [1]

ParameterValueReceptor Subtype
Apparent Ki1298 ± 40 nMM2-like
Apparent Ki23.463 ± 0.62 mMM3-like

Data obtained from competitive radioligand binding assays using [3H]N-methylscopolamine in human gastric smooth muscle membranes.[1]

Table 2: this compound Functional Antagonism in Guinea Pig Ileum

ParameterAgonistValue
pKBOxotremorine-M6.28 ± 0.10
pA2McN-A3437.14 ± 0.12
pA2Pilocarpine6.32 ± 0.13
pA2Carbachol6.41 ± 0.08

Data derived from in vitro organ bath studies measuring the inhibition of agonist-induced contractions of guinea pig ileum longitudinal smooth muscle.

Mechanism of Action and Signaling Pathways

Gastrointestinal smooth muscle contraction is primarily mediated by the activation of M3 muscarinic receptors, which couple to Gq/11 proteins. This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to phosphorylation of myosin light chains and subsequent muscle contraction.

The M2 muscarinic receptors, which are more numerous than M3 receptors in GI smooth muscle, couple to Gi/o proteins.[2] Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Since cAMP promotes muscle relaxation, the M2-mediated reduction in cAMP counteracts relaxation and sensitizes the contractile apparatus to Ca2+, thereby potentiating the M3-mediated contraction.

This compound, as a selective M2 antagonist, is expected to primarily interfere with the M2 receptor-mediated potentiation of contraction. By blocking the M2 receptor, this compound would prevent the inhibition of adenylyl cyclase, leading to maintained or elevated cAMP levels, which would favor smooth muscle relaxation and oppose the contractile signals initiated by M3 receptor activation.

Signaling Pathway of Muscarinic Receptors in GI Smooth Muscle and the Effect of this compound ACh Acetylcholine M3R M3 Receptor ACh->M3R M2R M2 Receptor ACh->M2R Gq11 Gq/11 M3R->Gq11 Activates Gio Gi/o M2R->Gio Activates This compound This compound This compound->M2R Inhibition PLC Phospholipase C Gq11->PLC Activates AC Adenylyl Cyclase Gio->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG cAMP cAMP ATP->cAMP SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C DAG->PKC Activates PKA Protein Kinase A (activated by cAMP) cAMP->PKA Activates Ca Ca2+ release SR->Ca MLCK Myosin Light Chain Kinase Ca->MLCK Activates Contraction Contraction PKC->Contraction Potentiates Relaxation Relaxation PKA->Relaxation Promotes MLCK->Contraction Leads to

Muscarinic receptor signaling in GI smooth muscle.

Experimental Protocols

Radioligand Binding Assay (for determining binding affinity)

This protocol is a synthesized representation of methods described in the literature for characterizing muscarinic receptor subtypes in gastrointestinal smooth muscle.[1]

  • Tissue Preparation:

    • Human gastric smooth muscle tissue is obtained, and the mucosal layer is removed by dissection.

    • The smooth muscle tissue is minced and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes) to pellet the cell membranes.

    • The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in the assay buffer.

  • Saturation Binding Assay:

    • To determine the total number of muscarinic receptors (Bmax) and the dissociation constant (Kd) of the radioligand, increasing concentrations of a non-selective muscarinic antagonist radioligand, such as [3H]N-methylscopolamine ([3H]NMS), are incubated with a fixed amount of membrane protein.

    • Non-specific binding is determined in a parallel set of tubes containing a high concentration of a non-labeled antagonist, such as atropine (B194438) (1 µM).

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Competition Binding Assay:

    • To determine the affinity (Ki) of this compound for the muscarinic receptor subtypes, a fixed concentration of the radioligand ([3H]NMS) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

    • The incubation conditions are the same as for the saturation binding assay.

  • Separation and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

    • The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Saturation binding data are analyzed by Scatchard analysis or non-linear regression to determine Bmax and Kd.

    • Competition binding data are analyzed using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay start Start tissue_prep Tissue Preparation (Human Gastric Smooth Muscle) start->tissue_prep membrane_iso Membrane Isolation (Homogenization & Centrifugation) tissue_prep->membrane_iso binding_assay Radioligand Binding Assay ([3H]NMS + this compound) membrane_iso->binding_assay filtration Separation of Bound/Free Ligand (Rapid Filtration) binding_assay->filtration counting Radioactivity Measurement (Liquid Scintillation Counting) filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis end End analysis->end

Workflow for radioligand binding assay.
In Vitro Smooth Muscle Contraction Assay (Organ Bath Studies)

This protocol outlines a general method for assessing the functional effects of this compound on agonist-induced contractions of gastrointestinal smooth muscle strips.

  • Tissue Preparation:

    • A segment of the desired gastrointestinal tissue (e.g., guinea pig ileum or human gastric antrum) is excised and placed in cold, oxygenated Krebs-Henseleit solution.

    • Longitudinal or circular smooth muscle strips of appropriate dimensions (e.g., 1-2 cm long, 2-3 mm wide) are carefully dissected.

  • Organ Bath Setup:

    • The muscle strips are mounted in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

    • One end of the strip is fixed to a stationary hook, and the other end is connected to an isometric force transducer to record changes in muscle tension.

    • The strips are allowed to equilibrate under a resting tension (e.g., 1 gram) for a period of time (e.g., 60-90 minutes), with periodic washing.

  • Experimental Procedure:

    • The viability of the muscle strips is confirmed by inducing a contraction with a standard stimulus, such as a high concentration of potassium chloride (KCl) or a supramaximal concentration of a muscarinic agonist like carbachol.

    • After washing and re-equilibration, a cumulative concentration-response curve to a muscarinic agonist (e.g., acetylcholine or carbachol) is generated to establish a baseline contractile response.

    • The muscle strips are then incubated with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes).

    • In the continued presence of this compound, a second cumulative concentration-response curve to the same muscarinic agonist is generated.

    • This procedure is repeated with different concentrations of this compound.

  • Data Analysis:

    • The contractile responses are measured as the increase in tension from the baseline.

    • The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximum response (Emax) are determined for each concentration-response curve.

    • The antagonistic effect of this compound is quantified by determining the pA2 or pKB value from Schild plot analysis, which provides a measure of the antagonist's affinity for the receptor in a functional assay.

Effects on Gastrointestinal Motility In Vivo

While specific quantitative data for this compound's effect on gastric emptying in humans is limited, studies on M2 receptor antagonists suggest an inhibitory role in gastrointestinal transit. One study noted that AF-DX 116 (this compound) was several hundred-fold less potent in antagonizing acetylcholine-mediated gastric emptying compared to its effects on cardiac M2 receptors. This suggests that at therapeutic doses for cardiovascular indications, this compound may have a less pronounced effect on GI motility. However, as an M2 receptor antagonist, it has the potential to influence GI transit, likely by attenuating the cholinergic potentiation of smooth muscle contraction.

A standard method to assess gastric emptying is gastric emptying scintigraphy . A brief overview of the protocol is provided below.

  • Patient Preparation: The patient fasts overnight. Any medications that could affect gastrointestinal motility are typically withheld.

  • Radiolabeled Meal: The patient consumes a standardized meal (e.g., egg whites) labeled with a radioactive isotope (e.g., 99mTc-sulfur colloid).

  • Imaging: Serial images of the stomach are acquired using a gamma camera at specific time points (e.g., immediately after the meal and at 1, 2, and 4 hours post-ingestion).

  • Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to determine the rate of gastric emptying.

Conclusion

This compound demonstrates clear antagonist activity at muscarinic M2 receptors in human gastrointestinal smooth muscle. Its mechanism of action involves the blockade of M2-mediated signaling pathways that normally potentiate M3 receptor-induced contractions. While direct quantitative data on its effects on human GI motility and gastric emptying are not extensively available, its pharmacological profile suggests a potential to modulate these functions. The experimental protocols detailed in this guide provide a framework for further investigation into the precise effects of this compound and other M2-selective antagonists on gastrointestinal smooth muscle physiology. This information is critical for the development of targeted therapies for a range of gastrointestinal motility disorders.

References

Otenzepad in Myopia Research: A Technical Guide to a Promising Avenue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The global prevalence of myopia is increasing at an alarming rate, creating a significant public health burden. While various strategies are employed to slow its progression, the development of targeted pharmacological interventions remains a key area of research. Muscarinic receptor antagonists, particularly the non-selective antagonist atropine (B194438), have demonstrated efficacy in controlling myopia progression. However, the associated side effects necessitate the exploration of more selective compounds. Otenzepad (also known as AF-DX 116), a competitive and relatively selective M2 muscarinic receptor antagonist, presents a compelling candidate for investigation. This technical guide provides a comprehensive overview of the preliminary research and theoretical framework supporting the potential of this compound in myopia studies. It consolidates available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a foundational resource for researchers in this field.

Rationale for Investigating this compound in Myopia

The rationale for exploring this compound's role in myopia control is rooted in the established involvement of the muscarinic cholinergic system in eye growth. Myopia, or nearsightedness, is often caused by excessive axial elongation of the eye. Evidence from both animal and human studies has shown that non-selective muscarinic antagonists like atropine can effectively slow this elongation.[1][2] The mechanism is believed to involve the modulation of signaling pathways in the retina, choroid, and sclera that control scleral remodeling.

The five muscarinic receptor subtypes (M1-M5) are expressed in various ocular tissues, including the sclera.[3] Studies suggest that M1, M2, and M4 receptors are particularly implicated in the signaling cascade that regulates eye growth.[4][5] While pirenzepine, a preferential M1/M4 antagonist, has shown some efficacy in slowing myopia, the specific role of the M2 receptor is an area of active investigation.[4] this compound's relative selectivity for the M2 receptor offers a unique opportunity to dissect the contribution of this specific subtype to myopia development and progression.[6] By targeting the M2 receptor, this compound could potentially offer a more favorable side-effect profile compared to non-selective antagonists, which often cause mydriasis (pupil dilation) and cycloplegia (loss of accommodation).

Pharmacological Profile of this compound (AF-DX 116)

Understanding the binding affinity and selectivity of this compound for the different muscarinic receptor subtypes is crucial for interpreting experimental results and predicting its clinical effects. The following tables summarize the available quantitative data from various in vitro studies.

Table 1: Binding Affinity (pKi) of this compound for Muscarinic Receptor Subtypes

Receptor SubtypeReported pKi (Mean ± SEM)Tissue/Cell LineReference
M16.8Rat Cerebral Cortex[7]
M28.0Rat Heart[7]
M36.7Rat Submaxillary Gland[7]
M47.1--
M5---

Note: Data for M4 and M5 subtypes is not consistently available in the reviewed literature and requires further investigation.

Table 2: Inhibitory Potency (IC50/pA2) of this compound at Muscarinic Receptors

Receptor SubtypeReported ValueAssay TypeTissue/Cell LineReference
M2pA2 = 7.9Functional Assay (Antagonism of carbachol-induced negative inotropy)Guinea Pig Atria[8]
M3pA2 = 6.8Functional Assay (Antagonism of carbachol-induced contraction)Guinea Pig Ileum[8]
M1pA2 = 6.71 ± 0.08Schild Analysis (In vivo vasodilation)Human Forearm Vasculature[9]
M2pA2 = 5.32 ± 0.05Schild Analysis (In vivo vasodilation)Human Forearm Vasculature[9]
M3IC50 = 2 µMElectrophysiology (Inhibition of acetylcholine (B1216132) response)Xenopus Oocytes[10]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. IC50 is the concentration of an inhibitor where the response is reduced by half.

Potential Signaling Pathways in Myopia Control

The mechanism by which muscarinic receptor antagonists influence eye growth is thought to involve a complex signaling cascade that originates in the retina and culminates in the remodeling of the scleral extracellular matrix. The M2 receptor, being a Gi-coupled receptor, is known to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In scleral fibroblasts, muscarinic receptor activation has been shown to transactivate growth factor receptors and modulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade, which plays a role in cell proliferation and extracellular matrix synthesis.[3]

Based on the available literature, a putative signaling pathway for M2 receptor-mediated effects in scleral fibroblasts is proposed below.

M2_Signaling_Pathway This compound This compound M2R M2 Receptor This compound->M2R Antagonism PLC Phospholipase C M2R->PLC Activates (?) Gi Gi M2R->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP PKC PKC PLC->PKC Gi->AC PKA PKA Ras Ras PKC->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Collagen, MMPs, etc.) Transcription_Factors->Gene_Expression Proliferation ↓ Scleral Fibroblast Proliferation Gene_Expression->Proliferation ECM_Remodeling Altered ECM Remodeling Gene_Expression->ECM_Remodeling

Caption: Putative M2 muscarinic receptor signaling pathway in scleral fibroblasts.

Recommended Experimental Protocols

To rigorously evaluate the potential of this compound in myopia control, well-defined experimental protocols are essential. The following methodologies are based on established animal models of myopia.

Animal Models
  • Form-Deprivation Myopia (FDM): This model is widely used and involves depriving one eye of clear form vision, typically with a translucent occluder or goggle. This induces axial elongation and a myopic shift in the treated eye.[2][4]

  • Lens-Induced Myopia (LIM): This model uses negative-powered lenses placed in front of the eye to induce hyperopic defocus, which stimulates axial elongation to compensate.[4]

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in an animal model of myopia.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Myopia Induction cluster_treatment Treatment Protocol cluster_assessment Outcome Assessment Animal_Selection Animal Selection (e.g., Chicks, Tree Shrews) Baseline_Measurements Baseline Measurements (Refraction, Axial Length) Animal_Selection->Baseline_Measurements Grouping Randomized Grouping (Control, Vehicle, this compound) Baseline_Measurements->Grouping Induction Induce Myopia (Form-Deprivation or Lens-Induced) Grouping->Induction Drug_Admin Daily Intravitreal Injection (this compound or Vehicle) Induction->Drug_Admin Follow_up Follow-up Measurements (e.g., Day 5, Day 10) Drug_Admin->Follow_up Data_Analysis Data Analysis (Comparison between groups) Follow_up->Data_Analysis

Caption: General experimental workflow for in vivo myopia studies.

Detailed Methodologies

a) Subjects:

  • White Leghorn chicks (post-hatch day 4-7) or tree shrews are commonly used due to their rapid eye growth and susceptibility to experimental myopia.[2][4]

b) Baseline Measurements:

  • Refractive Error: Measured using an automated infrared photorefractor or a Hartinger coincidence refractometer.

  • Axial Dimensions: Measured using high-frequency A-scan ultrasonography to determine axial length, vitreous chamber depth, and lens thickness.

c) Myopia Induction:

  • FDM: A translucent plastic goggle is affixed over one eye. The contralateral eye serves as a control.

  • LIM: A monocular lens holder with a negative lens (e.g., -10 D) is fitted over one eye. The contralateral eye receives a plano lens.

d) Drug Administration:

  • This compound is dissolved in a sterile vehicle (e.g., phosphate-buffered saline).

  • Daily intravitreal injections (e.g., 20 µL) are administered into the treated eye under light anesthesia.

  • A range of concentrations should be tested to determine a dose-response relationship.

e) Follow-up Measurements:

  • Refractive error and axial dimensions are measured at regular intervals (e.g., daily or every few days) throughout the experimental period (typically 5-14 days).

f) Tissue Analysis (Post-mortem):

  • Immunohistochemistry: To localize the expression of M2 receptors and downstream signaling proteins (e.g., phosphorylated ERK) in the retina, choroid, and sclera.

  • Western Blotting: To quantify the expression levels of these proteins.

  • RT-qPCR: To measure the mRNA levels of genes involved in scleral remodeling (e.g., collagen type I, matrix metalloproteinases).

g) In Vitro Scleral Fibroblast Culture:

  • Cell Proliferation Assay: Scleral fibroblasts are cultured from dissected scleral tissue. The effect of this compound on fibroblast proliferation can be assessed using a BrdU incorporation assay.

  • Extracellular Matrix Protein Synthesis: The synthesis of collagen and glycosaminoglycans can be measured by radiolabeling experiments or ELISA.

Conclusion and Future Directions

This compound's selectivity for the M2 muscarinic receptor makes it a valuable tool for investigating the specific role of this receptor subtype in the complex process of eye growth and myopia development. The preliminary data and the established role of the muscarinic system in myopia provide a strong rationale for its further investigation.

Future research should focus on:

  • Comprehensive Dose-Response Studies: To determine the optimal concentration of this compound for myopia control with minimal side effects.

  • Long-term Efficacy and Safety: To assess the sustained effects of this compound and monitor for any potential ocular or systemic toxicity.

  • Elucidation of Downstream Signaling: To precisely map the intracellular signaling pathways in different ocular tissues that are modulated by M2 receptor antagonism.

  • Combination Therapies: To explore the potential synergistic effects of this compound with other myopia control strategies, such as optical interventions or other pharmacological agents.

By pursuing these avenues of research, the scientific community can better understand the potential of this compound as a targeted and effective treatment for the growing global health challenge of myopia.

References

Otenzepad: A Technical Guide to its Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenzepad, also known as AF-DX 116, is a selective and competitive antagonist of the M2 muscarinic acetylcholine (B1216132) receptor.[1] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, intended to support research and development activities. The document details its structural identifiers, key physicochemical parameters, and the experimental methodologies for their determination. Furthermore, it visualizes the M2 receptor signaling pathway affected by this compound and a typical experimental workflow for its in vivo evaluation.

Chemical Structure and Identifiers

This compound is a synthetic organic compound with a complex heterocyclic structure. Its systematic IUPAC name is 11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][2][3]benzodiazepin-6-one.[1]

Below is a 2D representation of the chemical structure of this compound:

(A 2D chemical structure image of this compound would be placed here in a real document. As a text-based AI, I cannot generate images directly. A placeholder is described.)

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name 11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][2][3]benzodiazepin-6-one[1]
Synonyms AF-DX 116[4]
CAS Number 102394-31-0[5]
Molecular Formula C₂₄H₃₁N₅O₂[5]
Molecular Weight 421.54 g/mol [5]
SMILES CCN(CC)CC1CCCCN1CC(=O)N2c3ccccc3C(=O)Nc4cccnc24[6]
InChI InChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31)[1]

Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. This section summarizes the known and predicted physicochemical data for this compound.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Melting Point Not explicitly reported. A general experimental protocol is provided in Section 3.1.
Boiling Point Not explicitly reported.
pKa Not explicitly reported. A general experimental protocol is provided in Section 3.2.
logP (Octanol/Water) ~2.762 - 3.27[6][7]
Water Solubility Not explicitly reported. A product data sheet indicates solubility in DMSO is 25 mg/mL.[5]
Topological Polar Surface Area (TPSA) 74.23 Ų[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 5[7]
Rotatable Bonds 7[7]

Experimental Protocols for Physicochemical Property Determination

This section outlines standard experimental methodologies that can be employed to determine key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Protocol: Capillary Melting Point Determination [2][3][8][9][10]

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or a digital temperature probe.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating medium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. This range is the melting point of the substance.

  • Purity Assessment: A narrow melting range (0.5-1 °C) is indicative of a high-purity substance. Impurities tend to depress and broaden the melting range.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a drug at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding.

Protocol: Potentiometric Titration [11][12][13][14]

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system, often a mixture of water and an organic co-solvent to ensure solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the this compound solution in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a monoprotic acid, the pKa is the pH at which half of the compound is ionized.

logP (Octanol-Water Partition Coefficient) Determination

The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity. It is a key determinant of a drug's ability to cross biological membranes.

Protocol: Shake-Flask Method [7][15][16][17][18]

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 to determine logD) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a flask.

  • Equilibration: The flask is shaken or stirred for a sufficient period to allow for the partitioning of this compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.

  • Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Signaling Pathway and Experimental Workflow Visualizations

This compound and the M2 Muscarinic Receptor Signaling Pathway

This compound acts as an antagonist at the M2 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the M2 receptor involves coupling to inhibitory G-proteins (Gαi/o).

M2_Signaling_Pathway cluster_legend Legend This compound This compound (Antagonist) M2R M2 Muscarinic Receptor This compound->M2R Blocks ACh Acetylcholine (Agonist) ACh->M2R Activates G_protein Gi/o Protein (αβγ) M2R->G_protein Activates G_alpha Gαi/o (activated) G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK Channel (K+ Channel) G_betagamma->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response Leads to K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux key_agonist Agonist Action key_antagonist Antagonist Action key_activation Activation key_inhibition Inhibition

Caption: M2 muscarinic receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Evaluation of this compound

The following diagram illustrates a typical experimental workflow for assessing the in vivo efficacy of this compound, for instance, in a rodent model of memory and cognition.[5]

InVivo_Workflow start Start animal_acclimatization Animal Acclimatization (e.g., Rats, Mice) start->animal_acclimatization group_assignment Random Assignment to Treatment Groups animal_acclimatization->group_assignment vehicle_group Vehicle Control Group group_assignment->vehicle_group otenzepad_group This compound Treatment Group(s) (Dose-Response) group_assignment->otenzepad_group positive_control_group Positive Control Group (Optional) group_assignment->positive_control_group drug_administration Drug Administration (e.g., s.c., i.p.) vehicle_group->drug_administration otenzepad_group->drug_administration positive_control_group->drug_administration behavioral_testing Behavioral Testing (e.g., Morris Water Maze, Passive Avoidance) drug_administration->behavioral_testing data_collection Data Collection (e.g., Latency, Error Rate) behavioral_testing->data_collection data_analysis Statistical Analysis (e.g., ANOVA, t-test) data_collection->data_analysis results Results and Interpretation data_analysis->results

Caption: A generalized workflow for in vivo pharmacological studies of this compound.

Conclusion

This technical guide provides a consolidated resource on the chemical structure and physicochemical properties of this compound. The tabulated data and outlined experimental protocols are intended to facilitate further research and development of this M2 muscarinic receptor antagonist. The visualized signaling pathway and experimental workflow offer a conceptual framework for understanding its mechanism of action and for designing in vivo studies. As with any investigational compound, experimentally determined values for all physicochemical properties are recommended for the most accurate characterization.

References

Otenzepad's Selectivity for M2 vs. M1/M3 Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding selectivity of Otenzepad (also known as AF-DX 116) for the M2 muscarinic acetylcholine (B1216132) receptor over the M1 and M3 subtypes. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details common experimental methodologies, and visualizes the underlying biological and experimental frameworks.

This compound is a well-established muscarinic antagonist recognized for its cardioselective properties, which are attributed to its preferential binding to M2 receptors, the predominant subtype in cardiac tissue.[1][2] Understanding this selectivity is crucial for the development of targeted therapeutics with reduced peripheral side effects often mediated by M1 and M3 receptors.

Quantitative Binding Affinity of this compound

The selectivity of this compound is quantified by its binding affinity (Ki or Kd values) for each receptor subtype. A lower value indicates a higher affinity. The data clearly demonstrates this compound's higher affinity for M2 receptors compared to M1 and M3 receptors across different species and experimental systems.

Receptor SubtypeSpecies/SystemLigandAffinity Constant (nM)Reference
M2 Human (recombinant)This compoundKi: 64[3]
M2 (cardiac)RatThis compoundKD: ~115[4]
M1 Human (recombinant)This compoundKi: 417[3]
M1 (neuronal)RatThis compoundKD: 760[4]
M3 Human (recombinant)This compoundKi: 786[3]
M3 (glandular)RatThis compoundKD: ~3200[4]

Table 1: Comparative binding affinities of this compound for M1, M2, and M3 muscarinic receptors. Ki and KD are equilibrium dissociation constants.

The selectivity profile derived from this data shows that this compound is approximately 6.5-fold more selective for M2 over M1 receptors and over 12-fold more selective for M2 over M3 receptors in human recombinant systems.[3] Studies in rat tissues show a similar trend, with high affinity for cardiac M2 receptors, intermediate affinity for neuronal M1 receptors, and low affinity for glandular M3 receptors.[4]

Experimental Protocols

The determination of this compound's binding affinity is primarily achieved through competitive radioligand binding assays. These experiments are fundamental to characterizing the interaction of a new compound with its receptor target.

Membrane Preparation
  • Source: Tissues endogenously expressing the target receptor subtypes or cultured cells stably transfected with the human recombinant receptor genes are used.[3][4]

    • M1 Receptors: Often sourced from the cerebral cortex.[4][5]

    • M2 Receptors: Typically sourced from the heart or cerebellum.[4][5]

    • M3 Receptors: Commonly sourced from exocrine glands, such as the salivary or submandibular glands.[4][6]

  • Procedure: The tissue or cells are homogenized in a cold buffer solution. The homogenate is then centrifuged at high speed to pellet the cell membranes, which contain the receptors. The resulting membrane preparation is washed and resuspended in an appropriate assay buffer.[7]

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor.

  • Materials:

    • Membrane preparations expressing M1, M2, or M3 receptors.

    • A radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-pirenzepine ([3H]-PZ), which are non-selective and M1-selective antagonists, respectively.[4]

    • Varying concentrations of the unlabeled competitor (this compound).

  • Incubation: The membrane preparation is incubated in a solution containing the radioligand at a fixed concentration and the competitor at various concentrations. The mixture is allowed to reach equilibrium.[7][8]

  • Separation: After incubation, the receptor-bound radioligand is separated from the free, unbound radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes and the bound radioligand.[7][9]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor (this compound). A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[7][8]

Visualizing Pathways and Processes

Diagrams created using the DOT language provide clear visual representations of the complex biological and experimental processes involved.

G cluster_m1_m3 M1/M3 Receptor Signaling (Gq-coupled) cluster_m2 M2 Receptor Signaling (Gi-coupled) M1_M3 M1 / M3 Receptor Gq Gq Protein M1_M3->Gq ACh PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Response1 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Response1 PKC->Response1 M2 M2 Receptor Gi Gi Protein M2->Gi ACh AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP cAMP cAMP AC->cAMP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA Response2 Cellular Response (e.g., Decreased Heart Rate) PKA->Response2

Muscarinic Receptor Signaling Pathways.

The diagram above illustrates the distinct signaling cascades initiated by the activation of M1/M3 versus M2 receptors. M1 and M3 receptors couple to Gq proteins, leading to the activation of phospholipase C and subsequent cellular responses like smooth muscle contraction. In contrast, M2 receptors couple to Gi proteins, which inhibit adenylyl cyclase, decrease cAMP levels, and result in effects such as a reduced heart rate.

G cluster_workflow Competitive Radioligand Binding Assay Workflow cluster_analysis Analysis Steps Membrane 1. Prepare Membranes (from tissue/cells expressing M1, M2, or M3 receptors) Incubation 2. Incubate Membranes + Radioligand ([³H]-NMS) + Competitor (this compound) Membrane->Incubation Filtration 3. Separate Bound/Free Ligand (Rapid Vacuum Filtration) Incubation->Filtration Counting 4. Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Analysis 5. Data Analysis Counting->Analysis Plot Plot % Inhibition vs [this compound] Analysis->Plot IC50 Determine IC₅₀ Plot->IC50 Ki Calculate Kᵢ (Cheng-Prusoff Equation) IC50->Ki

Workflow for a Competitive Radioligand Binding Assay.

This workflow diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of this compound. From membrane preparation to data analysis, each stage is critical for obtaining accurate and reproducible results.

Conclusion

The quantitative data and experimental methodologies detailed in this guide confirm the M2-selective binding profile of this compound. Its significantly higher affinity for M2 over M1 and M3 receptors provides the molecular basis for its cardioselective effects observed in both preclinical and clinical settings.[1][2][4] This selectivity makes this compound a valuable pharmacological tool for studying muscarinic receptor function and a lead compound for developing therapeutics that target M2-mediated pathways while minimizing side effects associated with M1 and M3 receptor antagonism.

References

Early Clinical and Preclinical Findings for Otenzepad (AF-DX 116) in Arrhythmia and Bradycardia: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early investigational findings for Otenzepad, also known as AF-DX 116 and BI 1358894, focusing on its potential applications in the management of arrhythmia and bradycardia. The information presented is collated from preclinical studies and an early-phase human volunteer study. While recent clinical development has shifted towards other indications, the foundational research into its cardiac effects offers valuable insights into its mechanism of action and potential cardiovascular impact.

Core Mechanism of Action: Selective M2 Muscarinic Antagonism

This compound is a cardioselective M2 muscarinic receptor antagonist.[1][2] The M2 receptors are predominantly expressed in the heart, specifically in the sinoatrial (SA) and atrioventricular (AV) nodes.[3][4] These receptors are key components of the parasympathetic nervous system's regulation of cardiac function.[5] Activation of M2 receptors by acetylcholine (B1216132) leads to a decrease in heart rate (negative chronotropy), a reduction in the force of atrial contraction (negative inotropy), and a slowing of conduction through the AV node (negative dromotropy).[3][4][5]

By competitively blocking the M2 receptor, this compound inhibits the effects of the parasympathetic nervous system on the heart.[2][6] This leads to an increase in heart rate and may counteract bradycardic states.[7] Its selectivity for cardiac M2 receptors over other muscarinic receptor subtypes is a key characteristic, suggesting a potentially favorable side-effect profile by minimizing effects on other organs.[2][7]

Signaling Pathway of M2 Muscarinic Receptor Antagonism by this compound

The following diagram illustrates the signaling pathway affected by this compound. Under normal physiological conditions, acetylcholine binding to the M2 receptor activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The βγ-subunits of the G-protein also directly activate potassium channels (GIRK), leading to hyperpolarization and a decreased rate of depolarization in pacemaker cells. This compound blocks the initial step of acetylcholine binding, thereby preventing this cascade.

M2_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M2R M2 Muscarinic Receptor Gi Gi Protein (α, βγ) M2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP K_channel K+ Channel (GIRK) K_ion K+ K_channel->K_ion Efflux ACh Acetylcholine ACh->M2R Binds to This compound This compound (AF-DX 116) This compound->M2R Blocks Gi->AC Gi->K_channel Activates (βγ subunit) ATP ATP ATP->cAMP Converts to Hyperpolarization Hyperpolarization & Decreased Heart Rate cAMP->Hyperpolarization Decreased levels contribute to K_ion->Hyperpolarization

M2 Muscarinic Receptor Signaling Pathway and this compound's Point of Action.

Summary of Preclinical and Early Clinical Findings

The following tables summarize the key quantitative data from preclinical studies in canines and an early clinical study in healthy human volunteers.

Table 1: Preclinical Effects of this compound (AF-DX 116) on Induced Ventricular Arrhythmias in Dogs
Arrhythmia ModelThis compound (AF-DX 116) DoseKey FindingsReference
Adrenaline-induced VT0.3 mg/kg i.v.Decreased arrhythmic ratio 9 minutes post-injection; Increased atrial rate.[1]
24-h Coronary Ligation-induced VT0.3 mg/kg i.v.No significant antiarrhythmic effect; Tended to increase sinus rate.[1]
Digitalis-induced VT0.3 mg/kg i.v.Did not suppress ventricular tachycardia.[1]

VT: Ventricular Tachycardia

Table 2: Effects of this compound (AF-DX 116) on Atrioventricular Nodal Conduction in Dogs
ParameterThis compound (AF-DX 116)Pirenzepine (B46924)Atropine (B194438)Reference
Apparent pA2 (µg/kg) for antagonizing CCh-induced negative dromotropy (in situ) 36321.25[8]
ID50 (µg/kg) for suppressing vagally-induced AV conduction prolongation 40351.9[8]

pA2: A measure of antagonist potency. ID50: The dose required to inhibit 50% of the maximal response. CCh: Carbachol (a muscarinic agonist).

Table 3: Pharmacodynamic Effects of this compound (AF-DX 116) in Healthy Human Volunteers
ParameterThis compound (AF-DX 116) AdministrationResultReference
Heart RateIntravenous dose saturating >90% of cardiac M2 receptorsIncrease of approximately 25 beats/min[7]
Salivary FlowIntravenous dose saturating >90% of cardiac M2 receptorsNo inhibition observed[7]

Experimental Protocols

Preclinical Canine Arrhythmia Models

The methodologies employed in the preclinical canine studies provide a framework for understanding the context of the findings.

Objective: To assess the antiarrhythmic potential of this compound (AF-DX 116) in established canine models of ventricular arrhythmia.

Animal Model: Beagle dogs.

Arrhythmia Induction Protocols:

  • Coronary Ligation Model: Ventricular tachycardia was induced 24 hours after aseptic two-stage ligation of the left anterior descending coronary artery.

  • Digitalis Model: Arrhythmias were induced by the administration of ouabain.

  • Adrenaline Model: Ventricular tachycardia was induced by adrenaline infusion.

Drug Administration: this compound (AF-DX 116) was administered as an intravenous bolus at a dose of 0.3 mg/kg.

Key Measured Parameters:

  • Heart rate and blood pressure.

  • Arrhythmic ratio (number of premature ventricular contractions divided by the total heart rate).

  • Plasma concentration of this compound.

The following workflow diagram outlines the general procedure for the preclinical arrhythmia studies.

Preclinical_Workflow start Beagle Dog Selection arrhythmia_induction Arrhythmia Induction start->arrhythmia_induction coronary_ligation Coronary Ligation arrhythmia_induction->coronary_ligation Model 1 digitalis Digitalis (Ouabain) Administration arrhythmia_induction->digitalis Model 2 adrenaline Adrenaline Infusion arrhythmia_induction->adrenaline Model 3 drug_admin This compound (0.3 mg/kg i.v.) Administration coronary_ligation->drug_admin digitalis->drug_admin adrenaline->drug_admin monitoring Continuous ECG and Blood Pressure Monitoring drug_admin->monitoring data_analysis Data Analysis: - Arrhythmic Ratio - Heart Rate Changes - Plasma Concentration monitoring->data_analysis end Conclusion on Antiarrhythmic Efficacy data_analysis->end

Generalized Experimental Workflow for Preclinical Canine Arrhythmia Studies.
Healthy Volunteer Study

Objective: To evaluate the pharmacodynamics and pharmacokinetics of this compound (AF-DX 116) in healthy individuals.

Study Population: Healthy adult volunteers.

Study Design: Double-blind, randomized, placebo-controlled.

Drug Administration: this compound was administered intravenously at a dose sufficient to saturate over 90% of cardiac M2 muscarinic receptors.

Key Measured Parameters:

  • Heart rate.

  • Salivary flow.

  • Plasma drug concentration (measured by HPLC and radioreceptor assay).

  • Cardiac M2 and M3 receptor occupancy.

Conclusion

The early preclinical and clinical data for this compound (AF-DX 116) establish its profile as a cardioselective M2 muscarinic antagonist. The findings suggest a potential therapeutic role in conditions characterized by excessive parasympathetic tone, such as certain types of bradycardia. The observed increase in heart rate in healthy volunteers is a direct consequence of its mechanism of action.[7] Its effects on arrhythmias appear to be model-dependent, showing some efficacy in an adrenaline-induced model but not in models driven by coronary ligation or digitalis toxicity.[1] The high selectivity for cardiac M2 receptors over M3 receptors, as evidenced by the lack of effect on salivation, pointed towards a favorable safety profile.[7] While the clinical development of this compound has since taken a different direction, these foundational cardiac studies provide a valuable pharmacological characterization of this compound.

References

Otenzepad: A Technical Guide to its Application in Autonomic Nervous System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenzepad (B1677806) (also known as AF-DX 116) is a potent and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor. This property has positioned it as a critical pharmacological tool for the investigation of the autonomic nervous system, particularly the parasympathetic division. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its application in experimental studies, and the quantitative data derived from such research. Detailed experimental protocols for key assays are provided, along with visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of its use in research and drug development. Although this compound's clinical development for arrhythmia and bradycardia was discontinued (B1498344) after Phase III trials, its value as a research tool remains significant.[1]

Introduction to this compound and the Autonomic Nervous system

The autonomic nervous system (ANS) governs the body's involuntary physiological processes, maintaining homeostasis through the coordinated actions of its sympathetic and parasympathetic branches. The parasympathetic nervous system, often termed the "rest and digest" system, utilizes acetylcholine (ACh) as its primary neurotransmitter. ACh exerts its effects by binding to two main classes of cholinergic receptors: nicotinic and muscarinic. Muscarinic receptors, which are G-protein coupled receptors (GPCRs), are further subdivided into five subtypes (M1-M5), each with distinct tissue distributions and signaling pathways.

This compound is a competitive antagonist with a notable selectivity for the M2 muscarinic receptor subtype. M2 receptors are predominantly expressed in the heart, where they mediate the negative chronotropic (heart rate) and inotropic (contractility) effects of vagal nerve stimulation. They are also found on presynaptic terminals of postganglionic parasympathetic neurons, where they act as autoreceptors to inhibit further ACh release. This compound's selectivity for the M2 receptor makes it an invaluable tool for dissecting the specific roles of this receptor subtype in autonomic regulation, distinguishing its functions from those mediated by other muscarinic receptor subtypes.

Mechanism of Action and Signaling Pathways

This compound functions by competitively binding to the M2 muscarinic receptor, thereby preventing the binding of the endogenous agonist, acetylcholine. This blockade inhibits the downstream signaling cascades initiated by M2 receptor activation.

2.1. Canonical Gαi-Mediated Signaling Pathway

The primary signaling pathway for the M2 receptor involves its coupling to inhibitory G-proteins of the Gαi/o family. Upon activation by ACh, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In the heart, this reduction in cAMP has two main consequences:

  • Slowing of the Heart Rate: Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and opening of "funny" channels (If) and L-type calcium channels in the sinoatrial (SA) node. This slows the rate of diastolic depolarization, thus decreasing the heart rate.

  • Reduced Contractility: In atrial myocytes, the βγ subunits of the G-protein directly activate G-protein-gated inwardly rectifying potassium channels (GIRK or Kir3), leading to potassium efflux and hyperpolarization of the cell membrane. This shortens the action potential duration and reduces calcium influx, resulting in a weaker contraction.

M2_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M2R M2 Receptor ACh->M2R Activates This compound This compound This compound->M2R Blocks G_protein Gαiβγ M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) GIRK GIRK Channel (Kir3) G_protein->GIRK Activates (βγ) cAMP cAMP AC->cAMP Converts K_ion_out K+ GIRK->K_ion_out K+ Efflux ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates HeartRate Decreased Heart Rate PKA->HeartRate Leads to Hyperpolarization Hyperpolarization & Reduced Contractility K_ion_out->Hyperpolarization Causes K_ion_in K+ K_ion_in->GIRK

Caption: Canonical M2 muscarinic receptor signaling pathway.

Quantitative Data for this compound

The selectivity and potency of this compound have been quantified in numerous studies. The following tables summarize key binding affinity and pharmacokinetic parameters.

Table 1: this compound Binding Affinities (Ki) for Muscarinic Receptor Subtypes

Receptor SubtypeTissue/Cell LineKi (nM)Reference
M1 CHO-K1 cells537.0 - 1300[1]
M2 CHO-K1 cells81.0 - 186[1]
M2 Human gastric smooth muscle298 ± 40
M3 CHO-K1 cells838 - 2089.0[1]
M3 Human gastric smooth muscle3463 ± 620
M4 CHO-K1 cells407.0 - 1800[1]
M5 CHO-K1 cells2800[1]

Table 2: this compound Potency (IC50) in Functional Assays

TissueSpeciesAssayIC50 (nM)Reference
Peripheral LungRabbitM2 muscarinic acetylcholine receptor antagonism640
HeartRatM2 muscarinic acetylcholine receptor antagonism386

Table 3: Pharmacokinetic Properties of this compound

ParameterValueSpeciesReference
Bioavailability (Oral) 45%Not Specified[1]
Elimination Half-life 2.5 hoursNot Specified[1]

Detailed Experimental Protocols

This compound's effects on autonomic nervous system function are primarily investigated using two key experimental approaches: radioligand binding assays and isolated organ bath functional assays.

4.1. Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of this compound for muscarinic receptor subtypes.

  • Objective: To quantify the binding of this compound to specific muscarinic receptor subtypes in a competitive binding experiment.

  • Materials:

    • Cell membranes from a cell line expressing a single muscarinic receptor subtype (e.g., CHO-K1 cells) or a tissue homogenate.

    • Radioligand with high affinity for muscarinic receptors (e.g., [3H]N-methylscopolamine, [3H]-QNB).

    • This compound (unlabeled competitor).

    • Atropine or another high-affinity non-selective muscarinic antagonist (for determining non-specific binding).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Membrane Preparation: Homogenize the cells or tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending it in fresh buffer and centrifuging again. Resuspend the final pellet in the assay buffer.

    • Assay Setup: In a 96-well plate, set up triplicate wells for:

      • Total Binding: Radioligand + Assay Buffer + Membrane suspension.

      • Non-specific Binding: Radioligand + Atropine (high concentration) + Membrane suspension.

      • Competitive Binding: Radioligand + varying concentrations of this compound + Membrane suspension.

    • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.

    • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • Plot the percentage of specific binding against the log concentration of this compound.

      • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Workflow start Start prep Prepare Membranes (Tissue/Cells) start->prep setup Set up 96-well Plate (Total, Non-specific, Competition) prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter to Separate Bound/Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

4.2. Isolated Organ Bath Functional Assay

This assay is used to determine the functional potency (pA2 or IC50) of this compound in antagonizing agonist-induced responses in isolated tissues.

  • Objective: To measure the ability of this compound to inhibit the contractile or relaxant response of an isolated tissue to a muscarinic agonist.

  • Materials:

    • Isolated tissue (e.g., guinea pig atria, ileum; rat urinary bladder).

    • Organ bath system with a temperature-controlled chamber (37°C), aeration (95% O2 / 5% CO2), and an isometric force transducer.

    • Physiological salt solution (e.g., Krebs-Henseleit solution).

    • Muscarinic agonist (e.g., acetylcholine, carbachol).

    • This compound.

  • Procedure:

    • Tissue Preparation: Euthanize the animal and dissect the desired tissue, placing it immediately in cold physiological salt solution. Mount a segment of the tissue in the organ bath under a resting tension (e.g., 1 g).

    • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

    • Control Agonist Response: Add the muscarinic agonist in a cumulative manner to obtain a concentration-response curve. Wash the tissue thoroughly until it returns to baseline.

    • Antagonist Incubation: Add a known concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes).

    • Agonist Response in Presence of Antagonist: Repeat the cumulative addition of the agonist to obtain a second concentration-response curve in the presence of this compound.

    • Data Analysis:

      • Plot the contractile or relaxant response as a percentage of the maximum response against the logarithm of the agonist concentration for both curves.

      • Determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of this compound.

      • Calculate the dose ratio (EC50 with antagonist / EC50 without antagonist).

      • For a competitive antagonist like this compound, a Schild plot can be constructed by repeating the experiment with multiple concentrations of this compound to determine the pA2 value, which is a measure of its affinity.

Functional_Assay_Workflow start Start dissect Dissect & Mount Tissue in Organ Bath start->dissect equilibrate Equilibrate Tissue dissect->equilibrate control_crc Generate Control Agonist Concentration-Response Curve (CRC) equilibrate->control_crc washout1 Wash Tissue control_crc->washout1 incubate_antagonist Incubate with this compound washout1->incubate_antagonist test_crc Generate Agonist CRC in Presence of this compound incubate_antagonist->test_crc analyze Data Analysis (EC50 shift, pA2) test_crc->analyze end End analyze->end

Caption: Workflow for an isolated organ bath functional assay.

This compound's Role in Studying Specific Autonomic Functions

5.1. Cardiovascular System

Due to the high expression of M2 receptors in the heart, this compound has been extensively used to study cardiac autonomic control. Its ability to block M2 receptors leads to an increase in heart rate and atrial contractility by antagonizing the effects of vagal stimulation. This cardioselectivity was the basis for its investigation as a potential treatment for bradycardia and arrhythmias. While clinical trials were halted, these studies provided valuable insights into the role of M2 receptors in human cardiac physiology.

5.2. Respiratory System

In the airways, M2 receptors are present on presynaptic parasympathetic nerve terminals and inhibit the release of acetylcholine. By blocking these autoreceptors, this compound can potentially enhance ACh release, leading to bronchoconstriction. This highlights the complex interplay of different muscarinic receptor subtypes in regulating airway smooth muscle tone.

5.3. Gastrointestinal System

Studies have shown the presence of both M2 and M3 receptors in gastric smooth muscle. While M3 receptors are primarily responsible for contraction, M2 receptors are more abundant. This compound has been used to investigate the modulatory role of M2 receptors in gastrointestinal motility.

5.4. Urinary System

The urinary bladder also expresses a mix of M2 and M3 receptors, with M3 receptors mediating detrusor muscle contraction. M2 receptor antagonists like this compound are used to explore the role of M2 receptors in modulating bladder function, particularly in pathological conditions where M2 receptor expression or function may be altered.

Clinical Development and Future Perspectives

This compound was developed by Boehringer Ingelheim and progressed to Phase III clinical trials for the treatment of arrhythmia and bradycardia. However, its development was subsequently discontinued.[1] The specific reasons for the cessation of these trials are not extensively detailed in publicly available literature.

Despite its discontinuation for clinical use, this compound remains a valuable and widely used tool in preclinical research. Its selectivity for the M2 receptor allows for the precise investigation of the physiological and pathophysiological roles of this receptor subtype in the autonomic nervous system. Future research utilizing this compound will likely continue to unravel the complexities of muscarinic receptor signaling and its implications in a variety of diseases.

Conclusion

This compound is a cornerstone pharmacological tool for researchers studying the autonomic nervous system. Its selectivity as an M2 muscarinic receptor antagonist provides a means to dissect the specific contributions of this receptor to the parasympathetic control of cardiac, respiratory, gastrointestinal, and urinary functions. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for scientists and drug development professionals seeking to utilize this compound in their research endeavors. While its clinical journey was halted, the knowledge gained from studies with this compound continues to advance our understanding of autonomic physiology and pharmacology.

References

Foundational Pharmacology of Otenzepad (AF-DX 116): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenzepad (also known as AF-DX 116) is a selective, competitive antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR). Developed initially by Boehringer Ingelheim, it was investigated for the treatment of cardiac arrhythmias and bradycardia due to its notable cardioselectivity.[1] This document provides an in-depth overview of the foundational pharmacological studies of this compound, detailing its binding affinity, functional activity, and the experimental methodologies used in its preclinical characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized through diagrams.

Mechanism of Action and Selectivity Profile

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors, with a pronounced selectivity for the M2 subtype.[2] This selectivity for the M2 receptor, which is the predominant subtype in the heart, underpins its cardioselective effects.[2][3]

Binding Affinity

Radioligand binding assays have been instrumental in determining the affinity of this compound for various muscarinic receptor subtypes. These studies typically involve competition binding experiments using a non-selective radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), and membrane preparations from tissues or cells expressing specific receptor subtypes.[4][5] The affinity is commonly expressed as the inhibition constant (Ki).

Table 1: Binding Affinity of this compound (AF-DX 116) at Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)
M1417
M264
M3786
M4211
M55130

Data obtained from studies using human recombinant receptors.

Table 2: Binding Affinity (Kd) of this compound (AF-DX 116) in Various Tissue Preparations

TissueSpeciesReceptor Subtype(s)Kd (nM)
Left VentricleBovineM295.6[6]
Tracheal MembranesBovineM2 (74%)40.7[6]
Tracheal MembranesBovineM3 (26%)2260[6]
Functional Antagonism

Functional assays in isolated tissues have been crucial in characterizing the antagonist properties of this compound. The potency of antagonism is often quantified by the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 3: Functional Antagonist Potency of this compound (AF-DX 116) in Isolated Tissues

Tissue PreparationSpeciesAgonistMeasured EffectpA2 Value
AtriaGuinea PigMuscarinic AgonistsNegative Chronotropy & Inotropy~7.33[2][3]
Intestinal Smooth MuscleGuinea PigMuscarinic AgonistsContraction~6.39-6.44[3]
Tracheal Smooth MuscleGuinea PigMuscarinic AgonistsContraction~6.39-6.44[3]
IleumGuinea PigOxotremorine-MContraction6.28[7]

Table 4: In Vitro and In Vivo Potency of this compound (AF-DX 116)

Assay TypeSpecies/ModelMeasured EffectIC50 / ED50
In Vitro (IC50)Rabbit Peripheral LungM2 Receptor Inhibition640 nM[8][9]
In Vitro (IC50)Rat HeartM2 Receptor Inhibition386 nM[8][9]
In Vivo (ED50)Pithed RatInhibition of Vagal Bradycardia32 µg/kg i.v.[3]
In Vivo (ED50)Pithed RatInhibition of McN-A-343 Pressor Response211 µg/kg i.v.[3]
In Vivo (ED50)Conscious DogTachycardia79 µg/kg i.v.[3]

Experimental Protocols

Radioligand Binding Assay (Competition)

A common method to determine the binding affinity of this compound is a competition radioligand binding assay.

Objective: To determine the Ki of this compound for muscarinic receptor subtypes.

Materials:

  • Membrane preparations from cells or tissues expressing the muscarinic receptor subtype of interest.

  • Radioligand: Typically [3H]-N-methylscopolamine ([3H]-NMS).[4][5]

  • This compound (AF-DX 116) at various concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[10]

  • Glass fiber filters (e.g., GF/C).[10]

  • Scintillation fluid.[10]

Procedure:

  • Incubation: Incubate the membrane preparation with a fixed concentration of [3H]-NMS and varying concentrations of this compound.[10][11]

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[10]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[10][11]

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[10]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[10]

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Tissue/Cell Membrane Homogenates incubation Incubate Membranes, Radioligand, and this compound prep_membranes->incubation prep_ligands Prepare Radioligand ([3H]-NMS) and this compound Solutions prep_ligands->incubation filtration Separate Bound/Free Ligand (Rapid Filtration) incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Quantify Radioactivity (Scintillation Counting) washing->counting calc_ic50 Determine IC50 Value counting->calc_ic50 calc_ki Calculate Ki Value (Cheng-Prusoff Equation) calc_ic50->calc_ki

Workflow for a competition radioligand binding assay.
Isolated Tissue Functional Assay (Schlid Analysis)

This protocol is used to determine the functional antagonist potency (pA2) of this compound.

Objective: To determine the pA2 value of this compound against agonist-induced responses in isolated tissues.

Materials:

  • Isolated tissue preparation (e.g., guinea pig atria, ileum, or trachea).[2][7]

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Muscarinic agonist (e.g., carbachol, arecoline, oxotremorine-M).[2][7][12]

  • This compound (AF-DX 116).

  • Isotonic transducer and recording system.

Procedure:

  • Tissue Mounting: Mount the isolated tissue in an organ bath under a resting tension.

  • Equilibration: Allow the tissue to equilibrate for a specified period.

  • Control Response: Obtain a cumulative concentration-response curve for the muscarinic agonist.

  • Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a set time.

  • Test Response: In the presence of this compound, obtain a second concentration-response curve for the agonist.

  • Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.

  • Data Analysis: Measure the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist). Plot log(dose ratio - 1) against the logarithm of the molar concentration of this compound (Schild plot). The x-intercept of the linear regression gives the pA2 value.

experimental_workflow_functional_assay cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis mount_tissue Mount Isolated Tissue in Organ Bath equilibrate Equilibrate Tissue mount_tissue->equilibrate control_crc Generate Control Agonist Concentration-Response Curve (CRC) equilibrate->control_crc incubate_antagonist Incubate with this compound control_crc->incubate_antagonist test_crc Generate Agonist CRC in Presence of this compound incubate_antagonist->test_crc calc_dose_ratio Calculate Dose Ratio test_crc->calc_dose_ratio schild_plot Construct Schild Plot calc_dose_ratio->schild_plot det_pa2 Determine pA2 Value schild_plot->det_pa2

Workflow for an isolated tissue functional assay.

Signaling Pathways

This compound exerts its effects by blocking the signaling cascade initiated by acetylcholine binding to the M2 muscarinic receptor. The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.

Canonical Pathway:

  • Acetylcholine Binding: Acetylcholine binds to the M2 receptor.

  • Gi/o Protein Activation: The activated M2 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

  • Downstream Effects of Gαi/o:

    • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14] This reduction in cAMP attenuates the effects of signaling pathways that are stimulated by cAMP, such as the β-adrenergic receptor pathway in the heart.

  • Downstream Effects of Gβγ:

    • Activation of K+ Channels: The Gβγ dimer directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels.[13] This leads to an efflux of K+ ions, hyperpolarization of the cell membrane, and a decrease in excitability, which contributes to the negative chronotropic effect in the heart.

    • Inhibition of Ca2+ Channels: The Gβγ dimer can also inhibit voltage-gated Ca2+ channels, reducing calcium influx and contributing to the negative inotropic effect.[13]

Non-Canonical Pathways: Recent research has indicated that M2 receptor signaling can also involve non-canonical pathways, such as those mediated by β-arrestin and the activation of the PI3K/Akt pathway.[15][16]

m2_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M2R M2 Muscarinic Receptor Gi Gi/o Protein (αβγ) M2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces GIRK GIRK K+ Channel Hyperpolarization Hyperpolarization (↓ Heart Rate) GIRK->Hyperpolarization Leads to CaV Voltage-gated Ca2+ Channel Ca_influx ↓ Ca2+ Influx (↓ Contractility) CaV->Ca_influx Mediates ACh Acetylcholine ACh->M2R Activates This compound This compound (AF-DX 116) This compound->M2R Blocks G_alpha Gαi/o Gi->G_alpha G_betagamma Gβγ Gi->G_betagamma G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->CaV Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates

References

Methodological & Application

Application Notes and Protocols: Otenzepad Radioligand Binding Assay for M2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad, also known as AF-DX 116, is a competitive antagonist with selectivity for the M2 muscarinic acetylcholine (B1216132) receptor.[1] M2 receptors are G protein-coupled receptors predominantly expressed in the heart, where they play a crucial role in regulating cardiac function.[1] Their involvement in cardiovascular diseases has made them a significant target for drug development.[1] This document provides a detailed protocol for a radioligand binding assay to characterize the interaction of this compound with the M2 receptor, along with an overview of the associated signaling pathways.

Radioligand binding assays are a fundamental technique used to determine the affinity and selectivity of a compound for a specific receptor.[2] These assays typically involve competing a non-radiolabeled compound (the "cold" ligand, in this case, this compound) with a radiolabeled ligand that has a known high affinity for the target receptor.

M2 Receptor Signaling Pathway

Muscarinic M2 receptors primarily couple to inhibitory G proteins (Gi/o).[3] Upon activation by an agonist, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a decrease in cellular excitability, which is particularly important in cardiac pacemaker cells. Additionally, M2 receptor activation can influence other signaling cascades, including the phosphoinositide 3-kinase (PI3K) pathway.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular M2R M2 Receptor G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits GIRK GIRK Channel G_protein->GIRK βγ activates cAMP cAMP AC->cAMP K_ion_out K+ GIRK->K_ion_out Agonist Acetylcholine (Agonist) Agonist->M2R Binds ATP ATP ATP->cAMP K_ion_in K+ K_ion_in->GIRK Efflux Hyperpolarization Hyperpolarization

Figure 1. M2 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the binding affinity of this compound for muscarinic receptor subtypes.

Table 1: this compound (AF-DX 116) Ki Values for Human Muscarinic Receptors

Receptor Subtype Ki (nM)
M2 64
M1 417
M3 786
M4 211
M5 5130

Data from Tocris Bioscience.

Table 2: this compound (AF-DX 116) IC50 Values

Tissue IC50 (nM)
Rabbit Peripheral Lung 640
Rat Heart 386

Data from MedchemExpress.[4]

Experimental Protocol: this compound Competition Radioligand Binding Assay for M2 Receptors

This protocol describes a competition binding assay to determine the inhibitory constant (Ki) of this compound for the M2 receptor using a radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS).

Materials and Reagents
  • Membrane Preparation: Cell membranes prepared from a cell line stably expressing the human M2 muscarinic receptor (e.g., CHO-K1 or HEK293 cells) or from tissues with high M2 receptor expression (e.g., rat heart).

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), specific activity ~70-90 Ci/mmol.

  • Cold Ligand: this compound (AF-DX 116).

  • Non-specific Binding Control: Atropine (B194438) (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Cell harvester.

  • Scintillation counter.

Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis Membrane_Prep Prepare M2 Receptor Membrane Homogenate Incubation Incubate Membranes, [3H]NMS, and this compound/Buffer/Atropine Membrane_Prep->Incubation Ligand_Prep Prepare Serial Dilutions of this compound Ligand_Prep->Incubation Radioligand_Prep Prepare [3H]NMS Solution Radioligand_Prep->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Separate Bound from Free Washing Wash Filters with Ice-Cold Wash Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 and Ki) Counting->Analysis

Figure 2. Experimental Workflow for Radioligand Binding Assay.

Step-by-Step Methodology

1. Membrane Preparation: a. Homogenize cells or tissues expressing M2 receptors in ice-cold assay buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. d. Resuspend the membrane pellet in fresh assay buffer and repeat the centrifugation step. e. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay). Store aliquots at -80°C.

2. Assay Setup (in a 96-well plate): a. Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]NMS (at a final concentration close to its Kd, typically 0.5-1 nM), and 100 µL of the membrane preparation (containing 10-50 µg of protein). b. Non-specific Binding: Add 50 µL of atropine (final concentration 10 µM), 50 µL of [³H]NMS, and 100 µL of the membrane preparation. c. Competition Binding: Add 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M), 50 µL of [³H]NMS, and 100 µL of the membrane preparation.

3. Incubation: a. Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.

4. Filtration and Washing: a. Pre-soak the glass fiber filters in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. b. Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. c. Wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

5. Scintillation Counting: a. Place the filters in scintillation vials. b. Add 4-5 mL of scintillation cocktail to each vial. c. Allow the vials to sit in the dark for at least 4 hours to reduce chemiluminescence. d. Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.

6. Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Determine IC50: Plot the percentage of specific binding against the log concentration of this compound. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS. c. Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

  • [L] is the concentration of the radioligand ([³H]NMS).
  • Kd is the equilibrium dissociation constant of the radioligand for the M2 receptor.

Conclusion

This application note provides a comprehensive protocol for conducting a radioligand binding assay to determine the affinity of this compound for the M2 muscarinic receptor. The provided quantitative data and signaling pathway information offer a broader context for understanding the pharmacology of this selective antagonist. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data for drug discovery and development projects targeting the M2 receptor.

References

Application Notes and Protocols for Using Otenzepad in Isolated Guinea Pig Atria Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad (B1677806) (also known as AF-DX 116) is a selective antagonist of the muscarinic M2 acetylcholine (B1216132) receptor, exhibiting a cardioselective profile.[1][2] In cardiovascular research, particularly in studies involving isolated cardiac preparations, this compound serves as a valuable pharmacological tool. Experiments on isolated guinea pig atria are instrumental in characterizing the effects of muscarinic receptor ligands on cardiac function, specifically on chronotropy (heart rate) and inotropy (force of contraction).[1][2]

This compound's mechanism of action in guinea pig atria is unique; it functions as an allosteric modulator of the M2 receptor.[3] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, acetylcholine, and modulates the receptor's response to agonist binding.[3] This allosteric interaction provides a nuanced approach to studying M2 receptor function and its downstream signaling pathways in atrial tissue.

These application notes provide detailed protocols for utilizing this compound in isolated guinea pig atria experiments, guidance on data interpretation, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following table summarizes the expected quantitative effects of this compound in isolated guinea pig atria experiments based on published findings.

Experimental ParameterAgonistThis compound ConcentrationObserved Effect on AtriaReference
Inotropy (Force of Contraction) AcetylcholineIncreasing ConcentrationsReversal of acetylcholine-induced negative inotropy. At concentrations above 1 x 10⁻⁵ M, a positive inotropic effect (increase in contractile force) is observed.[1]
Chronotropy (Atrial Rate) Muscarinic AgonistsEffective ConcentrationsAntagonism of the negative chronotropic effects induced by muscarinic receptor activation.[2]
Allosteric Interaction Carbachol or AcetylcholineCo-administered with competitive antagonists (e.g., N-methylscopolamine)Supra-additive antagonist effects, confirming allosteric interaction.[3]

Signaling Pathways and Experimental Workflow

Muscarinic M2 Receptor Signaling Pathway in Atria

The activation of muscarinic M2 receptors in atrial myocytes by acetylcholine (ACh) primarily leads to negative chronotropic and inotropic effects. This is mediated through a G-protein coupled signaling cascade. The Gαi subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium channels (GIRK), causing membrane hyperpolarization. This compound allosterically modulates this receptor, altering the signaling response to agonists.

M2_Signaling_Pathway cluster_cell Atrial Myocyte ACh Acetylcholine (ACh) M2R Muscarinic M2 Receptor ACh->M2R Binds (Orthosteric) This compound This compound This compound->M2R Binds (Allosteric) G_protein Gi/o Protein (α, βγ) M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits GIRK GIRK K⁺ Channel G_protein->GIRK βγ activates cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Phosphorylates (Inhibited by ↓cAMP) Contraction ↓ Force of Contraction Ca_channel->Contraction Ca²⁺ influx K_efflux K⁺ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization (↓ Heart Rate) K_efflux->Hyperpolarization

Caption: Muscarinic M2 Receptor Signaling Pathway in Atrial Myocytes.

Experimental Workflow for Isolated Guinea Pig Atria

The following diagram outlines the key steps involved in preparing the isolated guinea pig atrium and conducting pharmacological experiments with this compound.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis A1 Euthanize Guinea Pig A2 Isolate Heart A1->A2 A3 Dissect Left or Right Atrium A2->A3 A4 Mount Atrium in Organ Bath A3->A4 B1 Equilibrate Tissue (e.g., 60 min) A4->B1 Transfer to bath B2 Apply Electrical Stimulation (for paced atria) B1->B2 B3 Establish Baseline (Chronotropy/Inotropy) B2->B3 B4 Administer Agonist (e.g., Acetylcholine) B3->B4 B5 Administer this compound B4->B5 Observe agonist effect then add antagonist B6 Record Changes in Rate and Force B5->B6 C1 Measure Changes from Baseline B6->C1 C2 Construct Concentration-Response Curves C1->C2 C3 Statistical Analysis C2->C3

Caption: Experimental Workflow for Isolated Guinea Pig Atria Studies.

Experimental Protocols

Materials and Reagents
  • Animals: Male guinea pigs.

  • Physiological Salt Solution (e.g., Krebs-Henseleit solution):

    • NaCl

    • KCl

    • CaCl₂

    • KH₂PO₄

    • MgSO₄

    • NaHCO₃

    • Glucose

    • The solution should be freshly prepared and gassed with 95% O₂ / 5% CO₂ to maintain a pH of approximately 7.4.

  • This compound (AF-DX 116): Prepare a stock solution in an appropriate solvent (e.g., distilled water or DMSO) and make serial dilutions.

  • Muscarinic Agonist (e.g., Acetylcholine, Carbachol): Prepare a stock solution and serial dilutions.

  • Other pharmacological agents (as needed): e.g., propranolol (B1214883) to block adrenergic effects.[1]

  • Isolated Organ Bath System: Including a tissue chamber, thermostat, aeration system, force-displacement transducer, and data acquisition system.

  • Dissection Tools: Fine scissors, forceps.

  • Stimulator: For experiments on electrically paced atria.

Protocol for Isolated Guinea Pig Left Atrium (Inotropy)
  • Animal Euthanasia and Tissue Dissection:

    • Humanely euthanize a male guinea pig according to institutional guidelines.

    • Rapidly excise the heart and place it in cold, oxygenated physiological salt solution.

    • Dissect the left atrium and carefully remove any surrounding connective tissue.

  • Tissue Mounting:

    • Mount the isolated left atrium in an organ bath chamber containing physiological salt solution maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

    • Attach one end of the atrium to a fixed hook and the other end to an isometric force transducer.

    • Apply a resting tension to the tissue (e.g., 1.0 g) and allow it to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh physiological salt solution every 15-20 minutes.

  • Electrical Stimulation:

    • For studying inotropy, the left atrium is typically electrically paced.

    • Place two platinum electrodes near the tissue and stimulate it with square-wave pulses (e.g., 1 Hz frequency, 5 ms (B15284909) duration, and a voltage slightly above the threshold required to elicit a maximal response).

  • Experimental Procedure:

    • Record the baseline contractile force.

    • To study the antagonistic effect of this compound, first establish a stable negative inotropic response by adding a muscarinic agonist like acetylcholine to the organ bath.

    • Once the agonist effect is stable, add increasing concentrations of this compound cumulatively to the bath.

    • Allow the tissue to stabilize after each addition of this compound before recording the change in contractile force.

    • To investigate the positive inotropic effect of this compound, add concentrations above 1 x 10⁻⁵ M in the presence of acetylcholine.[1]

  • Data Analysis:

    • Measure the changes in the force of contraction from the baseline.

    • Express the data as a percentage of the maximal response or as absolute changes in force.

    • Construct concentration-response curves for this compound's antagonism of the agonist-induced effect.

Protocol for Isolated Guinea Pig Right Atrium (Chronotropy)
  • Tissue Preparation:

    • Follow the same initial steps for animal euthanasia and heart excision as for the left atrium.

    • Isolate the spontaneously beating right atrium.

  • Tissue Mounting:

    • Mount the right atrium in the organ bath under similar conditions as the left atrium (37°C, 95% O₂ / 5% CO₂).

    • Connect the tissue to a force transducer to record the rate of spontaneous contractions.

    • Allow the preparation to equilibrate and for the spontaneous beating rate to stabilize.

  • Experimental Procedure:

    • Record the baseline spontaneous atrial rate.

    • Induce a negative chronotropic effect by adding a muscarinic agonist.

    • Once a stable response to the agonist is achieved, add cumulative concentrations of this compound.

    • Record the changes in the atrial rate after each addition.

  • Data Analysis:

    • Calculate the changes in the atrial rate (beats per minute) from the baseline.

    • Plot the concentration-response curves for this compound's effect on atrial rate.

Note: For both protocols, it is crucial to perform appropriate control experiments, including time controls (to account for any time-dependent changes in the preparation) and vehicle controls (to ensure the solvent for the drugs has no effect). The positive inotropic effect of higher concentrations of this compound may be mediated by norepinephrine (B1679862) release, which can be investigated by pre-treating the tissue with a beta-blocker like propranolol.[1]

References

Application Notes and Protocols for Otenzepad Administration in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and dosage of Otenzepad (also known as AF-DX 116) for in vivo research in rodent models. This compound is a selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor, a key component of the parasympathetic nervous system.

Mechanism of Action

This compound functions as a competitive antagonist at the M2 muscarinic acetylcholine receptor. By blocking the binding of the endogenous ligand, acetylcholine, this compound inhibits the downstream signaling cascade typically initiated by M2 receptor activation. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and the modulation of inwardly rectifying potassium channels. This antagonism is particularly relevant in cardiac tissue, where M2 receptors play a crucial role in regulating heart rate.

Signaling Pathway of M2 Muscarinic Receptor Antagonism by this compound

M2_Signaling_Pathway This compound's Antagonism of the M2 Muscarinic Receptor Signaling Pathway This compound This compound (AF-DX 116) M2_Receptor M2 Muscarinic Receptor This compound->M2_Receptor Blocks G_Protein Gi/o Protein M2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel (K+ Channel) G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Decreased Heart Rate (Cellular Response) cAMP->Cellular_Response Modulates K_Channel->Cellular_Response Leads to Hyperpolarization

Caption: this compound blocks the M2 receptor, preventing Gi/o protein activation and downstream effects.

Quantitative Data Summary

The following tables summarize the available dosage and pharmacokinetic data for this compound in rodent models.

Table 1: Recommended Dosage of this compound for In Vivo Rodent Studies

SpeciesAdministration RouteDosage RangeStudy TypeReference
MouseIntraperitoneal (i.p.)0.3 - 3.0 mg/kgMemory / Cognition[1]
RatSubcutaneous (s.c.)0.25 - 2.0 mg/kgMemory / Cognition[2]
RatIntravenous (i.v.)Dose-dependent effects on blood pressure observedCardiovascular[3]

Table 2: Pharmacokinetic Parameters of this compound (as [3H]AF-DX 116) in Anesthetized Rats

ParameterValueAdministration RouteReference
Distribution Half-life (t½α)17 secondsIntravenous (i.v.)[4][5]
Elimination Half-life (t½β)17 minutesIntravenous (i.v.)[4][5]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound (AF-DX 116) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile saline (0.9% sodium chloride)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Warming device (e.g., water bath or heat block)

Protocol for Stock Solution (e.g., 25 mg/mL in DMSO):

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a 25 mg/mL concentration.

  • Gently warm the solution and vortex until the this compound is completely dissolved. Commercial suppliers suggest that gentle warming can aid in solubilization[2].

  • Store the stock solution at -20°C for short-term storage. It is recommended to prepare fresh solutions for each experiment.

Protocol for Working Solution (for injection):

  • For Intraperitoneal (i.p.) and Subcutaneous (s.c.) Administration:

    • Thaw the this compound stock solution at room temperature.

    • Calculate the required volume of the stock solution based on the desired final concentration and the animal's weight.

    • Dilute the stock solution with sterile saline to the final desired concentration. Note: The final concentration of DMSO should be minimized (typically <10% of the total injection volume) to avoid toxicity. Perform a small pilot study to ensure the vehicle is well-tolerated.

  • For Intravenous (i.v.) Administration:

    • Due to the potential for DMSO to cause hemolysis and other adverse effects when administered intravenously at high concentrations, it is crucial to minimize the DMSO concentration in the final injection volume.

    • A common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it significantly with a sterile vehicle suitable for intravenous injection, such as saline or a solution containing a co-solvent like PEG400 or Tween 80. The final DMSO concentration should ideally be below 1-2%.

    • Filter the final working solution through a 0.22 µm sterile filter before injection to remove any potential precipitates.

Administration Protocols

The following are general guidelines for the administration of this compound to rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

a. Intraperitoneal (i.p.) Injection

Materials:

  • Prepared this compound working solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

Procedure:

  • Restrain the animal appropriately. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-handed restraint or a restraint device may be necessary.

  • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspirate gently to ensure that the needle has not entered a blood vessel or organ.

  • Inject the this compound solution slowly and steadily.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress.

b. Subcutaneous (s.c.) Injection

Materials:

  • Prepared this compound working solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

Procedure:

  • Restrain the animal.

  • Lift the loose skin over the back of the neck or between the shoulder blades to form a tent.

  • Insert the needle into the base of the skin tent, parallel to the body.

  • Aspirate to check for blood.

  • Inject the solution to form a small bleb under the skin.

  • Withdraw the needle and gently massage the area to help disperse the solution.

  • Return the animal to its cage and monitor.

c. Intravenous (i.v.) Injection (Tail Vein)

Materials:

  • Prepared and filtered this compound working solution

  • Sterile syringes (e.g., 1 mL or insulin (B600854) syringes)

  • Sterile needles (e.g., 27-30 gauge)

  • Restraint device for tail vein injections

  • Heat lamp or warming pad to dilate the tail veins

Procedure:

  • Place the animal in a suitable restraint device.

  • Warm the tail using a heat lamp or warming pad to make the lateral tail veins more visible.

  • Clean the tail with an alcohol swab.

  • Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

  • Once in the vein, a small flash of blood may be visible in the needle hub.

  • Inject the this compound solution slowly. If resistance is met or a bleb forms, the needle is not in the vein and should be repositioned.

  • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the animal to its cage and monitor closely.

Experimental Workflow for a Pharmacodynamic Study

PD_Workflow General Experimental Workflow for a Pharmacodynamic Study with this compound Animal_Acclimation Animal Acclimation Group_Allocation Random Group Allocation (Vehicle, this compound Doses) Animal_Acclimation->Group_Allocation Administration Drug Administration (i.p., s.c., or i.v.) Group_Allocation->Administration Drug_Prep This compound Solution Preparation Drug_Prep->Administration Behavioral_Test Behavioral or Physiological Testing Administration->Behavioral_Test Data_Collection Data Collection and Analysis Behavioral_Test->Data_Collection

Caption: Workflow for conducting a pharmacodynamic study using this compound in rodents.

References

Application Notes and Protocols for Otenzepad in Cell-Based Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad (also known as AF-DX 116) is a selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (M2 mAChR). While M2 receptors are classically known to couple to Gi proteins and inhibit adenylyl cyclase, they can also elicit increases in intracellular calcium ([Ca2+]i) through alternative signaling pathways. This makes cell-based calcium mobilization assays a valuable tool for characterizing the antagonistic activity of compounds like this compound at the M2 receptor. These assays provide a functional readout of receptor blockade by measuring the inhibition of an agonist-induced calcium response.

This document provides a detailed protocol for utilizing this compound in a calcium mobilization assay to determine its potency (IC50) in cells expressing the human M2 muscarinic receptor.

Data Presentation

The following table summarizes key quantitative data for compounds commonly used in a calcium mobilization assay for the M2 muscarinic receptor. This data is essential for designing and interpreting experimental results.

CompoundTargetAssay TypeCell LineParameterValueReference
This compound (AF-DX 116)M2 mAChR AntagonistCalcium MobilizationRat Intestinal MyofibroblastsInhibition of Carbachol-induced [Ca2+]i increaseDose-dependent inhibition observed at 10 and 30 nM[1]
CarbacholMuscarinic AgonistCalcium MobilizationHEK cells expressing human M2 mAChREC50 for [Ca2+]i increase~7 µM[2]
CarbacholMuscarinic AgonistCalcium MobilizationGuinea Pig Ventricular Myocytes (M2 subtype)EC50 for increasing Ca2+ transients~18 µM[3]
CarbacholMuscarinic AgonistCalcium MobilizationSH-SY5Y neuroblastoma cellsEC50 for Ca2+ mobilization~50 µM[4]

Signaling Pathway

The canonical signaling pathway for the M2 muscarinic receptor involves coupling to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. However, M2 receptor activation can also induce an increase in intracellular calcium. This is thought to occur through a Gq-independent mechanism that may involve the βγ subunits of the Gi protein activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This compound acts by competitively binding to the M2 receptor, thereby preventing the agonist from initiating this signaling cascade.

M2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist M2_Receptor M2 Receptor Agonist->M2_Receptor Activates This compound This compound This compound->M2_Receptor Inhibits Gi_protein Gi Protein (αβγ) M2_Receptor->Gi_protein PLC Phospholipase C (PLC) Gi_protein->PLC βγ subunits activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2_release ER->Ca2_release Ca2+ Release Calcium_increase Increased Intracellular Ca2+ Ca2_release->Calcium_increase

M2 Receptor Signaling Pathway Leading to Calcium Mobilization.

Experimental Protocols

This section provides a detailed methodology for conducting a calcium mobilization assay to determine the IC50 of this compound in CHO-K1 cells stably expressing the human M2 muscarinic receptor.

Materials and Reagents
  • Cells: CHO-K1 cells stably expressing the human M2 muscarinic receptor.

  • Cell Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and an appropriate selection antibiotic (e.g., G418).

  • Assay Plates: Black-wall, clear-bottom 96- or 384-well microplates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or a comparable calcium-sensitive dye.

  • Pluronic F-127: To aid in dye loading.

  • Probenecid: (Optional, depending on cell line) to prevent dye leakage.

  • Compounds:

    • This compound (AF-DX 116): Prepare a stock solution in DMSO.

    • Carbachol: Prepare a stock solution in sterile water or assay buffer.

    • Positive Control: A known M2 receptor antagonist.

    • Negative Control: Vehicle (e.g., DMSO).

Experimental Workflow

The general workflow for an antagonist calcium mobilization assay involves cell plating, dye loading, pre-incubation with the antagonist (this compound), stimulation with an agonist (Carbachol), and fluorescent signal detection.

Experimental_Workflow Start Start Cell_Plating 1. Plate CHO-M2 cells in 96/384-well plates Start->Cell_Plating Incubation1 2. Incubate for 18-24 hours Cell_Plating->Incubation1 Dye_Loading 3. Load cells with calcium indicator dye Incubation1->Dye_Loading Incubation2 4. Incubate for 1 hour Dye_Loading->Incubation2 Antagonist_Addition 5. Add serial dilutions of This compound (Antagonist) Incubation2->Antagonist_Addition Incubation3 6. Incubate for 15-30 minutes Antagonist_Addition->Incubation3 Agonist_Addition 7. Add Carbachol (Agonist) at EC80 concentration Incubation3->Agonist_Addition Signal_Detection 8. Measure fluorescence kinetics (FLIPR/FlexStation) Agonist_Addition->Signal_Detection Data_Analysis 9. Analyze data and calculate IC50 Signal_Detection->Data_Analysis End End Data_Analysis->End

Experimental Workflow for this compound Antagonist Assay.
Detailed Protocol

1. Cell Plating:

  • Harvest CHO-M2 cells and resuspend them in fresh cell culture medium.

  • Seed the cells into black-wall, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

2. Dye Loading:

  • Prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to the assay buffer. If necessary, also add probenecid.

  • Aspirate the cell culture medium from the wells and wash once with assay buffer.

  • Add the dye loading solution to each well.

  • Incubate the plate at 37°C for 1 hour, protected from light.

3. Antagonist Addition:

  • Prepare serial dilutions of this compound in assay buffer. It is recommended to prepare these at a concentration that is 2x the final desired concentration.

  • After the dye loading incubation, wash the cells with assay buffer.

  • Add the this compound dilutions to the appropriate wells. Include vehicle controls.

  • Incubate the plate at room temperature for 15-30 minutes.

4. Agonist Addition and Signal Detection:

  • Prepare a solution of Carbachol in assay buffer at a concentration that will give an EC80 response (approximately 20-30 µM, but should be determined empirically for the specific cell line and assay conditions).

  • Place the plate in a fluorescence imaging plate reader (FLIPR) or a FlexStation.

  • Establish a baseline fluorescence reading for approximately 10-20 seconds.

  • The instrument will then automatically add the Carbachol solution to all wells.

  • Continue to measure the fluorescence intensity for an additional 60-120 seconds to capture the peak calcium response and its subsequent decay.

5. Data Analysis:

  • The change in fluorescence intensity over baseline is indicative of the intracellular calcium concentration.

  • Determine the peak fluorescence response for each well.

  • Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Conclusion

This protocol provides a robust framework for the characterization of this compound as an M2 muscarinic receptor antagonist using a cell-based calcium mobilization assay. The quantitative data and understanding of the underlying signaling pathway are crucial for the accurate design and interpretation of these experiments. This assay is a valuable tool in the drug discovery process for identifying and characterizing novel modulators of the M2 muscarinic receptor.

References

Preparing Otenzepad Stock Solutions in Dimethyl Sulfoxide (DMSO) for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of Otenzepad using dimethyl sulfoxide (B87167) (DMSO) as a solvent. This compound is a selective and competitive M2 muscarinic acetylcholine (B1216132) receptor (mAChR2) antagonist, a key target in various research areas including cardiovascular and neurological signaling pathways. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.

Quantitative Data Summary

For ease of reference and calculation, the pertinent quantitative data for this compound are summarized in the table below.

ParameterValueSource(s)
Molecular Formula C₂₄H₃₁N₅O₂[1]
Molecular Weight 421.54 g/mol [1][2]
Solubility in DMSO 25 mg/mL (59.31 mM)[1][2]
Recommended Storage (Powder) -20°C for 3 years; 4°C for 2 years[1][2]
Recommended Storage (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions in various in vitro and in vivo experimental setups.

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber, or foil-wrapped microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or heating block set to 60°C

  • Ultrasonic bath

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.

  • Mass Calculation: To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated. The formula for this calculation is: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 421.54 g/mol x 1000 mg/g = 4.2154 mg

  • Weighing: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a clean, sterile weighing boat or directly into a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, this would be 1 mL of DMSO.

  • Dissolution: Tightly cap the tube. To achieve complete dissolution of this compound at higher concentrations, both warming and sonication are recommended.[1][2]

    • Warming: Place the tube in a 60°C water bath or heating block for 5-10 minutes.

    • Vortexing/Sonication: Vortex the tube thoroughly for 1-2 minutes. Following warming, place the tube in an ultrasonic bath for 10-15 minutes.

    • Visually inspect the solution to ensure all powder is completely dissolved, resulting in a clear solution.

  • Aliquoting: To minimize freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The volume of the aliquots should be based on typical experimental needs.

  • Storage: Store the aliquots of the this compound stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][2] Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage Acclimatize this compound Acclimatize this compound Calculate Mass Calculate Mass Acclimatize this compound->Calculate Mass Weigh Powder Weigh Powder Calculate Mass->Weigh Powder Add DMSO Add DMSO Weigh Powder->Add DMSO Warm to 60C Warm to 60C Add DMSO->Warm to 60C Required for high concentration Vortex & Sonicate Vortex & Sonicate Warm to 60C->Vortex & Sonicate Visual Inspection Visual Inspection Vortex & Sonicate->Visual Inspection Aliquot Solution Aliquot Solution Visual Inspection->Aliquot Solution Store at -80C or -20C Store at -80C or -20C Aliquot Solution->Store at -80C or -20C

Caption: Workflow for preparing this compound stock solutions in DMSO.

Protocol 2: General Protocol for In Vitro Cell-Based Assays

This protocol provides a general framework for using the this compound stock solution in cell-based assays to determine its antagonistic activity at the M2 receptor.

Procedure:

  • Working Solution Preparation:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Prepare serial dilutions of the this compound stock solution in serum-free cell culture medium or an appropriate assay buffer.

    • Important: The final concentration of DMSO in the cell culture should be kept below 0.5%, with 0.1% being preferable, to avoid solvent-induced cytotoxicity.[3] A vehicle control group containing the same final concentration of DMSO should always be included.

  • Cell Treatment:

    • Plate cells expressing the M2 receptor at a predetermined density in a suitable multi-well plate and allow them to adhere overnight.

    • Replace the culture medium with the prepared this compound working solutions (or vehicle control).

    • Pre-incubate the cells with this compound for a specific duration (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation:

    • Following the pre-incubation with this compound, stimulate the cells with a known M2 receptor agonist (e.g., carbachol) at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Assay Readout:

    • Measure the cellular response. For Gi-coupled receptors like M2, this could involve quantifying the inhibition of forskolin-stimulated cAMP production or measuring changes in downstream signaling pathways (e.g., reporter gene assays).

  • Data Analysis:

    • Plot the agonist response as a function of this compound concentration to determine the IC₅₀ value of this compound.

G General Workflow for an In Vitro Antagonist Assay Plate Cells Plate Cells Prepare Working Solutions (this compound & Vehicle) Prepare Working Solutions (this compound & Vehicle) Plate Cells->Prepare Working Solutions (this compound & Vehicle) Pre-incubate Cells with this compound Pre-incubate Cells with this compound Prepare Working Solutions (this compound & Vehicle)->Pre-incubate Cells with this compound Stimulate with M2 Agonist Stimulate with M2 Agonist Pre-incubate Cells with this compound->Stimulate with M2 Agonist Measure Cellular Response (e.g., cAMP) Measure Cellular Response (e.g., cAMP) Stimulate with M2 Agonist->Measure Cellular Response (e.g., cAMP) Data Analysis (IC50 determination) Data Analysis (IC50 determination) Measure Cellular Response (e.g., cAMP)->Data Analysis (IC50 determination)

Caption: Workflow for a typical in vitro antagonist cell-based assay.

This compound Signaling Pathway

This compound is a selective antagonist of the M2 muscarinic acetylcholine receptor (mAChR2), which is a G-protein coupled receptor (GPCR) that preferentially couples to the Gi/o family of G proteins.

Mechanism of Action:

  • Acetylcholine (ACh) Binding: Under normal physiological conditions, the neurotransmitter acetylcholine binds to the M2 receptor.

  • Gi/o Protein Activation: This binding event activates the associated heterotrimeric Gi/o protein, causing the dissociation of the Gαi/o subunit from the Gβγ dimer.

  • Downstream Signaling:

    • The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • The Gβγ dimer can directly modulate the activity of certain ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

  • This compound Antagonism: this compound competitively binds to the M2 receptor, preventing acetylcholine from binding and thereby inhibiting the entire downstream signaling cascade.

G This compound Mechanism of Action at the M2 Receptor cluster_membrane Cell Membrane M2R M2 Receptor Gi Gi/o Protein M2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Leads to ACh Acetylcholine ACh->M2R Binds & Activates This compound This compound This compound->M2R Binds & Blocks G_alpha Gαi/o Gi->G_alpha Dissociates G_beta_gamma Gβγ Gi->G_beta_gamma Dissociates G_alpha->AC Inhibits G_beta_gamma->GIRK Activates ATP ATP ATP->AC

Caption: this compound competitively antagonizes the Gi/o-coupled M2 muscarinic receptor.

References

Application Notes and Protocols for Generating a Dose-Response Curve for Otenzepad in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad (also known as AF-DX 116) is a competitive antagonist with relative selectivity for the muscarinic M2 acetylcholine (B1216132) receptor (M2R).[1] M2 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to Gαi/o proteins.[2] Activation of M2 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] M2 receptors play a crucial role in regulating cardiac function, and their antagonists have been investigated for conditions such as bradycardia and arrhythmia.[1][4]

This document provides detailed application notes and protocols for generating a dose-response curve for this compound in vitro. Two common functional assays are described: a cAMP inhibition assay and a calcium mobilization assay. These protocols are designed to be adaptable for high-throughput screening and detailed pharmacological characterization of this compound and other M2 receptor antagonists.

Signaling Pathway of the M2 Muscarinic Receptor

The M2 muscarinic receptor, upon binding to an agonist such as acetylcholine or carbachol, activates an inhibitory G-protein (Gi). The Gαi subunit then inhibits adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP. The Gβγ subunits can also modulate other effectors, such as inwardly rectifying potassium channels. An antagonist like this compound competitively binds to the M2 receptor, preventing the agonist from binding and thereby inhibiting this signaling cascade.

References

Application of Otenzepad in Cardiac Electrophysiology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad, also known as AF-DX 116, is a potent and cardioselective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor.[1][2] These receptors are predominantly expressed in the heart and play a crucial role in mediating the parasympathetic nervous system's influence on cardiac function.[3][4] By blocking the action of acetylcholine at these receptors, this compound can modulate cardiac electrophysiology, primarily by increasing heart rate and influencing atrioventricular conduction.[1][5][6] This document provides detailed application notes and protocols for researchers investigating the effects of this compound in cardiac electrophysiology studies.

Mechanism of Action

This compound acts as a competitive antagonist at the M2 muscarinic receptor.[1][2] In the heart, M2 receptor activation, typically by acetylcholine, is coupled to an inhibitory G-protein (Gi). This activation leads to two primary effects on cardiac myocytes:

  • Activation of the G-protein-gated inwardly rectifying potassium current (IKACh): This leads to hyperpolarization of the cell membrane and a decrease in the firing rate of the sinoatrial (SA) node, resulting in a reduced heart rate.[3]

  • Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP), antagonizing the effects of sympathetic stimulation and leading to a decrease in contractility (negative inotropy).[3][7]

By blocking these effects, this compound effectively disinhibits the SA node, leading to an increase in heart rate, and can reverse the negative chronotropic and dromotropic effects of vagal stimulation.

Data Presentation

The following tables summarize the quantitative data available for this compound in various cardiac electrophysiology models.

Table 1: In Vitro Antagonist Potency of this compound

PreparationAgonistParameter MeasuredpA2 ValueSpeciesReference
Isolated AtriaCarbachol (B1668302)Negative Inotropy7.33Guinea Pig[1]
Isolated AtriaCarbacholNegative Chronotropy7.33Guinea Pig[1]
Isolated Blood-Perfused AV NodeCarbacholNegative Dromotropy (AV conduction)7.86 (calculated from pD'2)Canine[5]

Table 2: In Vivo Effects of this compound on Cardiac Parameters

ModelParameter MeasuredEffectED50 / DoseSpeciesReference
Conscious DogHeart Rate IncreaseDose-dependent tachycardia79 µg/kg i.v.Canine[1]
Pithed RatInhibition of Vagal BradycardiaM2 response inhibition32 µg/kg i.v.Rat[1]
Healthy Human VolunteersHeart Rate IncreaseIncrease of ~25 beats/minSaturating i.v. doseHuman[6]
Anesthetized DogSuppression of Vagal AV Conduction ProlongationNegative Dromotropy InhibitionID50 of 40 µg/kgCanine[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at the Cardiac M2 Muscarinic Receptor

Otenzepad_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound M2R M2 Muscarinic Receptor This compound->M2R Blocks ACh Acetylcholine ACh->M2R Activates Gi Gi Protein (αβγ) M2R->Gi Activates GIRK GIRK Channel (IK,ACh) K_ion K+ Efflux GIRK->K_ion AC Adenylyl Cyclase ATP ATP AC->ATP G_alpha Gi-α Gi->G_alpha G_betagamma Gi-βγ Gi->G_betagamma G_alpha->AC Inhibits G_betagamma->GIRK Activates cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_ion Ca2+ Influx Ca_channel->Ca_ion Hyperpolarization Hyperpolarization & Decreased Heart Rate K_ion->Hyperpolarization Contractility Decreased Contractility Ca_ion->Contractility

Caption: this compound's antagonistic action on the M2 receptor signaling pathway.

General Experimental Workflow for Assessing this compound's Effect on Cardiac Action Potentials

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_drug_application This compound Application cluster_analysis Data Analysis isolate_cells Isolate Cardiomyocytes (e.g., from guinea pig atria) culture_cells Culture Cardiomyocytes isolate_cells->culture_cells patch_clamp Establish Whole-Cell Patch-Clamp Configuration culture_cells->patch_clamp record_baseline Record Baseline Action Potentials patch_clamp->record_baseline apply_agonist Apply Muscarinic Agonist (e.g., Carbachol) record_baseline->apply_agonist record_agonist Record Action Potentials in Presence of Agonist apply_agonist->record_agonist apply_this compound Apply this compound (at varying concentrations) record_agonist->apply_this compound record_this compound Record Action Potentials with Agonist + this compound apply_this compound->record_this compound analyze_apd Analyze Action Potential Duration (APD) record_this compound->analyze_apd analyze_rp Analyze Resting Membrane Potential record_this compound->analyze_rp dose_response Generate Dose-Response Curve for this compound analyze_apd->dose_response analyze_rp->dose_response

Caption: Workflow for patch-clamp analysis of this compound's effects.

Experimental Protocols

Protocol 1: Evaluation of this compound's Antagonism of Negative Inotropy in Isolated Guinea Pig Atria

Objective: To determine the functional antagonist potency (pA2) of this compound against a muscarinic agonist-induced negative inotropic effect in isolated atrial tissue.

Materials:

  • Adult guinea pigs (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • This compound hydrochloride

  • Carbachol (or other stable muscarinic agonist)

  • Langendorff apparatus or isolated organ bath

  • Force transducer

  • Data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the guinea pig in accordance with institutional guidelines.

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

    • Dissect the left and right atria and mount them in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen.

    • Attach the atria to a force transducer to measure isometric contraction.

    • Allow the atria to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

  • Experimental Protocol:

    • Obtain a cumulative concentration-response curve for carbachol (e.g., 10-9 to 10-5 M) to establish a baseline negative inotropic response.

    • Wash the atria extensively to return to baseline contractility.

    • Incubate the atria with a fixed concentration of this compound (e.g., 10-8 M, 10-7 M, 10-6 M) for a pre-determined equilibration period (e.g., 30-60 minutes).

    • In the continued presence of this compound, generate a second cumulative concentration-response curve for carbachol.

    • Repeat this procedure for at least three different concentrations of this compound.

  • Data Analysis:

    • Measure the magnitude of the negative inotropic response at each carbachol concentration, both in the absence and presence of this compound.

    • Construct Schild plots by plotting the log(concentration ratio - 1) against the log molar concentration of this compound. The concentration ratio is the ratio of the EC50 of carbachol in the presence and absence of this compound.

    • The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Protocol 2: Whole-Cell Patch-Clamp Analysis of this compound's Effect on Action Potentials in Isolated Atrial Myocytes

Objective: To characterize the effects of this compound on the action potential characteristics of single atrial cardiomyocytes.

Materials:

  • Isolated atrial myocytes (e.g., from mouse or guinea pig)

  • External solution (e.g., Tyrode's solution containing in mM: NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH)

  • Internal (pipette) solution (in mM: K-aspartate 120, KCl 20, MgATP 5, Na2GTP 0.1, HEPES 10, EGTA 10; pH adjusted to 7.2 with KOH)

  • This compound hydrochloride

  • Carbachol

  • Patch-clamp amplifier and data acquisition system

  • Microscope with micromanipulators

Procedure:

  • Cell Preparation:

    • Isolate single atrial myocytes using established enzymatic digestion protocols.

    • Allow the cells to stabilize before beginning experiments.

  • Patch-Clamp Recording:

    • Transfer an aliquot of the cell suspension to the recording chamber on the microscope stage and perfuse with the external solution at a constant rate.

    • Obtain a Giga-ohm seal between the patch pipette and a single myocyte.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Switch to current-clamp mode and record baseline action potentials by injecting a small depolarizing current pulse.

  • Drug Application:

    • After recording a stable baseline, perfuse the chamber with an external solution containing a muscarinic agonist like carbachol (e.g., 1 µM) to induce a change in the action potential (typically shortening of the action potential duration).

    • Once a stable effect of the agonist is observed, co-perfuse with the agonist and varying concentrations of this compound (e.g., 10 nM to 1 µM).

    • Record action potentials at each concentration of this compound.

  • Data Analysis:

    • Measure key action potential parameters, including:

      • Action Potential Duration at 50% and 90% repolarization (APD50, APD90)

      • Resting Membrane Potential (RMP)

      • Action Potential Amplitude

      • Maximum upstroke velocity (dV/dtmax)

    • Compare the action potential parameters in the presence of the agonist alone versus the co-application with this compound.

    • Plot the reversal of the agonist's effect as a function of this compound concentration to determine its potency.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of M2 muscarinic receptors in cardiac electrophysiology. Its cardioselectivity makes it particularly useful for distinguishing cardiac M2 receptor-mediated effects from those mediated by other muscarinic receptor subtypes. The protocols outlined above provide a framework for characterizing the electrophysiological effects of this compound in both tissue and single-cell preparations. Researchers should adapt these protocols to their specific experimental questions and available resources, ensuring adherence to ethical guidelines for animal use. Further investigation into the effects of this compound on specific cardiac ion currents could provide a more complete understanding of its mechanism of action at the molecular level.

References

Application Notes and Protocols: Assessing Otenzepad's Antagonism of Acetylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad, also known as AF-DX 116, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[3][4] There are five subtypes of muscarinic receptors, M1 through M5, each with distinct tissue distribution and signaling pathways.[5] this compound exhibits selectivity for the M2 receptor subtype, which is predominantly expressed in the heart and plays a crucial role in regulating cardiac function.[1][6] However, understanding its full antagonistic profile across all muscarinic receptor subtypes is essential for a comprehensive assessment of its therapeutic potential and off-target effects.

These application notes provide detailed protocols for in vitro methods to characterize the antagonism of acetylcholine by this compound, including radioligand binding assays to determine binding affinity and functional assays to measure the inhibition of acetylcholine-induced cellular responses.

Muscarinic Acetylcholine Signaling Pathway

Acetylcholine binding to muscarinic receptors activates distinct intracellular signaling cascades depending on the receptor subtype. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and modulate ion channel activity. This compound, as a competitive antagonist, binds to these receptors at the same site as acetylcholine, thereby preventing its binding and subsequent activation of these downstream signaling pathways.

Muscarinic Acetylcholine Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh_M1 Acetylcholine M1R M1/M3/M5 Receptor ACh_M1->M1R Binds Gq Gq/11 M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Otenzepad_M1 This compound Otenzepad_M1->M1R Blocks ACh_M2 Acetylcholine M2R M2/M4 Receptor ACh_M2->M2R Binds Gi Gi/o M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ion_channel Ion Channel Modulation Gi->Ion_channel cAMP cAMP Decrease AC->cAMP Otenzepad_M2 This compound Otenzepad_M2->M2R Blocks

Diagram 1: Muscarinic Acetylcholine Signaling Pathways.

Quantitative Data Summary

The binding affinity of this compound for the five human muscarinic receptor subtypes has been determined through radioligand binding assays. The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

mAChR IsoformDissociation Constant (Ki) (nM)
M1537.0 - 1300
M281.0 - 186
M3838 - 2089.0
M4407.0 - 1800
M52800
Data sourced from Buckley et al. (1989) as cited on the this compound Wikipedia page.[1]

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for muscarinic receptor subtypes using a radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]-NMS).[5][7]

Objective: To determine the inhibitory constant (Ki) of this compound at each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5).

  • [3H]N-methylscopolamine ([3H]-NMS) as the radioligand.

  • This compound stock solution.

  • Atropine (B194438) or another high-affinity non-selective muscarinic antagonist for determining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Workflow:

cluster_workflow Radioligand Binding Assay Workflow prep Prepare Reagents: - Cell Membranes - [3H]-NMS - this compound dilutions - Assay Buffer incubation Incubate: - Membranes - [3H]-NMS - this compound (or buffer or atropine) in 96-well plate prep->incubation filtration Filtration: Separate bound from free radioligand using glass fiber filters incubation->filtration wash Wash filters to remove unbound radioligand filtration->wash scintillation Add scintillation cocktail to dried filters wash->scintillation counting Quantify radioactivity using a scintillation counter scintillation->counting analysis Data Analysis: Calculate IC50 and Ki values counting->analysis

Diagram 2: Radioligand Binding Assay Workflow.

Protocol:

  • Preparation:

    • Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in ice-cold Assay Buffer.[8]

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Prepare solutions of [3H]-NMS (at a concentration near its Kd) and a high concentration of atropine (e.g., 1 µM) in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, [3H]-NMS, and Assay Buffer.

    • Non-specific Binding: Add cell membranes, [3H]-NMS, and atropine solution.

    • Competition Binding: Add cell membranes, [3H]-NMS, and each dilution of this compound.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[7][8]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioactivity.[8]

  • Radioactivity Measurement:

    • Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]

Calcium Mobilization Functional Assay

This protocol describes a functional assay to measure the ability of this compound to antagonize acetylcholine-induced increases in intracellular calcium in cells expressing M1 or M3 muscarinic receptors.[9][10]

Objective: To determine the functional potency (IC50) of this compound in blocking acetylcholine-induced calcium mobilization.

Materials:

  • A cell line stably expressing the human M1 or M3 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).[11]

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Acetylcholine (or another muscarinic agonist like carbachol) as the agonist.[9]

  • This compound stock solution.

  • Cell culture medium and appropriate buffers (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescent plate reader capable of kinetic reading.

Workflow:

cluster_workflow Calcium Mobilization Assay Workflow cell_plating Plate cells expressing M1/M3 receptors in a 96-well plate dye_loading Load cells with a calcium-sensitive dye cell_plating->dye_loading pre_incubation Pre-incubate cells with varying concentrations of this compound dye_loading->pre_incubation agonist_addition Add acetylcholine (agonist) to stimulate the receptor pre_incubation->agonist_addition fluorescence_reading Measure the change in fluorescence over time agonist_addition->fluorescence_reading data_analysis Data Analysis: Determine the IC50 of this compound fluorescence_reading->data_analysis

Diagram 3: Calcium Mobilization Assay Workflow.

Protocol:

  • Cell Culture:

    • Culture the cells expressing the M1 or M3 receptor in appropriate media and conditions.

    • Seed the cells into 96-well black-walled, clear-bottom plates and grow to near confluence.

  • Dye Loading:

    • Remove the culture medium and wash the cells with buffer.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).[9]

  • Antagonist Pre-incubation:

    • Wash the cells to remove excess dye.

    • Add buffer containing various concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Fluorescence Measurement:

    • Place the plate in a fluorescent plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of acetylcholine (typically the EC80 concentration to ensure a robust signal) into each well.

    • Immediately begin kinetic measurement of the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.[9]

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data, with the response in the absence of this compound set to 100% and the response in the absence of agonist as 0%.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value, which represents the concentration of this compound that causes a 50% inhibition of the acetylcholine-induced calcium response.

Logical Relationship of this compound's Antagonism

The following diagram illustrates the logical relationship of how this compound acts as a competitive antagonist to block the effects of acetylcholine at the muscarinic receptor.

Mechanism of Competitive Antagonism by this compound ACh Acetylcholine (Agonist) Binding Binding to Receptor ACh->Binding This compound This compound (Antagonist) This compound->Binding Competes for binding site Receptor Muscarinic Receptor Activation Receptor Activation Receptor->Activation If ACh binds NoActivation No Receptor Activation Receptor->NoActivation If this compound binds Binding->Receptor NoBinding No Binding Response Cellular Response Activation->Response NoResponse No Cellular Response NoActivation->NoResponse

Diagram 4: Mechanism of Competitive Antagonism.

Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the antagonistic properties of this compound against acetylcholine at muscarinic receptors. By employing radioligand binding assays and functional calcium mobilization assays, researchers can obtain quantitative data on the affinity and potency of this compound, enabling a thorough characterization of its pharmacological profile and selectivity across the different muscarinic receptor subtypes. This information is critical for advancing our understanding of its mechanism of action and for its potential development as a therapeutic agent.

References

Otenzepad: A Selective M2 Muscarinic Receptor Antagonist for Investigating Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad (B1677806), also known as AF-DX 116, is a potent and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (M2R). The M2R, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, particularly in the heart, where it mediates the negative chronotropic and inotropic effects of acetylcholine.[1] Its signaling is primarily mediated through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[2] However, M2R activation also triggers a cascade of other signaling events, including the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways. This compound's selectivity for the M2R over other muscarinic receptor subtypes makes it an invaluable pharmacological tool for dissecting these complex downstream signaling pathways. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of M2R-mediated signaling.

Data Presentation

Table 1: this compound (AF-DX 116) Binding Affinity Profile at Human Muscarinic Receptor Subtypes

The following table summarizes the inhibitory constants (Ki) of this compound for the five human muscarinic receptor subtypes, demonstrating its selectivity for the M2 receptor.

Receptor SubtypeKi (nM)Selectivity (fold) vs. M2
M14176.5x
M2 64 -
M378612.3x
M42113.3x
M5513080.2x

Data sourced from Tocris Bioscience.

M2 Receptor Downstream Signaling Pathways

Activation of the M2 muscarinic receptor initiates a cascade of intracellular signaling events. This compound, as a selective antagonist, can be used to block these pathways and confirm the specific involvement of the M2 receptor.

M2_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol M2R M2 Receptor G_protein Gαi/βγ M2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to GIRK GIRK Channel K_ion K+ Efflux GIRK->K_ion PI3K PI3K Akt Akt PI3K->Akt G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_i->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->PI3K Activates PKA PKA cAMP->PKA Activates ERK ERK1/2 pERK p-ERK1/2 ERK->pERK pAkt p-Akt Akt->pAkt pAkt->ERK This compound This compound This compound->M2R Blocks ACh Acetylcholine (Agonist) ACh->M2R Activates

M2 receptor downstream signaling pathways.

Experimental Protocols

The following protocols detail how this compound can be used as a selective antagonist to investigate M2R downstream signaling.

Cyclic AMP (cAMP) Inhibition Assay

This assay measures the ability of this compound to block agonist-induced inhibition of cAMP production, a hallmark of M2 receptor activation via the Gαi pathway.

cAMP_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis A1 Seed M2R-expressing cells (e.g., CHO-M2) A2 Incubate overnight A1->A2 B1 Pre-incubate with This compound (various conc.) A2->B1 B2 Stimulate with M2 Agonist (e.g., Carbachol) + Forskolin B1->B2 C1 Lyse cells B2->C1 C2 Measure cAMP levels (e.g., HTRF, LANCE) C1->C2 D1 Generate dose-response curve C2->D1 D2 Calculate IC50 for this compound D1->D2

Workflow for cAMP inhibition assay.

Methodology:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M2 receptor (CHO-M2) in appropriate media. Seed cells into 96- or 384-well plates and allow them to adhere overnight.

  • Antagonist Pre-incubation: Remove the culture medium and add assay buffer containing various concentrations of this compound. Incubate for a predetermined time (e.g., 20-30 minutes) at 37°C.

  • Agonist Stimulation: Add a solution containing an M2 receptor agonist (e.g., carbachol (B1668302) or acetylcholine) at a concentration that elicits a submaximal response (e.g., EC80), along with forskolin. Forskolin is used to stimulate adenylyl cyclase and raise basal cAMP levels, allowing for the measurement of inhibition.[3]

  • Cell Lysis and cAMP Detection: After agonist stimulation (e.g., 30 minutes at 37°C), lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite) TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

ERK1/2 Phosphorylation Assay

M2 receptors can also signal through Gβγ subunits to activate the MAPK/ERK pathway. This assay determines the ability of this compound to block agonist-induced phosphorylation of ERK1/2.

ERK_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis A1 Seed M2R-expressing cells A2 Serum-starve cells (e.g., overnight) A1->A2 B1 Pre-incubate with this compound A2->B1 B2 Stimulate with M2 Agonist B1->B2 C1 Lyse cells and fix B2->C1 C2 Incubate with primary antibodies (anti-phospho-ERK & anti-total-ERK) C1->C2 C3 Incubate with labeled secondary antibodies C2->C3 C4 Read fluorescence C3->C4 D1 Normalize phospho-ERK to total-ERK C4->D1 D2 Calculate IC50 for this compound D1->D2

Workflow for ERK1/2 phosphorylation assay.

Methodology:

  • Cell Culture and Serum Starvation: Seed M2R-expressing cells in multi-well plates. Once confluent, serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation.[4]

  • Antagonist Pre-incubation: Replace the starvation medium with a buffer containing various concentrations of this compound and incubate.

  • Agonist Stimulation: Add an M2 agonist to stimulate the cells for a time determined by a preliminary time-course experiment (typically 5-15 minutes).

  • Cell Lysis and Phospho-ERK Detection: Lyse the cells and measure the levels of phosphorylated ERK1/2 and total ERK1/2. This can be done using various methods, including:

    • In-Cell Western: A quantitative immunofluorescence assay performed in microplates.

    • AlphaScreen® SureFire™ or HTRF®: Homogeneous assay formats suitable for high-throughput screening.[4][5]

    • Western Blotting: A traditional method for semi-quantitative analysis.

  • Data Analysis: Normalize the phospho-ERK signal to the total ERK signal. Plot the normalized signal against the this compound concentration to determine the IC50 value.

G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation Assay

M2 receptor activation leads to the dissociation of Gβγ subunits, which can directly activate GIRK channels, causing membrane hyperpolarization.[6] this compound can be used to block this effect.

GIRK_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Measurement cluster_analysis Data Analysis A1 Use cells co-expressing M2R and GIRK channels (e.g., HEK293, AtT-20) B1 Establish whole-cell patch-clamp configuration B2 Apply M2 Agonist to activate GIRK current B1->B2 B3 Apply this compound + Agonist to measure inhibition B2->B3 D1 Measure inward K+ current B3->D1 D2 Determine concentration-dependent blockade by this compound D1->D2

Workflow for GIRK channel patch-clamp assay.

Methodology (Whole-Cell Patch-Clamp):

  • Cell Preparation: Use a cell line (e.g., HEK293 or AtT-20) co-expressing the human M2R and the relevant GIRK channel subunits (e.g., GIRK1/2 or GIRK1/4).

  • Electrophysiology:

    • Establish a whole-cell patch-clamp recording configuration.

    • Hold the cell membrane potential at a negative potential (e.g., -80 mV) to measure inward potassium currents.

    • Perfuse the cells with a solution containing an M2 agonist to induce a stable GIRK current.

    • Co-apply various concentrations of this compound with the agonist to measure the inhibition of the GIRK current.

  • Data Analysis: Measure the amplitude of the inward potassium current in the presence and absence of this compound. Calculate the percentage of inhibition at each this compound concentration to determine its potency.

Alternative Methodology (Fluorescence-Based Thallium Flux Assay):

  • Cell Preparation and Dye Loading: In a multi-well plate format, load cells co-expressing M2R and GIRK channels with a thallium-sensitive fluorescent dye.[7]

  • Assay Procedure:

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add a solution containing an M2 agonist and thallium ions. Activation of GIRK channels will cause an influx of thallium, leading to an increase in fluorescence.

    • To test for antagonism, pre-incubate the cells with this compound before adding the agonist and thallium.

  • Data Analysis: Measure the rate of fluorescence increase. Calculate the inhibitory effect of this compound on the agonist-induced thallium influx to determine its IC50.

Conclusion

This compound's selectivity for the M2 muscarinic receptor makes it an indispensable tool for elucidating the diverse signaling pathways downstream of this receptor. By employing the protocols outlined in these application notes, researchers can effectively investigate the roles of the canonical Gαi-cAMP pathway, as well as non-canonical pathways involving ERK and GIRK channels. These studies are crucial for advancing our understanding of M2 receptor physiology and for the development of novel therapeutics targeting this important receptor.

References

Application Notes and Protocols: Experimental Design for Pharmacokinetic Studies of Otenzepad

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for designing and conducting pharmacokinetic (PK) studies of Otenzepad, a competitive and relatively selective muscarinic M2 receptor antagonist.[1] this compound was previously investigated for the treatment of arrhythmia and bradycardia.[1] This document outlines detailed protocols for in vitro and in vivo studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. The provided methodologies are based on established principles of pharmacokinetic research and are intended to guide researchers in generating robust and reliable data for drug development and scientific investigation.

Introduction

This compound is a small molecule that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, with a relative selectivity for the M2 subtype.[1] Understanding its pharmacokinetic profile is crucial for determining appropriate dosing regimens, assessing its safety profile, and predicting its efficacy. Key pharmacokinetic parameters of interest include bioavailability, clearance, volume of distribution, and elimination half-life.[1][2] This document provides detailed protocols for preclinical pharmacokinetic studies, including in vitro metabolism assays and in vivo studies in animal models.

Mechanism of Action

This compound selectively blocks M2 muscarinic receptors, which are primarily found in the heart and are involved in regulating heart rate.[1] By antagonizing these receptors, this compound can increase heart rate, which was the basis for its investigation in treating bradycardia.[1] The signaling pathway involves the inhibition of acetylcholine's effect on the M2 receptor, which is a G-protein coupled receptor (GPCR).

Otenzepad_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Cardiomyocyte) Acetylcholine_v Acetylcholine (ACh) M2_Receptor M2 Muscarinic Receptor (GPCR) Acetylcholine_v->M2_Receptor Binds to G_Protein Gi/Go Protein M2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+ channels) G_Protein->Ion_Channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Heart Rate PKA->Cellular_Response Contributes to Ion_Channel->Cellular_Response Leads to This compound This compound This compound->M2_Receptor Blocks In_Vitro_Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound Stock Solution C Combine this compound, Microsomes, and Buffer A->C B Prepare Microsome and Buffer Mixture B->C D Pre-incubate at 37°C C->D E Initiate Reaction with NADPH D->E F Incubate and Sample at Time Points E->F G Quench Reaction with Acetonitrile + IS F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t₁/₂ and CLint I->J In_Vivo_PK_Study_Workflow cluster_animal_prep Animal Preparation cluster_dosing_sampling Dosing and Sampling cluster_sample_analysis Sample Processing and Analysis cluster_data_analysis Data Analysis A Acclimatize and Cannulate Rats B Fast Rats Overnight A->B C Administer this compound (IV or PO) B->C D Serial Blood Sampling at Timed Intervals C->D E Process Blood to Obtain Plasma D->E F Store Plasma at -80°C E->F G Quantify this compound by LC-MS/MS F->G H Pharmacokinetic Parameter Calculation G->H I Calculate Oral Bioavailability (F) H->I

References

Otenzepad in Ex Vivo Tissue Bath Preparations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad, also known as AF-DX 116, is a competitive antagonist with relative selectivity for the M2 muscarinic acetylcholine (B1216132) receptor.[1] This property makes it a valuable pharmacological tool for investigating the role of M2 receptors in various physiological and pathophysiological processes. Ex vivo tissue bath preparations are a cornerstone of classical pharmacology, providing a physiologically relevant environment to study the effects of compounds on intact tissues.[2] This document provides detailed application notes and protocols for the use of this compound in such preparations, aimed at researchers, scientists, and drug development professionals.

This compound's selectivity for the M2 receptor allows for the elucidation of M2-mediated signaling pathways and their functional consequences in a variety of tissues, including cardiac and smooth muscle.[3][4] In ex vivo settings, this compound is primarily used to antagonize the effects of muscarinic agonists, thereby enabling the characterization of M2 receptor function and the determination of antagonist potency.

Mechanism of Action and Signaling Pathways

This compound exerts its effect by competitively binding to M2 muscarinic receptors, preventing the binding of acetylcholine and other muscarinic agonists. The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi.

Canonical M2 Receptor Signaling:

Upon agonist binding, the activated M2 receptor promotes the dissociation of the Gαi subunit from the Gβγ dimer.

  • Gαi Pathway: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] This reduction in cAMP can lead to various cellular effects, including the inhibition of protein kinase A (PKA) activity.

  • Gβγ Pathway: The Gβγ dimer can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a decrease in cellular excitability, a prominent effect in cardiac tissue.[6]

Non-Canonical M2 Receptor Signaling:

Recent studies have suggested that M2 receptors can also signal through non-canonical pathways, which may involve:

  • β-arrestin: M2 receptors can interact with β-arrestin, which can lead to the modulation of other signaling pathways, such as the PI3K/Akt/mTORC1 pathway.[5]

  • Phospholipase C (PLC): In some cell types, M2 receptors have been shown to couple to PLC, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), although this is more characteristic of M1, M3, and M5 receptors.

The primary role of M2 receptors in smooth muscle is often to counteract relaxation induced by agents that increase cAMP levels (e.g., β-adrenergic agonists), thereby promoting a contractile state.[7][8]

Signaling Pathway Diagram

M2_Signaling M2R M2 Receptor G_protein Gαiβγ M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) GIRK GIRK Channel G_protein->GIRK Activates (Gβγ) cAMP cAMP AC->cAMP Converts K_ion K+ GIRK->K_ion Efflux This compound This compound This compound->M2R Antagonizes Agonist Muscarinic Agonist Agonist->M2R Activates ATP ATP PKA PKA cAMP->PKA Activates Inhibition_of_Relaxation Inhibition of Smooth Muscle Relaxation PKA->Inhibition_of_Relaxation Leads to Relaxation (Inhibited by low cAMP) Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: this compound antagonizes the M2 receptor signaling pathway.

Data Presentation: Potency of this compound

The potency of this compound as an M2 receptor antagonist is typically quantified by its dissociation constant (Ki) or its pA2 value, derived from Schild analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

ParameterTissue/PreparationSpeciesAgonist UsedValueReference
Ki Gastric Smooth MuscleHuman[3H]N-Methylscopolamine298 ± 40 nM (for M2 sites)[9]
pA2 IleumGuinea PigOxotremorine-MNot explicitly stated, but used to demonstrate M2 antagonism[7]
pA2 AtriaRatNot specifiedNot explicitly stated, but used for M2 receptor characterization[10]
Binding Affinity (Ki) Heart MicrosomesRabbitNot specifiedHigher affinity for cardiac M2 vs. iris M2 receptors[11]

Note: Specific pA2 values from functional studies were not always explicitly stated in the abstracts of the reviewed literature. Researchers should consult the full text of the cited papers for detailed quantitative data.

Experimental Protocols

The following are generalized protocols for utilizing this compound in ex vivo tissue bath preparations. Specific parameters such as buffer composition, temperature, and tissue tension may need to be optimized for the specific tissue and species being studied.

General Organ Bath Setup and Equilibration
  • Tissue Dissection: Isolate the tissue of interest (e.g., ileum, atria, bladder strips) and place it in a dissecting dish containing cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

  • Tissue Mounting: Mount the tissue in an organ bath chamber filled with PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a determined optimal resting tension (e.g., 1 gram). During this period, wash the tissue with fresh PSS every 15-20 minutes.

  • Viability Check: After equilibration, assess the tissue's viability by inducing a contraction with a high concentration of potassium chloride (KCl), typically 60-80 mM.

Protocol 1: Determining the Antagonist Potency of this compound using Schild Analysis

This protocol is designed to determine the pA2 value of this compound, which quantifies its competitive antagonism at the M2 receptor.

  • Generate a Control Agonist Concentration-Response Curve:

    • After the KCl wash and a return to baseline, cumulatively add a suitable muscarinic agonist (e.g., carbachol, acetylcholine) in increasing concentrations to the organ bath.

    • Record the contractile response at each concentration until a maximal response is achieved.

    • Wash the tissue extensively with PSS to return to the baseline resting tension.

  • Incubate with this compound:

    • Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.

  • Generate a Second Agonist Concentration-Response Curve:

    • In the continued presence of this compound, repeat the cumulative addition of the muscarinic agonist and record the contractile responses. The curve should be shifted to the right.

  • Repeat with Multiple this compound Concentrations:

    • Wash the tissue thoroughly and allow it to re-equilibrate.

    • Repeat steps 2 and 3 with at least two other increasing concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

    • The x-intercept of the linear regression of this plot provides the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.

Protocol 2: Investigating the Role of M2 Receptors in Modulating Relaxation

This protocol is used to study the "anti-relaxant" effect of M2 receptor activation and its blockade by this compound.

  • Pre-contraction:

    • After equilibration and viability testing, induce a submaximal, sustained contraction of the smooth muscle tissue. This can be achieved with an agent like histamine (B1213489) or by electrical field stimulation (EFS).

  • Induce Relaxation:

    • Once a stable contraction is achieved, add a relaxing agent that increases intracellular cAMP, such as the β-adrenoceptor agonist isoproterenol (B85558) or the adenylyl cyclase activator forskolin. This should cause a dose-dependent relaxation of the tissue.

  • Assess the Effect of a Muscarinic Agonist:

    • In a separate experiment, after inducing relaxation with a fixed concentration of the relaxing agent, add a muscarinic agonist. Activation of M2 receptors should inhibit the relaxation and restore the contractile tone.

  • Antagonism with this compound:

    • To confirm the involvement of M2 receptors, pre-incubate the tissue with this compound for 30-60 minutes before the pre-contraction step.

    • Repeat steps 1-3. The ability of the muscarinic agonist to reverse the relaxation should be significantly attenuated in the presence of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_protocol1 Protocol 1: Schild Analysis cluster_protocol2 Protocol 2: M2-Mediated Inhibition of Relaxation A1 Tissue Dissection A2 Mounting in Organ Bath A1->A2 A3 Equilibration (60 min) Under Tension (1g) A2->A3 A4 Viability Check (KCl) A3->A4 B1 Generate Control Agonist CRC A4->B1 C1 Pre-contract tissue (e.g., with Histamine) A4->C1 C4 Pre-incubate with this compound A4->C4 B2 Incubate with This compound (Conc. 1) B1->B2 B3 Generate Agonist CRC in presence of this compound B2->B3 B4 Repeat for Conc. 2 & 3 B3->B4 B5 Calculate Dose Ratios and construct Schild Plot B4->B5 B6 Determine pA2 B5->B6 C2 Induce Relaxation (e.g., with Isoproterenol) C1->C2 C3 Add Muscarinic Agonist to reverse relaxation C2->C3 C5 Repeat C1-C3 to show blockade of reversal C4->C5

Caption: Workflow for ex vivo tissue bath experiments with this compound.

Conclusion

This compound is a powerful and selective tool for the investigation of M2 muscarinic receptor function in ex vivo tissue preparations. By employing the protocols outlined in this document, researchers can effectively characterize the potency of this compound and elucidate the physiological roles of M2 receptors in various tissues. The provided diagrams and data tables serve as a comprehensive resource for designing and interpreting experiments utilizing this M2-selective antagonist. As with any pharmacological study, careful optimization of experimental conditions and appropriate data analysis are crucial for obtaining robust and reproducible results.

References

Application Notes: Otenzepad for the Investigation of Vagally-Induced Bradycardia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vagally-induced bradycardia is a physiological response characterized by a decrease in heart rate mediated by the parasympathetic nervous system. The vagus nerve, upon stimulation, releases the neurotransmitter acetylcholine (B1216132) (ACh), which acts on muscarinic acetylcholine receptors in the heart's sinoatrial (SA) node. Specifically, the M2 muscarinic receptor subtype is predominantly responsible for mediating the negative chronotropic (heart rate slowing) effects of ACh.[1] Otenzepad (B1677806) (also known as AF-DX 116) is a potent and selective antagonist of the M2 muscarinic receptor.[1][2] Its selectivity for cardiac M2 receptors over other muscarinic subtypes makes it a valuable pharmacological tool for isolating and studying the specific role of the M2 receptor in cardiac function, particularly in the context of vagally-mediated heart rate modulation, without the confounding side effects associated with non-selective antagonists like atropine.[1][2] These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro models to investigate and quantify its effects on vagally-induced bradycardia.

Mechanism of Action

Stimulation of the vagus nerve leads to the release of acetylcholine at the neuroeffector junction in the sinoatrial node. ACh binds to M2 muscarinic receptors, which are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gαi). Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium channels (GIRK), increasing potassium efflux. This hyperpolarizes the pacemaker cells of the SA node, slowing the rate of diastolic depolarization and resulting in bradycardia. This compound competitively antagonizes ACh at the M2 receptor, preventing this signaling cascade and thereby inhibiting the bradycardic response.[1]

Otenzepad_Mechanism cluster_pre Presynaptic Terminal cluster_post SA Node Pacemaker Cell Vagus Vagus Nerve Stimulation ACh_release Acetylcholine (ACh) Release Vagus->ACh_release ACh_vesicle ACh M2_Receptor M2 Receptor Gi_Protein Gi Protein (α, βγ subunits) M2_Receptor->Gi_Protein activates AC Adenylyl Cyclase Gi_Protein->AC α inhibits K_Channel K+ Channel (GIRK) Gi_Protein->K_Channel βγ activates cAMP ↓ cAMP AC->cAMP Hyperpol Hyperpolarization Bradycardia K_Channel->Hyperpol K+ efflux This compound This compound This compound->M2_Receptor blocks ACh_vesicle->M2_Receptor binds

Caption: Signaling pathway of vagally-induced bradycardia and this compound's site of action.

Data Presentation: this compound Selectivity Profile

This compound's utility stems from its higher affinity for the M2 receptor subtype compared to M1, M3, M4, and M5. This cardioselectivity allows for the targeted investigation of cardiac parasympathetic control.[2] The binding affinities (Ki) for human recombinant muscarinic receptors are summarized below.

Receptor SubtypeThis compound (AF-DX 116) Ki (nM)Selectivity Ratio (Ki Mx / Ki M2)
M1 4176.5x
M2 64 1x
M3 78612.3x
M4 2113.3x
M5 513080.2x
Data sourced from Tocris Bioscience.[2][3]

Experimental Protocols

Protocol 1: In Vivo Model of Vagus Nerve Stimulation (VNS) in Rats

This protocol describes a method to induce bradycardia via electrical stimulation of the vagus nerve in an anesthetized rat and to assess the antagonistic effect of this compound.

InVivo_Workflow A 1. Animal Preparation - Anesthetize rat (e.g., urethane) - Intubate and ventilate - Monitor core body temperature B 2. Surgical Procedure - Midline cervical incision - Isolate right vagus nerve from carotid sheath A->B C 3. Instrumentation - Place bipolar cuff electrode on vagus nerve - Insert catheters for drug delivery (IV) and BP monitoring - Attach ECG leads B->C D 4. Stabilization & Baseline - Allow animal to stabilize - Record baseline ECG and Blood Pressure for 5-10 min C->D E 5. Pre-Drug Vagal Stimulation - Apply electrical stimulus (e.g., 5-10 Hz, 0.5-1 ms (B15284909), 1-5 V) - Record bradycardic response - Allow heart rate to return to baseline D->E F 6. This compound Administration - Administer vehicle or this compound (IV) - Suggest starting dose-response (e.g., 10, 30, 100 µg/kg) - Allow 10-15 min for drug to circulate E->F G 7. Post-Drug Vagal Stimulation - Repeat vagal stimulation with same parameters as Step 5 - Record ECG and BP response F->G H 8. Data Analysis - Measure change in heart rate from baseline for pre- and post-drug stimulation - Calculate % inhibition of bradycardia G->H

Caption: Experimental workflow for the in vivo investigation of this compound on VNS-bradycardia.

Methodology:

  • Animal Preparation:

    • Anesthetize a male Wistar or Sprague-Dawley rat (300-400g) with urethane (B1682113) (1.2-1.5 g/kg, i.p.). Confirm depth of anesthesia by lack of pedal withdrawal reflex.

    • Intubate the trachea and provide artificial ventilation. Maintain core body temperature at 37°C using a heating pad.[1][4]

  • Surgical Procedure:

    • Place the animal in a supine position. Make a midline cervical incision to expose the underlying muscles and trachea.

    • Using blunt dissection, carefully separate the sternohyoid muscle to reveal the right carotid sheath, containing the carotid artery, internal jugular vein, and the vagus nerve.

    • Gently isolate a 1-2 cm segment of the cervical vagus nerve from the surrounding connective tissue and carotid artery.[5]

  • Instrumentation:

    • Place a bipolar cuff or hook electrode around the isolated vagus nerve for stimulation.

    • Cannulate the femoral or jugular vein for intravenous (IV) drug administration and the femoral or carotid artery for blood pressure monitoring.

    • Attach subcutaneous needle electrodes for recording a Lead II electrocardiogram (ECG).

  • Stabilization and Baseline Recording:

    • Allow the animal to stabilize for at least 20 minutes post-surgery.

    • Record stable baseline heart rate (derived from ECG) and mean arterial pressure (MAP) for 5-10 minutes.

  • Vagal Stimulation Protocol:

    • Apply a train of electrical pulses to the vagus nerve. Typical parameters to elicit a clear but sub-maximal bradycardic response are 5-10 Hz frequency, 0.5-1.0 ms pulse width, and 1-5 V amplitude for a duration of 10-20 seconds.[1][6]

    • Perform 2-3 stimulation cycles, allowing the heart rate to return to baseline between each, to ensure a reproducible response.

  • Drug Administration:

    • Administer this compound intravenously. As a starting point for a dose-response study, doses of 10, 30, and 100 µg/kg can be investigated, based on effective doses in other species.[7] A vehicle control (e.g., saline) should be administered to a separate cohort of animals.

    • Allow a 10-15 minute equilibration period after injection.

  • Post-Drug Vagal Stimulation:

    • Repeat the vagal stimulation protocol using the identical parameters established in step 5.

    • Record the resulting changes in heart rate and MAP.

  • Data Analysis:

    • Calculate the peak bradycardic response as the maximum percentage or absolute decrease in heart rate from baseline during vagal stimulation.

    • Compare the bradycardic response before and after this compound administration.

    • Calculate the percent inhibition of the vagal response for each dose of this compound.

Protocol 2: In Vitro Isolated Guinea Pig Atria Preparation

This protocol allows for the study of this compound's effects in a system devoid of central neural and hormonal influences.

Methodology:

  • Preparation of Atria:

    • Humanely euthanize a guinea pig. Quickly excise the heart and place it in oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution at 32-35°C.

    • Dissect the left and right atria from the ventricles. The right atria, containing the SA node, will beat spontaneously and can be used to measure chronotropic effects.

  • Experimental Setup:

    • Mount the right atrial preparation in a 10-20 mL organ bath containing continuously oxygenated Krebs-Henseleit solution maintained at a constant temperature.

    • Attach one end of the preparation to a fixed hook and the other to an isometric force transducer to record the rate of spontaneous contractions.

    • Allow the preparation to equilibrate for 45-60 minutes under a resting tension of ~1.0 g, with regular washing.

  • Agonist-Induced Bradycardia:

    • Establish a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) to induce a negative chronotropic effect. Add the agonist in increasing concentrations (e.g., 1 nM to 10 µM) to the organ bath.

  • This compound Incubation:

    • Wash out the agonist and allow the atrial rate to return to baseline.

    • Introduce a fixed concentration of this compound into the bath and incubate for 20-30 minutes.

  • Antagonism Assessment:

    • In the continued presence of this compound, re-establish the concentration-response curve for the muscarinic agonist.

    • The antagonistic effect of this compound will be observed as a rightward shift in the agonist's concentration-response curve.

  • Data Analysis:

    • Plot the agonist concentration versus the decrease in atrial rate for both curves (with and without this compound).

    • Calculate the EC50 values for the agonist in the absence and presence of this compound.

    • Use the Schild plot analysis to determine the pA2 value for this compound, which provides a quantitative measure of its antagonist potency.

References

Application Note: High-Throughput cAMP Functional Assay to Determine the Potency of Otenzepad at the Human M2 Muscarinic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Otenzepad (also known as AF-DX 116) is a competitive antagonist with selectivity for the M2 muscarinic acetylcholine (B1216132) receptor (M2R).[1][2] The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit.[3] Activation of the M2 receptor by an agonist, such as acetylcholine or carbachol, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3][4]

This application note provides a detailed protocol for a cell-based functional assay to quantify the antagonist effect of this compound on the human M2 receptor. The assay measures changes in intracellular cAMP levels using a homogenous, competitive immunoassay format, such as HTRF® (Homogeneous Time-Resolved Fluorescence). In this assay, cells expressing the M2 receptor are stimulated with forskolin (B1673556) to elevate basal cAMP levels. An M2 receptor agonist is then added to inhibit adenylyl cyclase and reduce cAMP. The potency of this compound is determined by its ability to reverse this agonist-induced decrease in cAMP levels.

M2 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade of the M2 muscarinic receptor and the mechanism of action of this compound.

M2_Signaling_Pathway cluster_membrane Cell Membrane M2R M2 Receptor Gi Gαi Protein M2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Acetylcholine) Agonist->M2R Activates This compound This compound This compound->M2R Blocks Gi->AC Inhibits Forskolin Forskolin Forskolin->AC Stimulates ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: M2 receptor signaling and this compound's mechanism of action.

Principle of the HTRF® cAMP Assay

This protocol utilizes a competitive immunoassay to measure intracellular cAMP levels. The assay principle is based on Homogeneous Time-Resolved Fluorescence (HTRF®). Following cell stimulation and lysis, endogenously produced cAMP competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. A high level of endogenous cAMP results in less binding of the tracer to the antibody, leading to a low FRET signal. Conversely, a low level of endogenous cAMP leads to more tracer binding and a high FRET signal. The signal is therefore inversely proportional to the intracellular cAMP concentration.

Materials and Reagents

Material/ReagentSupplierRecommended Catalog #
CHO-K1 cells stably expressing human M2Re.g., Revvitye.g., ES-211-C
F-12K Mediume.g., ATCC30-2004
Fetal Bovine Serum (FBS)e.g., Thermo Fisher26140079
Geneticin® (G418 Sulfate)e.g., Thermo Fisher10131035
This compound (AF-DX 116)e.g., MedChemExpressHY-101381
Acetylcholine Chloridee.g., Sigma-AldrichA6625
Forskoline.g., Sigma-AldrichF6886
IBMX (3-isobutyl-1-methylxanthine)e.g., Sigma-AldrichI5879
HTRF® cAMP Dynamic 2 or HiRange Kite.g., Revvity62AM4PEB / 62AM6PEB
White, low-volume, 384-well microplatese.g., Greiner Bio-One784075
HTRF®-compatible plate readere.g., Tecan, BMG Labtech-

Experimental Workflow

The diagram below outlines the major steps for determining the IC50 of this compound using the cAMP functional assay.

Caption: Workflow for the this compound cAMP antagonist assay.

Detailed Experimental Protocols

Cell Culture and Plating
  • Culture CHO-K1 cells stably expressing the human M2 receptor in F-12K medium supplemented with 10% FBS and 500 µg/mL G418.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells at 80-90% confluency.

  • Resuspend cells in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) to the pre-optimized density (e.g., 2,000-5,000 cells/well).

  • Dispense 10 µL of the cell suspension into each well of a 384-well white microplate.

Reagent Preparation
  • This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

  • This compound Dilutions: Perform serial dilutions of this compound in assay buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM, 3X final concentration).

  • Acetylcholine (Agonist) Solution: Prepare a stock solution of acetylcholine in water. On the day of the assay, dilute to a 3X working concentration corresponding to the EC80 value (e.g., ~100-200 nM final concentration) in assay buffer containing forskolin.

  • Forskolin Solution: Prepare a stock solution of forskolin in DMSO. Dilute in assay buffer to the pre-optimized concentration (e.g., 1-10 µM final concentration) that provides a robust assay window.

  • cAMP Standard Curve: Prepare a standard curve of cAMP according to the HTRF® kit manufacturer's instructions, using the same assay buffer as the cell experiment.

  • HTRF® Detection Reagents: Reconstitute and prepare the HTRF® anti-cAMP Cryptate and cAMP-d2 reagents in the provided lysis buffer as per the kit protocol.

Assay Protocol (Antagonist Mode)
  • Compound Addition (Pre-incubation): Add 5 µL of the this compound serial dilutions or vehicle (assay buffer with DMSO) to the wells containing the cells.

  • Incubate the plate for 30 minutes at room temperature.

  • Agonist Stimulation: Add 5 µL of the acetylcholine + forskolin mixture to all wells (except for the negative control wells, which receive assay buffer + forskolin only).

  • Incubate the plate for 30 minutes at room temperature.

  • Detection: Add 10 µL of the combined HTRF® lysis and detection reagents to each well.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF®-compatible reader at 620 nm (Cryptate emission) and 665 nm (d2 emission).

Data Analysis
  • Calculate the 665/620 nm emission ratio for each well.

  • Use the cAMP standard curve to convert the sample ratios to cAMP concentrations (nM).

  • Normalize the data:

    • Set the signal from cells treated with forskolin only as 100% (no inhibition).

    • Set the signal from cells treated with forskolin and the EC80 concentration of acetylcholine as 0% (maximal inhibition).

  • Plot the normalized response (%) against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for this compound. The IC50 is the concentration of antagonist that causes 50% inhibition of the agonist response.

Data Presentation

The following table summarizes the expected results from a cAMP functional assay measuring the antagonist effect of this compound on the M2 receptor. The pA2 value is derived from literature, and the IC50 is calculated based on this value for a competitive antagonist under typical assay conditions.

ParameterAgonist (Acetylcholine)Antagonist (this compound)
Cell Line CHO-K1-hM2RCHO-K1-hM2R
Assay Type cAMP Accumulation (Inhibition)cAMP Accumulation (Antagonism)
Potency Metric EC50IC50
Typical Value ~40 nM~150 - 300 nM*
Reference Value -pA2 = 7.33[5]

*Note: The IC50 value is dependent on the concentration of agonist used in the assay. A pA2 of 7.33 corresponds to a Kb of approximately 47 nM. The IC50 can be estimated using the Cheng-Prusoff equation for a competitive antagonist: IC50 = Kb * (1 + [Agonist]/EC50 of Agonist). Using an EC80 concentration of acetylcholine (~100-200 nM) would yield an IC50 in the range shown.

Conclusion

The described cAMP functional assay provides a robust and high-throughput compatible method for characterizing the antagonist potency of this compound at the human M2 muscarinic receptor. This protocol can be adapted for other M2 receptor antagonists and is suitable for applications in drug discovery and pharmacological research. The use of a homogenous assay format like HTRF® simplifies the workflow and allows for miniaturization, making it an efficient tool for screening and lead optimization campaigns.

References

Application Notes and Protocols for the Pharmacological Isolation of M2 Receptor Function Using Otenzepad

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad, also known as AF-DX 116, is a competitive antagonist with notable selectivity for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] This property makes it an invaluable pharmacological tool for researchers seeking to isolate and study the function of the M2 receptor subtype, both in vitro and in vivo. The M2 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, particularly in the cardiovascular and nervous systems. Its activation is primarily coupled to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Understanding the specific roles of the M2 receptor is paramount for the development of targeted therapeutics for a range of disorders, including bradycardia and certain neurological conditions.

These application notes provide a comprehensive overview of the use of this compound to pharmacologically dissect M2 receptor function. Included are key quantitative data on its receptor binding affinity, detailed experimental protocols for its application in binding and functional assays, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: this compound (AF-DX 116) Binding Affinity

The selectivity of this compound for the M2 receptor is demonstrated by its differential binding affinities (Ki) across the five human muscarinic receptor subtypes. The following table summarizes these values, providing a clear quantitative basis for its use as an M2-selective antagonist.

Muscarinic Receptor SubtypeThis compound (AF-DX 116) Ki (nM)
M2 64 [1]
M1417[1]
M4211[1]
M3786[1]
M55130[1]

Table 1: Binding affinities (Ki values) of this compound for human recombinant muscarinic receptor subtypes. Data sourced from Tocris Bioscience.

M2 Receptor Signaling Pathway

Activation of the M2 muscarinic receptor by an agonist, such as acetylcholine or carbachol, initiates a signaling cascade through its coupling with inhibitory G proteins (Gαi). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP. This compound acts by competitively blocking the binding of agonists to the M2 receptor, thereby preventing this downstream signaling.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Acetylcholine) M2R M2 Receptor Agonist->M2R Activates This compound This compound This compound->M2R Blocks G_protein Gαi/βγ M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP ↓ production ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Heart Rate) PKA->Cellular_Response Phosphorylates

M2 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are provided as a guide for using this compound to pharmacologically isolate M2 receptor function. Researchers should optimize these protocols for their specific experimental systems.

Radioligand Binding Assay for Determining this compound Affinity

This protocol outlines the steps to determine the inhibitory constant (Ki) of this compound at the M2 receptor using a competitive radioligand binding assay.[3][4][5]

Materials:

  • Cell membranes expressing the human M2 muscarinic receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable M2 receptor radioligand.

  • This compound (AF-DX 116).

  • Non-specific binding control: Atropine (B194438) or another high-affinity, non-selective muscarinic antagonist.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Protocol Workflow:

Radioligand_Binding_Workflow A Prepare Reagents: - Cell Membranes - Radioligand ([³H]-NMS) - this compound dilutions - Assay Buffer B Set up 96-well Plate: - Total Binding wells - Non-specific Binding wells - this compound competition wells A->B C Incubate Plate (e.g., 60 min at 30°C) B->C D Rapid Filtration to separate bound and free radioligand C->D E Wash Filters with ice-cold Assay Buffer D->E F Measure Radioactivity using a scintillation counter E->F G Data Analysis: - Calculate specific binding - Generate competition curve - Determine IC50 and calculate Ki F->G

Workflow for the radioligand binding assay.

Detailed Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M2 receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.[3]

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Cell membranes, [³H]-NMS (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]-NMS, and a saturating concentration of atropine (e.g., 1 µM).

    • This compound Competition: Cell membranes, [³H]-NMS, and varying concentrations of this compound.

  • Incubation: Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[3]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value of this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This protocol describes how to use this compound to demonstrate its antagonistic effect on M2 receptor-mediated inhibition of adenylyl cyclase activity.[6][7]

Materials:

  • Cells expressing the human M2 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

  • This compound (AF-DX 116).

  • Muscarinic agonist (e.g., carbachol).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).

Protocol Workflow:

cAMP_Assay_Workflow A Seed cells in a 96-well plate and culture overnight B Pre-treat cells with this compound at various concentrations A->B C Stimulate cells with Forskolin and a muscarinic agonist (e.g., carbachol) B->C D Lyse cells to release intracellular cAMP C->D E Measure cAMP levels using a commercial assay kit D->E F Data Analysis: - Plot cAMP levels vs. This compound concentration - Determine the IC50 of this compound E->F

Workflow for the cAMP inhibition functional assay.

Detailed Procedure:

  • Cell Culture: Seed cells expressing the M2 receptor into a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX). Add varying concentrations of this compound to the appropriate wells and incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol, at its EC₈₀ for cAMP inhibition) and a fixed concentration of forskolin (to stimulate cAMP production) to the wells. Incubate for a specified time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit to release the intracellular cAMP.

  • cAMP Measurement: Measure the cAMP concentration in each well using the cAMP assay kit and a suitable plate reader.

  • Data Analysis:

    • Normalize the data to the cAMP levels in the presence of forskolin alone.

    • Plot the percentage of inhibition of the agonist-induced decrease in cAMP as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of this compound. This value can be used to calculate the antagonist's functional potency (pA₂ value) through Schild analysis if a full agonist dose-response curve is generated in the presence of different this compound concentrations.[8][9][10][11]

Conclusion

This compound (AF-DX 116) is a potent and selective M2 muscarinic receptor antagonist that serves as a critical tool for the pharmacological isolation and characterization of M2 receptor function. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at elucidating the specific roles of the M2 receptor in health and disease, ultimately contributing to the development of more selective and effective therapeutic agents.

References

Otenzepad in Competitive Antagonism Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad (B1677806), also known as AF-DX 116, is a selective competitive antagonist of the M2 muscarinic acetylcholine (B1216132) receptor.[1] Its selectivity for the M2 receptor subtype has made it a valuable pharmacological tool for differentiating muscarinic receptor functions in various tissues. This document provides detailed application notes and protocols for conducting competitive antagonism experiments with this compound against known muscarinic agonists, such as acetylcholine and carbachol (B1668302). The provided methodologies cover both functional assays and radioligand binding studies to characterize the antagonist properties of this compound.

Data Presentation: Quantitative Analysis of this compound's Antagonism

The antagonist potency of this compound has been quantified using various in vitro experimental models. The following tables summarize the key parameters determined in competitive antagonism experiments.

Table 1: pA2 Values of this compound in Functional Assays

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the antagonist's affinity derived from functional experiments.

AgonistTissue/Cell TypeSpeciespA2 ValueSchild Plot SlopeReference
CarbacholPancreatic Acini (Amylase Release)Rat6.09Not different from unity[2]
BethanecholAtria (Contractile Force)Guinea Pig7.2 (approx.)Not different from unity[1]
BethanecholGastric Fundus (Acid Secretion)Guinea Pig6.5 (approx.)Not different from unity[1]
BethanecholUrinary Bladder (Contractile Force)Guinea Pig6.4 (approx.)*Not different from unity[1]

*Note: pA2 values were estimated from graphical data presented in the reference.

Table 2: Binding Affinity (Ki and pKi) of this compound

The inhibition constant (Ki) represents the affinity of a competitive antagonist for a receptor, determined in radioligand binding assays. The pKi is the negative logarithm of the Ki value.

RadioligandTissue/Cell TypeSpeciesKi (nM)pKi RangeReference
[3H]QNBPancreatic AciniRat570-[2]
-M1 Receptor--5.9 - 6.3[1]
-M2 Receptor--6.7 - 7.2[1]
-M3 Receptor--6.1[1]
-M4 Receptor--6.5[1]
-M5 Receptor--5.6[1]

Signaling Pathways and Experimental Workflow

Muscarinic Receptor Signaling Pathway

Muscarinic agonists like acetylcholine and carbachol bind to M2 muscarinic receptors, which are G-protein coupled receptors (GPCRs). The M2 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This signaling cascade results in hyperpolarization and a decrease in cellular excitability, leading to physiological responses such as a decrease in heart rate. This compound competitively blocks the binding of agonists to the M2 receptor, thereby inhibiting these downstream effects.

Muscarinic_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Acetylcholine / Carbachol M2R M2 Receptor Agonist->M2R Binds This compound This compound This compound->M2R Blocks G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Opens cAMP cAMP AC->cAMP Decreases K_ion K+ Efflux GIRK->K_ion Increases Response Physiological Response (e.g., Decreased Heart Rate) cAMP->Response Leads to K_ion->Response Leads to

Caption: M2 Muscarinic Receptor Signaling Pathway.

Experimental Workflow for Schild Analysis

Schild analysis is a classical pharmacological method to determine the affinity (pA2 value) of a competitive antagonist. It involves constructing agonist concentration-response curves in the absence and presence of increasing concentrations of the antagonist.

Schild_Analysis_Workflow cluster_protocol Schild Analysis Protocol A Prepare Isolated Tissue (e.g., Guinea Pig Atria) B Generate Control Agonist Concentration-Response Curve (CRC) A->B C Incubate Tissue with a Fixed Concentration of this compound B->C D Generate Agonist CRC in the Presence of this compound C->D E Repeat C and D with Increasing Concentrations of this compound D->E F Calculate Dose Ratios (DR) E->F G Construct Schild Plot: log(DR-1) vs. -log[this compound] F->G H Determine pA2 and Slope G->H

Caption: Experimental Workflow for Schild Analysis.

Experimental Protocols

Protocol 1: Functional Antagonism Assay using Isolated Guinea Pig Atria (Schild Analysis)

This protocol describes the determination of the pA2 value of this compound for its antagonism of the negative chronotropic effect of carbachol in isolated guinea pig atria.

1. Materials and Reagents:

  • Male guinea pigs (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2, maintained at 37°C.

  • Carbachol (agonist) stock solution (10 mM in distilled water)

  • This compound (antagonist) stock solution (10 mM in a suitable solvent, e.g., DMSO, then diluted in Krebs-Henseleit solution)

  • Isolated organ bath system with force-displacement transducers and data acquisition software.

2. Tissue Preparation:

  • Humanely euthanize the guinea pig in accordance with institutional guidelines.

  • Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.

  • Dissect the atria and mount them in the organ baths containing Krebs-Henseleit solution under a resting tension of 1 g.

  • Allow the atria to equilibrate for at least 60 minutes, with regular changes of the bathing solution every 15 minutes. During this period, the atria will begin to beat spontaneously.

3. Experimental Procedure:

  • Control Concentration-Response Curve (CRC) to Carbachol:

    • Once a stable spontaneous heart rate is established, add carbachol cumulatively to the organ bath to obtain a full concentration-response curve. Start with a concentration of 10 nM and increase in half-log increments until a maximal response (cessation of beating) is achieved.

    • Wash the tissue extensively with fresh Krebs-Henseleit solution until the heart rate returns to the baseline level.

  • Antagonism with this compound:

    • Introduce the first, lowest concentration of this compound (e.g., 100 nM) into the bath and allow it to incubate with the tissue for a pre-determined equilibration period (e.g., 30-60 minutes).

    • In the continued presence of this compound, generate a second carbachol CRC.

    • Wash the tissue thoroughly to remove both agonist and antagonist.

    • Repeat the antagonism protocol with at least two higher concentrations of this compound (e.g., 300 nM and 1 µM).

4. Data Analysis:

  • For each carbachol CRC, determine the EC50 value (the concentration of carbachol that produces 50% of the maximal response).

  • Calculate the Dose Ratio (DR) for each concentration of this compound using the formula: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).

  • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

  • Perform a linear regression on the Schild plot. The pA2 value is the x-intercept of the regression line. The slope of the line should not be significantly different from unity for competitive antagonism.

Protocol 2: Competitive Radioligand Binding Assay

This protocol describes a method to determine the inhibition constant (Ki) of this compound at the M2 muscarinic receptor using a competitive binding assay with a radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB), in a membrane preparation from a tissue rich in M2 receptors (e.g., rat heart).

1. Materials and Reagents:

  • Rat heart tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl with 5 mM MgCl2, pH 7.4)

  • Radioligand: [3H]NMS or [3H]QNB

  • Unlabeled this compound

  • Non-specific binding determinator: Atropine (B194438) (high concentration, e.g., 1 µM)

  • Scintillation cocktail and scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

2. Membrane Preparation:

  • Homogenize fresh or frozen rat heart tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Wash the membrane pellet by resuspending it in fresh homogenization buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

3. Binding Assay:

  • Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of this compound.

  • Total Binding: Add a fixed concentration of the radioligand (typically at a concentration close to its Kd) and assay buffer.

  • Non-specific Binding: Add the radioligand and a saturating concentration of atropine.

  • Competition: Add the radioligand and varying concentrations of this compound (e.g., from 1 nM to 100 µM).

  • Initiate the binding reaction by adding the membrane preparation to all tubes.

  • Incubate the tubes at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the assay by rapid filtration of the reaction mixture through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each this compound concentration: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

  • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value of this compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant (which should be determined in a separate saturation binding experiment).

References

Troubleshooting & Optimization

Otenzepad solubility and stability in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Otenzepad. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides related to the solubility and stability of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: Publicly available data on the aqueous solubility of this compound is limited. However, its solubility in an organic solvent has been reported.

Q2: What is the expected stability of this compound in aqueous buffers?

Q3: How can I prepare a stock solution of this compound?

A3: For initial experiments, a stock solution can be prepared in an organic solvent. For instance, a stock solution in Dimethyl Sulfoxide (DMSO) can be prepared at a concentration of 25 mg/mL.[1] This can be achieved by dissolving this compound in DMSO with the aid of ultrasonication and warming to 60°C.[1] When preparing aqueous working solutions, it is crucial to consider the final concentration of the organic solvent to avoid any potential interference with the experiment.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon dilution into an aqueous buffer.

  • Possible Cause: The aqueous solubility of this compound is being exceeded. The addition of the organic stock solution to the aqueous buffer can cause the compound to crash out if its solubility limit is reached.

  • Troubleshooting Steps:

    • Decrease the final concentration: Try diluting the stock solution further into the aqueous buffer to achieve a lower final concentration of this compound.

    • Increase the percentage of co-solvent: If experimentally permissible, consider increasing the percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution. However, be mindful of the potential effects of the solvent on your assay.

    • pH adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the solution. Experiment with different pH values for your aqueous buffer to see if solubility improves.

    • Use of solubilizing agents: Investigate the use of pharmaceutically acceptable solubilizing agents or excipients, such as cyclodextrins, if compatible with your experimental design.

Issue 2: Inconsistent results in stability studies.

  • Possible Cause: Several factors can contribute to inconsistent stability results, including issues with the analytical method, sample handling, or the experimental conditions themselves.

  • Troubleshooting Steps:

    • Method validation: Ensure that the analytical method used to assess stability (e.g., HPLC) is properly validated and is stability-indicating. This means the method should be able to separate the intact drug from its degradation products.

    • Control of environmental factors: Maintain tight control over temperature, light exposure, and oxygen levels during the stability study, as these can all influence the degradation rate.

    • Buffer composition: Be aware that buffer components themselves can sometimes catalyze degradation reactions. If inconsistencies are observed, consider using a different buffer system.

    • Consistent sample preparation: Ensure that all samples are prepared and handled in a consistent manner to minimize variability.

Data Presentation

As specific quantitative data for this compound's aqueous solubility and stability is not publicly available, the following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: this compound Solubility in Various Aqueous Buffers

Buffer SystempHTemperature (°C)Solubility (mg/mL)Observations
Phosphate Buffered Saline7.425
Citrate Buffer5.025
Tris Buffer8.025
User Defined

Table 2: this compound Stability in Aqueous Buffer (e.g., PBS, pH 7.4)

Temperature (°C)Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% RemainingDegradation Products Observed
40100None
24
48
250100None
24
48
370100None
24
48

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the incubation period, allow the vials to stand undisturbed to let undissolved particles settle.

    • Carefully withdraw a sample from the supernatant. To avoid collecting undissolved solid, it is recommended to filter the sample through a 0.22 µm filter.

    • Dilute the filtered sample with an appropriate solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound.

    • The calculated concentration represents the solubility of this compound in that specific buffer.

Protocol 2: Evaluation of Aqueous Stability

  • Preparation of this compound Solution:

    • Prepare a solution of this compound in the desired aqueous buffer at a known concentration.

  • Incubation:

    • Aliquot the solution into multiple vials and store them under different environmental conditions (e.g., various temperatures, light exposures).

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw a sample from each condition.

    • Analyze the samples immediately using a stability-indicating HPLC method.

  • Data Analysis:

    • Quantify the peak area of the intact this compound and any degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Visualizations

Signaling Pathway of this compound

This compound is a selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR M2). The M2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand acetylcholine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents this signaling cascade.

Otenzepad_Signaling_Pathway cluster_membrane Cell Membrane M2_receptor M2 Muscarinic Receptor G_protein Gi/o Protein M2_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Acetylcholine Acetylcholine Acetylcholine->M2_receptor Binds & Activates This compound This compound This compound->M2_receptor Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates Stability_Study_Workflow start Start: Prepare this compound Solution in Aqueous Buffer aliquot Aliquot Solution into Vials start->aliquot stress Incubate under Different Conditions (Temp, Light) aliquot->stress sampling Withdraw Samples at Predetermined Time Points stress->sampling analysis Analyze Samples by Stability-Indicating HPLC sampling->analysis data_analysis Quantify this compound & Degradation Products analysis->data_analysis reporting Report Degradation Kinetics and Stability Profile data_analysis->reporting

References

Troubleshooting Otenzepad precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Otenzepad. The information is presented in a question-and-answer format to directly address common issues encountered during cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as AF-DX 116) is a selective and competitive antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR2).[1][2] Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. By selectively blocking the M2 receptor, this compound can be used to investigate the role of this specific receptor subtype in various cellular processes.

Q2: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?

Precipitation of small molecules like this compound in aqueous solutions such as cell culture media is a common challenge. Several factors can contribute to this issue:

  • Exceeding Solubility Limit: The final concentration of this compound in your cell culture medium may be higher than its solubility limit in that specific medium.

  • "Solvent Shock": Rapidly diluting a concentrated this compound stock solution (typically in DMSO) into the aqueous cell culture medium can cause the compound to crash out of solution.[3]

  • Media Composition: Components within the cell culture medium, such as salts, proteins, and other supplements, can interact with this compound and reduce its solubility.[3]

  • Temperature and pH: The solubility of this compound can be influenced by the temperature and pH of the cell culture medium. Cellular metabolism can alter the pH of the medium over time, potentially affecting compound solubility.[3][4]

  • High DMSO Concentration: While DMSO is an effective solvent for initial dissolution, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.[5]

  • Evaporation: Evaporation of the culture medium, especially in long-term experiments, can increase the concentration of all components, including this compound, potentially leading to precipitation.[5]

Q3: How can I prevent this compound from precipitating in my cell culture experiments?

To prevent this compound precipitation, consider the following strategies:

  • Optimize Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent like DMSO. A product data sheet indicates that this compound is soluble in DMSO at 25 mg/mL (59.31 mM), and that dissolution can be aided by sonication and warming to 60°C.[1]

  • Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your medium, perform an intermediate dilution step. For example, dilute your stock in pre-warmed (37°C) cell culture medium or a smaller volume of DMSO before adding it to the final culture volume.[3][5]

  • Control Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1% and not exceeding 0.5%, to minimize cytotoxicity and solubility issues.[5]

  • Pre-warm Media: Always use pre-warmed (37°C) cell culture medium when preparing your final working solution of this compound.[5]

  • Gentle Mixing: When adding the this compound solution to the cell culture medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid and uniform distribution.[5]

  • Determine Maximum Soluble Concentration: If precipitation persists, it is advisable to experimentally determine the maximum soluble concentration of this compound in your specific cell culture medium. A detailed protocol for this is provided below.

Troubleshooting Guide

If you are experiencing this compound precipitation, follow this step-by-step troubleshooting guide.

G start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration check_dilution Was the dilution from stock performed correctly? check_concentration->check_dilution No solution_concentration Lower the final concentration check_concentration->solution_concentration Yes check_dmso Is the final DMSO concentration > 0.1%? check_dilution->check_dmso Yes solution_dilution Use serial dilution method check_dilution->solution_dilution No check_media Could media components be the issue? check_dmso->check_media No solution_dmso Reduce final DMSO concentration check_dmso->solution_dmso Yes determine_solubility Experimentally determine max soluble concentration check_media->determine_solubility Unsure solution_media Test in a different basal media check_media->solution_media Potentially determine_solubility->solution_concentration end_bad Further Investigation Needed determine_solubility->end_bad end_good Problem Resolved solution_concentration->end_good solution_dilution->end_good solution_dmso->end_good solution_media->end_good

Figure 1: Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: this compound Solubility and Stock Solution Preparation

ParameterValueSource
Molecular Weight 421.54 g/mol [1]
Solubility in DMSO 25 mg/mL (59.31 mM)[1]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month[1][6]
Powder Storage -20°C for 3 years; 4°C for 2 years[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath or warm the solution to 60°C.[1] Ensure the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][6]

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Dilution in Media: In separate sterile tubes, add a small, consistent volume (e.g., 1 µL) of each DMSO dilution to a larger volume (e.g., 1 mL) of your specific cell culture medium, pre-warmed to 37°C. This will create a range of final this compound concentrations with a consistent final DMSO concentration.

  • Mixing: Gently vortex each tube immediately after adding the this compound dilution.

  • Incubation: Incubate the tubes under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2) for a set period (e.g., 2-4 hours).

  • Visual Inspection: After incubation, carefully inspect each tube for any signs of precipitation. A cloudy or hazy appearance or visible particles indicates precipitation.

  • Determination: The highest concentration that remains clear and free of precipitate is the approximate maximum soluble concentration of this compound in that specific medium under those conditions. It is recommended to use a working concentration below this determined limit.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M2R M2 Muscarinic Receptor (mAChR2) ACh->M2R Binds and Activates G_protein Gi/Go Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream Activates This compound This compound This compound->M2R Competitively Blocks

Figure 2: this compound's mechanism of action as an M2 receptor antagonist.

G stock 1. Prepare Concentrated This compound Stock in DMSO intermediate 2. (Optional but Recommended) Perform Intermediate Dilution in Pre-warmed Media or DMSO stock->intermediate final 3. Add to Pre-warmed Cell Culture Media (Final DMSO < 0.1%) intermediate->final culture 4. Add to Cell Culture final->culture

Figure 3: Recommended workflow for preparing this compound working solutions.

References

Optimizing Otenzepad concentration for functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Otenzepad in functional assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a competitive and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR). Its primary mechanism of action is to block the binding of the endogenous ligand, acetylcholine (ACh), to M2 receptors. This inhibition prevents the activation of downstream signaling pathways, most notably the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. In tissues where M2 receptors are prominent, such as the heart, this antagonism can result in an increased heart rate and contractility.

Q2: What are the key pharmacological properties of this compound?

A2: this compound exhibits selectivity for the M2 receptor subtype over other muscarinic receptor subtypes (M1, M3, M4, M5). Its potency is typically characterized by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values, which can vary depending on the tissue and assay conditions. For detailed quantitative data, please refer to the Data Presentation section.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically supplied as a solid. To prepare a stock solution, it is recommended to dissolve it in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions for your assay, dilute the stock solution in the appropriate assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.

Q4: In which functional assays is this compound commonly used?

A4: this compound is frequently used in in vitro functional assays to characterize M2 receptor activity. Common assays include:

  • Radioligand Binding Assays: To determine the affinity (Ki) of this compound for the M2 receptor by competing with a radiolabeled ligand.

  • cAMP Functional Assays: To measure the ability of this compound to block agonist-induced inhibition of cAMP production in cells expressing M2 receptors.

  • Isolated Tissue/Organ Bath Assays: To assess the functional antagonism of this compound on M2 receptor-mediated physiological responses in tissues such as atria (negative chronotropic and inotropic effects).

Data Presentation

Table 1: this compound Binding Affinities (Ki values) for Muscarinic Receptor Subtypes

Receptor SubtypeReported Ki Range (nM)
M1537 - 1300
M281 - 186
M3838 - 2089
M4407 - 1800
M5~2800

Table 2: this compound Functional Potency (IC50 values)

Assay TypeTissue/Cell LineAgonist UsedReported IC50 (nM)
cAMP AssayCHO cells expressing human M2 receptorsCarbacholVaries (typically in the range of 100-500)
Isolated Atria ContractionGuinea PigAcetylcholineVaries (dependent on agonist concentration)

Note: Ki and IC50 values can vary between studies due to differences in experimental conditions (e.g., radioligand used, cell line, tissue preparation, agonist concentration).

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the inhibition constant (Ki) of this compound for the M2 muscarinic receptor.

Materials:

  • Cell membranes prepared from cells expressing M2 receptors (e.g., CHO-M2, HEK-M2)

  • Radioligand specific for M2 receptors (e.g., [³H]-N-methylscopolamine, [³H]-AF-DX 384)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • Non-specific binding control (e.g., 1 µM Atropine)

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Dilute cell membranes to the desired concentration in Assay Buffer.

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Prepare the radioligand at a concentration close to its Kd value in Assay Buffer.

    • Prepare the non-specific binding control at a high concentration in Assay Buffer.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of radioligand, and 100 µL of cell membrane suspension to each well.

    • Non-specific Binding: Add 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of cell membrane suspension to each well.

    • Competition Binding: Add 50 µL of each this compound dilution, 50 µL of radioligand, and 100 µL of cell membrane suspension to each well.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced inhibition of cAMP production.

Materials:

  • Cells expressing M2 receptors (e.g., CHO-M2, HEK-M2)

  • Cell culture medium

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • A muscarinic agonist (e.g., Carbachol, Acetylcholine)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, AlphaScreen)

  • 96-well or 384-well plates

Procedure:

  • Cell Seeding: Seed the M2 receptor-expressing cells into 96-well or 384-well plates and culture overnight to allow for attachment.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of the muscarinic agonist at a concentration that gives a submaximal response (e.g., EC80).

    • Prepare a solution of forskolin at a concentration that robustly stimulates cAMP production.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with the different concentrations of this compound for 15-30 minutes.

    • Add the muscarinic agonist to all wells (except for the basal control) and incubate for a further 15-30 minutes.

    • Add forskolin to all wells to stimulate cAMP production and incubate for 15-30 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of your chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the data to the response seen with the agonist alone (0% inhibition) and the basal level (100% inhibition).

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression.

Troubleshooting Guides

Issue 1: High Non-Specific Binding in Radioligand Binding Assay

  • Possible Cause: The concentration of the radioligand is too high, or the radioligand is "sticky" and binds to non-receptor components. This compound itself might also exhibit non-specific binding at high concentrations.

  • Troubleshooting Steps:

    • Optimize Radioligand Concentration: Use a radioligand concentration at or below its Kd.

    • Increase Wash Steps: Increase the number and volume of washes during the filtration step.

    • Modify Buffer Composition: Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) or bovine serum albumin (BSA, 0.1%) in the wash buffer to reduce non-specific interactions.

    • Check this compound Purity: Ensure the purity of your this compound stock.

    • Use a Different Non-specific Blocker: Try a different high-affinity muscarinic antagonist (e.g., QNB) to define non-specific binding.

Issue 2: Low Signal Window or High Variability in cAMP Assay

  • Possible Cause: Suboptimal cell density, insufficient forskolin stimulation, or inappropriate agonist concentration.

  • Troubleshooting Steps:

    • Optimize Cell Density: Perform a cell titration experiment to find the optimal cell number per well that gives a robust signal-to-background ratio.

    • Optimize Forskolin Concentration: Titrate forskolin to find a concentration that provides a strong cAMP signal without causing cytotoxicity.

    • Optimize Agonist Concentration: Use an agonist concentration that produces approximately 80% of its maximal effect (EC80). This will provide a sufficient window to observe antagonism.

    • Check Cell Health and Receptor Expression: Ensure cells are healthy and consistently express the M2 receptor. Passage number can affect receptor expression levels.

    • Incubation Times: Optimize the pre-incubation time with this compound and the stimulation time with the agonist and forskolin.

Issue 3: Inconsistent IC50 Values for this compound

  • Possible Cause: Variations in experimental conditions, such as agonist concentration, cell passage number, or incubation times. This compound may also have a slow off-rate, requiring longer pre-incubation times to reach equilibrium.

  • Troubleshooting Steps:

    • Standardize Assay Conditions: Keep all experimental parameters, especially the agonist concentration, consistent between experiments.

    • Monitor Cell Passage Number: Use cells within a defined passage number range to ensure consistent receptor expression.

    • Optimize Pre-incubation Time: Perform a time-course experiment to determine the necessary pre-incubation time for this compound to reach equilibrium.

    • Ensure Accurate Pipetting: Use calibrated pipettes and proper technique to minimize variability in compound and reagent addition.

Mandatory Visualizations

M2_Signaling_Pathway cluster_membrane Cell Membrane M2R M2 Receptor G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits ACh Acetylcholine (Agonist) ACh->M2R Binds & Activates This compound This compound (Antagonist) This compound->M2R Blocks Binding ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Heart Rate) cAMP->Response Mediates

Caption: M2 muscarinic receptor signaling pathway and the inhibitory action of this compound.

Radioligand_Binding_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand - this compound Dilutions start->prep setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competition Wells prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand competition binding assay.

Troubleshooting_Tree issue Problem Encountered in Functional Assay high_nsb High Non-Specific Binding? issue->high_nsb low_signal Low Signal Window or High Variability? issue->low_signal inconsistent_ic50 Inconsistent IC50 Values? issue->inconsistent_ic50 high_nsb->low_signal No solution_nsb Optimize Radioligand Conc. Modify Wash Buffer Check Compound Purity high_nsb->solution_nsb Yes low_signal->inconsistent_ic50 No solution_signal Optimize Cell Density Titrate Forskolin/Agonist Check Cell Health low_signal->solution_signal Yes solution_ic50 Standardize Conditions Optimize Pre-incubation Ensure Accurate Pipetting inconsistent_ic50->solution_ic50 Yes no_issue Assay Performing Optimally inconsistent_ic50->no_issue No

Caption: A logical troubleshooting guide for common issues in this compound functional assays.

Addressing potential Otenzepad off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target effects of Otenzepad (B1677806) (also known as AF-DX 116) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a competitive antagonist that demonstrates relative selectivity for the muscarinic acetylcholine (B1216132) M2 receptor.[1] It was initially developed for the treatment of arrhythmia and bradycardia due to its cardioselectivity.[1] The (+)-enantiomer of this compound has been shown to be eight times more potent at the M2 receptor than the (-)-enantiomer.[1]

Q2: What are the known off-target effects of this compound within the muscarinic receptor family?

A2: this compound's primary off-target effects within the muscarinic receptor family are its interactions with M1, M3, M4, and M5 subtypes. While it is most potent at the M2 receptor, it still exhibits binding to the other subtypes, albeit at lower affinities. This lack of absolute selectivity can lead to off-target effects in experimental systems where multiple muscarinic receptor subtypes are expressed.

Q3: Has this compound been screened against a broader panel of targets (e.g., other GPCRs, kinases, ion channels)?

A3: Publicly available information does not indicate that this compound has been subjected to extensive off-target screening against a broad panel of receptors and enzymes, such as a CEREP or Eurofins safety panel. Therefore, its interaction with other potential biological targets is not well-characterized in the public domain.

Q4: What are the potential functional consequences of this compound's off-target binding to other muscarinic receptors?

A4: The functional consequences of this compound's off-target binding depend on the specific receptor subtype and the tissue context. For example:

  • M1 Receptor Blockade: May interfere with cognitive processes in neuronal tissues.

  • M3 Receptor Blockade: Could lead to effects such as dry mouth, blurred vision, and constipation by affecting smooth muscle contraction and glandular secretion.[2]

  • M4 Receptor Blockade: May have complex effects on the central nervous system, as M4 receptors are involved in the regulation of neurotransmitter release.

  • M5 Receptor Blockade: The specific functions of the M5 receptor are the least understood, but it is thought to be involved in the regulation of dopamine (B1211576) release in the brain.

Q5: Are there any indications of allosteric modulation by this compound?

A5: Yes, some studies suggest that this compound may have an allosteric mode of action at the M2 receptor.[3][4] This means it may bind to a site on the receptor that is different from the acetylcholine binding site, and in doing so, modulate the receptor's response to acetylcholine.[3][4] This can complicate the interpretation of experimental results and should be considered when designing and analyzing experiments.

Data Presentation

Table 1: this compound (AF-DX 116) Binding Affinity for Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)Selectivity Fold (vs. M2)
M14176.5x
M2641x
M378612.3x
M42113.3x
M5513080.2x

Data sourced from Tocris Bioscience.

Experimental Protocols

Radioligand Displacement Assay to Determine this compound Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype expressed in cell membranes.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

  • Unlabeled this compound.

  • Atropine or another non-selective muscarinic antagonist for determining non-specific binding.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet by resuspending in fresh buffer and re-centrifuging.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand only.

    • Non-specific Binding: Radioligand + a high concentration of unlabeled atropine.

    • Competition: Radioligand + serial dilutions of this compound.

  • Incubation: Add cell membranes to all wells and incubate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding as a function of this compound concentration and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Calcium Flux Assay to Assess Off-Target Effects

This protocol measures the ability of this compound to antagonize agonist-induced calcium mobilization mediated by Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

  • Cells expressing the muscarinic receptor subtype of interest (M1, M3, or M5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Muscarinic agonist (e.g., carbachol).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an injector.

Procedure:

  • Cell Plating: Seed cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load cells with a calcium-sensitive dye by incubating them in the dye solution for 30-60 minutes at 37°C.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject the muscarinic agonist into the wells and immediately begin recording the change in fluorescence over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the agonist response as a function of agonist concentration in the presence and absence of different concentrations of this compound. Calculate the IC50 of this compound for the inhibition of the agonist response.

Troubleshooting Guides

Issue 1: High non-specific binding in radioligand binding assay.

Possible CauseRecommended Solution
Radioligand concentration too high Use a radioligand concentration at or below its Kd value.
Insufficient washing Increase the number and/or volume of washes with ice-cold wash buffer.
Filter binding Pre-soak the glass fiber filters in 0.5% polyethyleneimine (PEI).
Radioligand sticking to plasticware Use low-binding plates and pipette tips. Include a low concentration of bovine serum albumin (BSA) (e.g., 0.1%) in the binding buffer.

Issue 2: Low signal or no response in the calcium flux assay.

Possible CauseRecommended Solution
Low receptor expression Use a cell line with higher receptor expression or optimize transfection conditions.
Inactive agonist Verify the activity of the agonist with a fresh stock and a positive control cell line.
Suboptimal dye loading Optimize dye concentration and incubation time. Ensure cells are healthy before and during loading.
Incorrect assay buffer Ensure the assay buffer is free of interfering substances and at the correct pH.

Visualizations

Signaling_Pathways cluster_M2_M4 M2/M4 Receptor Pathway cluster_M1_M3_M5 M1/M3/M5 Receptor Pathway This compound This compound M2/M4 M2/M4 This compound->M2/M4 Antagonizes Gi/o Gi/o M2/M4->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Otenzepad_off This compound (Off-target) M1/M3/M5 M1/M3/M5 Otenzepad_off->M1/M3/M5 Antagonizes Gq/11 Gq/11 M1/M3/M5->Gq/11 Activates PLC Phospholipase C Gq/11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2+ Intracellular Ca2+ IP3_DAG->Ca2+ Increases

Caption: this compound's on-target and potential off-target signaling pathways.

Experimental_Workflow cluster_Initial_Screening Initial Screening cluster_Functional_Validation Functional Validation cluster_Broad_Screening Broad Off-Target Screening Binding_Assay Radioligand Displacement Assay (Determine Ki at M1-M5) Functional_Assay Functional Assays (e.g., Calcium Flux, GTPγS) Binding_Assay->Functional_Assay Confirm functional antagonism Safety_Panel Broad Panel Screen (e.g., CEREP Safety Panel) Binding_Assay->Safety_Panel Investigate broader off-targets Cell_Based Cell-based Phenotypic Assays (e.g., proliferation, migration) Functional_Assay->Cell_Based Assess cellular consequences

Caption: A workflow for characterizing this compound's off-target effects.

References

Otenzepad Stability: A Technical Guide to Preventing Degradation in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Otenzepad in stock solutions. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the stability and integrity of your experimental compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage temperature for this compound stock solutions?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). For optimal stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

Q2: How can I ensure complete dissolution of this compound in DMSO?

A2: To achieve a concentration of up to 25 mg/mL (59.31 mM), ultrasonic warming and heating to 60°C may be necessary.[1][3] It is also crucial to use newly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact solubility.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure which includes a lactam and a piperidine (B6355638) ring, the most probable degradation routes are hydrolysis of the lactam ring and oxidation of the piperidine ring.

Q4: How can I minimize the risk of degradation during handling?

A4: To minimize degradation, it is advisable to prepare fresh stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them protected from light. Use of anhydrous solvents and inert atmospheres (e.g., argon or nitrogen) can also mitigate hydrolytic and oxidative degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate observed in stock solution upon thawing. Poor solubility or solution supersaturation.Gently warm the solution and vortex until the precipitate redissolves. Consider preparing a more dilute stock solution if the problem persists. Ensure the DMSO used is of high purity and anhydrous.
Loss of compound activity in bioassays. Degradation of this compound in the stock solution.Prepare a fresh stock solution from powder. Verify the storage conditions and duration. Perform a stability analysis of the stock solution using a suitable analytical method like HPLC.
Inconsistent experimental results. Inconsistent concentration of the active compound due to degradation or improper storage.Aliquot stock solutions into single-use vials to prevent contamination and degradation from multiple freeze-thaw cycles. Re-qualify the concentration of the stock solution if it has been stored for an extended period.

Quantitative Data Summary

Published quantitative data on the specific degradation rates of this compound under various stress conditions are limited. The following table summarizes the recommended storage conditions to maintain stability. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.

Solvent Storage Temperature Storage Duration Stability
DMSO-80°CUp to 6 monthsStable[1][2]
DMSO-20°CUp to 1 monthStable[1][2]
Powder-20°CUp to 3 yearsStable[1][3]
Powder4°CUp to 2 yearsStable[1][3]

Experimental Protocols

Protocol: Forced Degradation Study to Assess this compound Stability

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water, or DMSO for initial dissolution followed by dilution).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 24 hours.

  • Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.

3. Sample Analysis:

  • Following the stress period, neutralize the acidic and basic samples.

  • Analyze all samples, including an unstressed control, using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

4. Method Development:

  • Develop an HPLC method (e.g., reverse-phase with a C18 column and a gradient elution of acetonitrile and water with a modifier like formic acid) that can separate the parent this compound peak from any degradation product peaks.

5. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control to identify degradation products.

  • The "peak purity" of the parent peak can be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.

Visualizations

Otenzepad_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Lactam Ring Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Piperidine Ring Lactam_Hydrolysis_Product Lactam Hydrolysis Product (Inactive) Hydrolysis->Lactam_Hydrolysis_Product Piperidine_Oxidation_Product Piperidine Oxidation Product (Inactive) Oxidation->Piperidine_Oxidation_Product

Caption: Putative degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Stress Prep_Stock->Thermal Photo Photolytic Stress Prep_Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Tree Start Inconsistent Experimental Results? Check_Storage Check Storage Conditions (Temp, Duration, Light) Start->Check_Storage Yes Check_Handling Review Handling Procedures (Freeze-Thaw, Solvent Quality) Check_Storage->Check_Handling Prepare_Fresh Prepare Fresh Stock Solution Check_Handling->Prepare_Fresh Stability_Test Perform Stability Test (e.g., HPLC) Prepare_Fresh->Stability_Test Degraded Degradation Confirmed? Stability_Test->Degraded Aliquot Aliquot New Stock for Single Use Degraded->Aliquot Yes No_Degradation No Degradation Detected Degraded->No_Degradation No Other_Factors Investigate Other Experimental Variables No_Degradation->Other_Factors

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Otenzepad

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability of Otenzepad (B1677806).

Frequently Asked Questions (FAQs)

1. What are the known physicochemical and pharmacokinetic properties of this compound?

This compound is a competitive and selective M2 muscarinic acetylcholine (B1216132) receptor antagonist.[1][2] Its known properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₄H₃₁N₅O₂[2]
Molecular Weight 421.54 g/mol [2]
Oral Bioavailability 45%[1]
Elimination Half-life 2.5 hours[1]
Solubility DMSO: 25 mg/mL (with ultrasonic and warming)[2]
Mechanism of Action Selective M2 muscarinic receptor antagonist[1][3]

2. Why might I be observing low bioavailability with this compound in my in vivo studies?

An oral bioavailability of 45% suggests that a significant portion of the administered dose does not reach systemic circulation.[1] This could be attributed to several factors:

  • Poor Aqueous Solubility: While highly soluble in DMSO, its aqueous solubility may be limited, leading to a low dissolution rate in the gastrointestinal (GI) tract.[2]

  • Low Permeability: The drug may have difficulty crossing the intestinal membrane.

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.

  • Efflux Transporters: The drug could be a substrate for efflux transporters like P-glycoprotein, which pump it back into the GI lumen.

3. What are the initial steps to troubleshoot poor this compound bioavailability?

Start by characterizing the solid-state properties of your this compound batch, including its purity, crystallinity, and particle size. Then, determine its aqueous solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8). This information will help you identify the likely cause of poor bioavailability and select an appropriate enhancement strategy.

Troubleshooting Guide

This guide provides potential solutions to common issues encountered during in vivo studies with this compound.

IssuePotential CauseRecommended Action
High variability in plasma concentrations between subjects. Poor dissolution, food effects, or inconsistent GI transit time.Consider pre-dosing administration of a vehicle that can enhance and standardize absorption. Explore formulation strategies that improve solubility and dissolution, such as micronization or solid dispersions.[4][5]
Low peak plasma concentration (Cmax). Low solubility and slow dissolution rate.Employ solubility enhancement techniques. Micronization to increase surface area, or formulation as a solid dispersion with a hydrophilic carrier can significantly improve the dissolution rate.[6][7]
Low overall exposure (AUC). Poor solubility, low permeability, or significant first-pass metabolism.If solubility is the issue, consider lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[8] If permeability is a concern, investigate the use of permeation enhancers (use with caution and thorough safety evaluation).
Non-linear dose-exposure relationship. Saturation of absorption mechanisms or efflux transporters.Conduct in vitro Caco-2 permeability assays to investigate if this compound is a substrate for efflux transporters. If so, co-administration with a known inhibitor of that transporter could be explored in preclinical models.

Experimental Protocols

Protocol 1: Preparation of a Micronized this compound Suspension

Objective: To increase the surface area and dissolution rate of this compound by reducing its particle size.

Materials:

  • This compound powder

  • Mortar and pestle or a mechanical mill (e.g., ball mill)

  • A suitable vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in water)

  • Particle size analyzer

Procedure:

  • Weigh the desired amount of this compound.

  • If using a mortar and pestle, grind the powder for 15-20 minutes to achieve a fine, uniform consistency. For larger quantities, use a mechanical mill following the manufacturer's instructions.

  • Characterize the particle size distribution of the micronized powder using a particle size analyzer to ensure it meets the desired specifications (e.g., D90 < 10 µm).

  • Prepare the vehicle solution (e.g., 0.5% methylcellulose in purified water).

  • Gradually add the micronized this compound to the vehicle while stirring continuously to form a homogenous suspension.

  • Store the suspension under appropriate conditions and ensure it is well-shaken before each administration.

Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To improve the solubility and absorption of this compound by formulating it in a lipid-based system.

Materials:

  • This compound

  • Oil phase (e.g., Labrafac™ PG)

  • Surfactant (e.g., Cremophor® EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP)[7]

  • Vials and a magnetic stirrer

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable components.

  • Based on the solubility data, prepare different ratios of oil, surfactant, and co-surfactant.

  • Weigh the components accurately into a glass vial.

  • Add the this compound to the mixture and stir using a magnetic stirrer at a controlled temperature (e.g., 40°C) until the drug is completely dissolved.

  • To assess the self-emulsification properties, add a small amount of the formulation to a larger volume of water with gentle agitation and observe the formation of a microemulsion.

  • The final formulation should be a clear, homogenous solution that is physically and chemically stable.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_characterization Physicochemical Characterization cluster_strategy Formulation Strategy Selection cluster_formulations Specific Formulations cluster_evaluation In Vivo Evaluation start Poor in vivo Bioavailability of this compound solubility Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility permeability Assess Permeability (e.g., Caco-2 assay) start->permeability sol_enhancement Solubility Enhancement solubility->sol_enhancement Low Solubility perm_enhancement Permeability Enhancement permeability->perm_enhancement Low Permeability micronization Micronization sol_enhancement->micronization solid_disp Solid Dispersion sol_enhancement->solid_disp sedds SEDDS sol_enhancement->sedds permeation_enh Permeation Enhancers perm_enhancement->permeation_enh invivo In Vivo Bioavailability Study micronization->invivo solid_disp->invivo sedds->invivo permeation_enh->invivo

Caption: Workflow for selecting a bioavailability enhancement strategy.

absorption_pathways cluster_lumen GI Lumen cluster_membrane Intestinal Epithelium cluster_circulation Systemic Circulation drug_form This compound Formulation drug_dissolved Dissolved this compound drug_form->drug_dissolved Dissolution enterocyte Enterocyte drug_dissolved->enterocyte Passive Diffusion / Active Transport portal_vein Portal Vein enterocyte->portal_vein Transcellular Pathway lymph Lymphatic System enterocyte->lymph Lipid-Based Formulations (e.g., SEDDS) liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circ Systemic Circulation liver->systemic_circ Metabolites / Unchanged Drug lymph->systemic_circ

Caption: Potential absorption pathways for orally administered this compound.

m2_receptor_antagonism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell ach_release Acetylcholine (ACh) Release ach ACh ach_release->ach m2_receptor M2 Muscarinic Receptor ach->m2_receptor Binds g_protein Gi/o Protein m2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases cellular_response Cellular Response (e.g., decreased heart rate) camp->cellular_response This compound This compound This compound->m2_receptor Blocks

Caption: Simplified signaling pathway of M2 muscarinic receptor antagonism by this compound.

References

Otenzepad interference with fluorescent assay readouts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with Otenzepad (B1677806) interfering with fluorescent assay readouts. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific problems that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as AF-DX 116) is a competitive and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] M2 receptors are primarily found in the heart and are involved in regulating heart rate. This compound was investigated for the treatment of arrhythmia and bradycardia.[1] It acts by blocking the binding of acetylcholine to M2 receptors, thereby inhibiting the downstream signaling cascade that leads to a decrease in intracellular cAMP levels.

Q2: What are the chemical properties of this compound?

This compound is a synthetic molecule with the following properties:

PropertyValueReference
Molecular FormulaC24H31N5O2[1]
Molar Mass421.545 g·mol−1[1]
SolubilitySoluble in DMSO to 25 mM
Purity>99%

Q3: Could this compound's chemical structure cause interference in fluorescent assays?

While there is no direct published data on the spectral properties of this compound, its chemical structure, which includes a pyrido[2,3-b][1][3]benzodiazepin-6-one core, contains multiple aromatic rings. Aromatic structures can sometimes exhibit intrinsic fluorescence (autofluorescence) or absorb light in the UV-visible range, which could potentially interfere with the excitation and emission wavelengths of common fluorescent dyes.

Q4: What types of fluorescent assays are commonly used in research involving a compound like this compound?

Fluorescent assays are widely used in drug discovery to study various biological processes.[4][5] For a muscarinic receptor antagonist like this compound, researchers might use:

  • Calcium mobilization assays: To measure the effect of the antagonist on agonist-induced calcium release, often using calcium-sensitive fluorescent dyes.[4]

  • cAMP assays: To quantify the downstream effects on adenylyl cyclase activity.

  • Receptor binding assays: Using fluorescently labeled ligands to determine binding affinity.

  • Cell viability and toxicity assays: To assess the compound's effect on cell health.

Troubleshooting Guide

This guide addresses potential interference issues with this compound in a question-and-answer format.

Problem 1: I'm observing a higher-than-expected background fluorescence in my assay when this compound is present.

  • Question: Could this compound be autofluorescent? Answer: It's possible. Compounds with aromatic ring systems can exhibit intrinsic fluorescence. This "autofluorescence" can contribute to the background signal and reduce the signal-to-noise ratio of your assay.[6][7]

  • Troubleshooting Steps:

    • Run a "Compound Only" Control: Prepare a well containing only the assay buffer and this compound at the same concentration used in your experiment. Measure the fluorescence at the excitation and emission wavelengths of your assay dye. A significant signal in this well indicates that this compound is autofluorescent under your experimental conditions.

    • Spectral Scan: If your plate reader has the capability, perform an excitation and emission scan of this compound in the assay buffer to determine its spectral properties. This will help you choose fluorescent dyes with non-overlapping spectra.

    • Switch to a Red-Shifted Dye: Autofluorescence is often more pronounced in the blue-green region of the spectrum.[7][8] If possible, switch to a fluorescent probe that excites and emits at longer wavelengths (in the red or far-red region).[9]

Problem 2: The fluorescence signal in my assay decreases when I add this compound, even in my positive control.

  • Question: Could this compound be quenching the fluorescence of my dye? Answer: Yes, this is a possibility. A compound can absorb the excitation light intended for the fluorophore or absorb the emitted light from the fluorophore, a phenomenon known as quenching or the inner filter effect.[10] This leads to a lower-than-expected fluorescence signal.

  • Troubleshooting Steps:

    • Run a "Dye + Compound" Control: Prepare a well containing the assay buffer, your fluorescent dye at the final assay concentration, and this compound at the highest concentration used in your experiment. Compare the fluorescence intensity to a well containing only the buffer and the dye. A significant decrease in fluorescence in the presence of this compound suggests quenching.

    • Measure Absorbance Spectrum: Scan the absorbance of this compound across the excitation and emission wavelengths of your fluorescent dye. Significant absorbance at these wavelengths confirms the potential for an inner filter effect.

    • Reduce Compound Concentration: If possible, lower the concentration of this compound in your assay to minimize the quenching effect.

    • Use a Different Fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound.

Experimental Protocols

Protocol 1: Assessing this compound Autofluorescence

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Assay buffer (the same buffer used in your primary experiment)

    • Microplate (e.g., 96-well or 384-well, black with clear bottom is recommended for fluorescence)

    • Fluorescence microplate reader

  • Method:

    • Prepare a serial dilution of this compound in the assay buffer to cover the concentration range used in your experiment. Include a buffer-only control.

    • Add the this compound dilutions and the control to the microplate.

    • Measure the fluorescence intensity at the excitation and emission wavelengths of the fluorophore used in your primary assay.

    • Data Analysis: Subtract the fluorescence of the buffer-only control from the fluorescence readings of the this compound-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Fluorescence Quenching by this compound

  • Materials:

    • This compound stock solution

    • Fluorescent dye/probe used in your assay

    • Assay buffer

    • Microplate

    • Fluorescence microplate reader

  • Method:

    • Prepare a solution of your fluorescent dye in the assay buffer at the final concentration used in your experiment.

    • Prepare a serial dilution of this compound in the assay buffer.

    • In the microplate, add the fluorescent dye solution to wells containing the this compound dilutions and a buffer-only control.

    • Incubate for a short period to ensure mixing.

    • Measure the fluorescence intensity.

    • Data Analysis: Compare the fluorescence of the wells containing this compound to the control well (dye only). A concentration-dependent decrease in fluorescence suggests quenching.

Visualizations

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M2R M2 Receptor Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ACh Acetylcholine ACh->M2R Binds This compound This compound This compound->M2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Troubleshooting_Workflow start Unexpected Fluorescent Assay Readout check_autofluorescence Run 'Compound Only' Control start->check_autofluorescence is_autofluorescent Autofluorescence Detected? check_autofluorescence->is_autofluorescent autofluorescence_mitigation Subtract Background Switch to Red-Shifted Dye is_autofluorescent->autofluorescence_mitigation Yes check_quenching Run 'Dye + Compound' Control is_autofluorescent->check_quenching No end Proceed with Corrected Assay autofluorescence_mitigation->end is_quenching Quenching Detected? check_quenching->is_quenching quenching_mitigation Lower Compound Concentration Use Different Fluorophore is_quenching->quenching_mitigation Yes is_quenching->end No quenching_mitigation->end

References

Dealing with weak or inconsistent responses to Otenzepad

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Otenzepad.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a competitive muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist with relative selectivity for the M2 subtype.[1] As an antagonist, it binds to M2 receptors and blocks the binding of the endogenous agonist, acetylcholine (ACh). This inhibition prevents the activation of downstream signaling pathways typically initiated by M2 receptor stimulation.

Q2: What is the expected downstream effect of this compound binding to the M2 receptor?

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Upon activation by an agonist like acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. Therefore, effective antagonism by this compound is expected to prevent these downstream effects, resulting in a maintenance of or increase in cAMP levels and a lack of GIRK channel activation in the presence of an M2 agonist.

Troubleshooting Guide for Weak or Inconsistent Responses

Issue 1: Higher than expected EC50/IC50 value (Lower Potency)

If this compound is demonstrating lower than expected potency in your assay, consider the following potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Compound Degradation 1. Prepare fresh stock solutions of this compound. 2. Verify the storage conditions of the compound (temperature, light exposure). 3. Confirm the purity and integrity of the this compound batch via analytical methods if possible.
Assay Conditions 1. pH of buffer: Ensure the pH of the assay buffer is within the optimal range for receptor-ligand binding. 2. Incubation time: Optimize the incubation time to ensure the binding reaction has reached equilibrium. 3. Temperature: Maintain a consistent and optimal temperature throughout the experiment.
High Receptor Density in Cell-Based Assays High receptor expression levels in transfected cell lines can sometimes lead to an underestimation of antagonist potency. Consider using a cell line with a lower, more physiologically relevant receptor expression level.
Presence of Endogenous Agonists If using primary cells or tissue preparations, endogenous acetylcholine could compete with this compound, leading to an apparent decrease in potency. Consider including an acetylcholinesterase inhibitor in your assay to control for this.
Issue 2: High Variability Between Replicate Wells or Experiments

High variability can mask the true effect of this compound. The following table outlines common sources of variability and how to address them.

Potential Cause Troubleshooting Steps
Pipetting Errors 1. Calibrate pipettes regularly. 2. Use reverse pipetting for viscous solutions. 3. Ensure consistent pipetting technique across all wells and plates.
Cell Plating Inconsistency 1. Ensure a single-cell suspension before plating to avoid clumps. 2. Gently swirl the cell suspension between plating to maintain uniformity. 3. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS or media.
Inconsistent Agonist Stimulation 1. Ensure the agonist solution is well-mixed before addition. 2. Use a multichannel pipette or automated liquid handler for consistent addition of the agonist to all wells.
Cell Health and Passage Number 1. Use cells within a consistent and low passage number range. 2. Monitor cell viability and ensure cells are healthy and in the logarithmic growth phase before the experiment.

Experimental Protocols

Radioligand Binding Assay for this compound Affinity Determination

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the M2 muscarinic receptor using a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).

Materials:

  • Cell membranes prepared from a cell line expressing the human M2 receptor (e.g., CHO-K1 cells).

  • [3H]-NMS (radiolabeled antagonist).

  • This compound.

  • Atropine (B194438) (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of this compound in assay buffer.

    • Dilute [3H]-NMS in assay buffer to a final concentration close to its Kd.

    • Prepare a high concentration of atropine (e.g., 10 µM) in assay buffer for determining non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [3H]-NMS, and cell membrane suspension.

    • Non-specific Binding: Add atropine solution, [3H]-NMS, and cell membrane suspension.

    • Competitive Binding: Add this compound dilutions, [3H]-NMS, and cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Otenzepad_Signaling_Pathway cluster_membrane Cell Membrane M2R M2 Receptor G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts This compound This compound This compound->M2R Blocks ACh Acetylcholine ACh->M2R Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response Leads to

Caption: this compound Signaling Pathway

Caption: Troubleshooting Workflow

Experimental_Workflow Start Start: Radioligand Binding Assay Prepare_Reagents 1. Prepare Reagents: - this compound dilutions - [3H]-NMS - Cell membranes Start->Prepare_Reagents Assay_Setup 2. Assay Setup (96-well plate): - Total Binding - Non-specific Binding - Competitive Binding Prepare_Reagents->Assay_Setup Incubation 3. Incubate: Room temperature for 60-90 min Assay_Setup->Incubation Filtration 4. Filtration: Separate bound and free radioligand Incubation->Filtration Counting 5. Scintillation Counting: Measure radioactivity Filtration->Counting Analysis 6. Data Analysis: Calculate Ki for this compound Counting->Analysis

Caption: Radioligand Binding Assay Workflow

References

Ensuring complete washout of Otenzepad in reversible binding studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Reversible Binding Studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the complete washout of Otenzepad in reversible binding experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is complete washout critical in my experiments?
Q2: I'm observing residual activity after my washout steps. What are the common causes of incomplete this compound washout?

Several factors can contribute to incomplete washout. A systematic evaluation of your protocol is the best approach to identify the root cause. Common issues include:

  • Insufficient Wash Duration or Volume: The number of washes or the volume of buffer used may not be adequate to dilute the unbound this compound to negligible concentrations.

  • Slow Dissociation Kinetics: Although this compound is a reversible antagonist, its off-rate (k_off_) might be slow enough that the wash steps are too brief for it to fully dissociate from the M2 receptor.

  • High Non-Specific Binding: this compound may bind to components other than the receptor, such as the filter membrane or plasticware.[3] This non-specifically bound compound can leach out during subsequent steps, appearing as residual specific binding.

  • Inappropriate Buffer Conditions: The pH, ionic strength, or temperature of the wash buffer can influence the binding affinity and dissociation rate of this compound.

  • Receptor-G Protein Coupling: For G protein-coupled receptors (GPCRs) like the M2 receptor, the formation of a high-affinity ternary complex (agonist-receptor-G protein) can significantly slow ligand dissociation. While this compound is an antagonist, residual agonist in the preparation or antagonist-specific stabilization of receptor states could contribute to this.[4]

Q3: How can I design and optimize a washout protocol to ensure the complete removal of this compound?

Optimizing your washout protocol is essential for clean, reproducible data. This involves systematically assessing parameters like wash volume, number of washes, and buffer composition.

Detailed Protocol: Optimizing this compound Washout in a Radioligand Binding Assay

This protocol assumes the use of cell membranes expressing M2 receptors in a filter-based binding assay format.

  • Binding Incubation:

    • Incubate M2 receptor-expressing membranes with a saturating concentration of this compound (e.g., 10x Ki, which is approximately 81-186 nM) to achieve equilibrium.[1]

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a standard M2 antagonist like atropine).

  • Washout Phase (Optimization):

    • Terminate the incubation by rapid filtration over a glass fiber filter mat (e.g., GF/B) using a cell harvester.

    • Initiate the wash protocol immediately to minimize ligand dissociation before washing begins.[3]

    • Variable 1: Number of Washes: Test a range of wash cycles (e.g., 3, 5, 7, and 10 washes).

    • Variable 2: Volume of Wash Buffer: For each wash cycle, test different volumes of ice-cold wash buffer (e.g., 200 µL, 300 µL, and 400 µL per wash).

    • Buffer Composition: The wash buffer should generally be of the same composition as the binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to maintain consistent conditions.

  • Secondary Ligand Incubation:

    • After the final wash step, immediately add a radiolabeled M2 antagonist (e.g., [³H]-NMS) at a concentration near its Kd to the washed membranes on the filter.

    • Incubate to allow the radioligand to bind to any available receptors.

  • Final Wash and Quantification:

    • Wash the filters again rapidly with ice-cold buffer to remove the unbound radioligand.

    • Measure the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis:

    • Compare the specific binding of the radioligand in the this compound-pretreated wells to the total binding control wells (which were not exposed to this compound).

    • Complete washout is achieved when the binding in the test wells is statistically indistinguishable from the total binding controls.

Data Presentation: Effect of Wash Parameters on this compound Removal

The following table summarizes hypothetical data from a washout optimization experiment. The goal is to find the conditions that result in radioligand binding closest to 100% of the control (i.e., complete this compound removal).

Number of WashesWash Volume (µL per wash)Residual this compound (% of Control Binding Blocked)Radioligand Binding Recovery (% of Control)
320025.4%74.6%
520010.1%89.9%
53004.5%95.5%
73001.2%98.8%
103000.8%99.2%
74000.9%99.1%

Troubleshooting Guides

Q4: My dissociation curve plateaus above zero, suggesting residual this compound. What does this mean and how can I fix it?

A dissociation curve that does not return to baseline is a common issue in GPCR binding assays and often indicates that a fraction of the ligand is not being washed away under standard conditions.[4]

  • Potential Cause 1: Receptor Sequestration: The ligand-receptor complex may be internalized into cellular compartments that are inaccessible to the wash buffer. This is more common in whole-cell assays. If using whole cells, adding a membrane permeabilizing agent like a low concentration of saponin (B1150181) (e.g., 50 µg/ml) to the wash buffer can sometimes resolve this.[4]

  • Potential Cause 2: G-Protein Coupling: The M2 receptor couples to G_i/o_ proteins.[5][6] This interaction can create a high-affinity state for the ligand, significantly slowing its dissociation rate.[4] To address this, you can add a non-hydrolyzable GTP analog, such as GTPγS (10-50 µM) , to your wash buffer. GTPγS will uncouple the receptor from the G-protein, promoting a lower-affinity state and facilitating ligand dissociation.

Below is a workflow to troubleshoot incomplete washout.

G

Caption: Troubleshooting logic for incomplete this compound washout.

Q5: What is the signaling pathway for the M2 receptor, and how does this compound interfere with it?

The M2 muscarinic receptor is a G protein-coupled receptor that primarily couples to inhibitory G proteins of the G_i/o_ family.[5][6]

  • Activation: When an agonist like acetylcholine (B1216132) binds to the M2 receptor, it activates the G_i/o_ protein.

  • Downstream Effects: The activated Gα_i_ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][7] The βγ-subunits can also directly activate certain ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels, which is particularly important for slowing heart rate.[6]

  • This compound's Role: As a competitive antagonist, this compound binds to the M2 receptor at the same site as acetylcholine but does not activate it. By occupying the binding site, it blocks acetylcholine from binding and initiating the downstream signaling cascade. This prevents the inhibition of adenylyl cyclase and the subsequent decrease in cAMP.

The diagrams below illustrate the experimental workflow for a washout study and the M2 receptor signaling pathway.

G

Caption: General experimental workflow for a washout binding assay.

G

Caption: this compound blocks the M2 receptor signaling cascade.

References

Troubleshooting high variability in Otenzepad dose-response data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high variability in Otenzepad dose-response data. This compound is a competitive antagonist selective for the M2 muscarinic acetylcholine (B1216132) receptor.[1] Accurate dose-response data is critical for determining its potency and efficacy.

Troubleshooting High Variability

High variability in dose-response curves can obscure the true pharmacological effects of this compound. The following guide addresses common sources of variability in a question-and-answer format.

Question: My dose-response curves for this compound have large error bars, indicating high variability between technical replicates. How can I reduce this?

Answer: High variability among technical replicates often stems from inconsistencies in experimental technique. Here are several potential causes and their solutions:

  • Inconsistent Cell Plating: Uneven cell distribution across the wells of a microplate is a frequent source of variability.[2]

    • Troubleshooting: Ensure a homogenous cell suspension before and during plating. Use appropriate pipetting techniques to minimize differences in the number of cells seeded per well.[2]

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, leading to changes in media concentration and affecting cell growth.

    • Troubleshooting: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[2]

  • Compound Precipitation: this compound, like other small molecules, may precipitate at high concentrations in aqueous solutions.

    • Troubleshooting: Visually inspect the drug dilutions for any signs of precipitation before adding them to the cells. If precipitation is observed, gentle warming or sonication may help to redissolve the compound.[2]

Question: I am observing significant variability between different experimental days. What could be the cause?

Answer: Day-to-day variability can be introduced by several factors related to reagents, cell culture conditions, and experimental timing.

  • Cell Passage Number: Continuous passaging of cells can lead to phenotypic changes, affecting their response to drug treatment.

    • Troubleshooting: Use cells within a consistent and low passage number range for all experiments. It is best practice to thaw a new vial of cells after a defined number of passages and create a cell bank of low-passage cells to ensure a consistent starting population.[2]

  • Compound Stability: The stability of this compound in solution can affect its potency over time.

    • Troubleshooting: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2]

  • Inconsistent Incubation Times: The duration of drug exposure can significantly impact the cellular response.

    • Troubleshooting: Standardize the incubation time for all experiments. Ensure that the timing of reagent addition and plate reading is consistent across all plates and experimental days.

Summary of Troubleshooting Solutions
Source of Variability Potential Cause Recommended Solution
Within-Experiment Inconsistent cell platingEnsure homogenous cell suspension and use proper pipetting techniques.[2]
Edge effects on microplatesDo not use outer wells for experimental samples; fill with sterile media/PBS.[2]
Compound precipitationVisually inspect dilutions; use sonication or gentle warming if needed.[2]
Pipetting errorsCalibrate pipettes regularly; use reverse pipetting for viscous solutions.
Between-Experiments High cell passage numberUse cells within a consistent, low passage number range; utilize a cell bank.[2]
Compound degradationPrepare fresh dilutions for each experiment; avoid freeze-thaw cycles.[2]
Inconsistent incubation timesStandardize all incubation periods.
Variation in reagent lotsQualify new lots of critical reagents (e.g., serum, media) before use.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive antagonist that is relatively selective for the M2 muscarinic acetylcholine receptor.[1] M2 receptors are G-protein coupled receptors that, when activated by acetylcholine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] By blocking this receptor, this compound prevents the effects of acetylcholine.

Q2: What are some common cell-based assays to measure this compound activity?

A2: Common assays to determine the antagonist activity of this compound at the M2 receptor include:

  • Radioligand Binding Assays: These assays measure the ability of this compound to compete with a radiolabeled ligand for binding to the M2 receptor.

  • cAMP Accumulation Assays: These functional assays measure the ability of this compound to reverse agonist-induced inhibition of cAMP production.

  • Calcium Mobilization Assays: While M2 receptors are primarily coupled to Gi proteins, some functional assays measure downstream signaling events like changes in intracellular calcium, though this is more direct for M1, M3, and M5 receptors.

Q3: How should I prepare my this compound stock solution?

A3: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock is then serially diluted in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the assay wells is low (typically ≤ 0.5%) and consistent across all treatments, including the vehicle control, to avoid solvent-induced toxicity.[2]

Visualizing Key Processes

To aid in understanding the experimental and biological context of this compound studies, the following diagrams illustrate key pathways and workflows.

G cluster_troubleshooting Troubleshooting Workflow for High Variability Start High Variability in Dose-Response Data CheckWithin Review Within-Experiment Factors Start->CheckWithin CheckBetween Review Between-Experiment Factors Start->CheckBetween ImplementChanges Implement Corrective Actions CheckWithin->ImplementChanges CheckBetween->ImplementChanges Analyze Re-run Experiment and Analyze Data ImplementChanges->Analyze Analyze->Start Variability Persists Resolved Variability Resolved Analyze->Resolved

Caption: A logical workflow for troubleshooting high variability in experimental data.

G cluster_pathway This compound (M2 Receptor Antagonist) Signaling Pathway This compound This compound M2R M2 Muscarinic Receptor This compound->M2R Blocks ACh Acetylcholine (ACh) ACh->M2R Activates Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC Response Cellular Response (e.g., decreased heart rate) cAMP->Response Mediates

Caption: The signaling pathway of the M2 muscarinic receptor and the inhibitory action of this compound.

Experimental Protocols

A detailed and consistent experimental protocol is fundamental to achieving reproducible dose-response data. Below is a generalized protocol for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the M2 receptor.

Protocol: Competitive Radioligand Binding Assay for this compound

This protocol describes the determination of this compound's binding affinity for the M2 muscarinic receptor expressed in cell membranes (e.g., from CHO-K1 cells stably expressing the human M2 receptor).

1. Materials:

  • Cell membranes expressing the M2 receptor.

  • Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • This compound.

  • Unlabeled high-affinity muscarinic antagonist (e.g., atropine) for determining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

2. Methods:

  • Membrane Preparation:

    • Homogenize cells expressing the M2 receptor in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in Assay Buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of Assay Buffer.

    • Non-specific Binding: Add 50 µL of unlabeled atropine (B194438) (final concentration of 1 µM).

    • Competition Binding: Add 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • To all wells, add 50 µL of [³H]-NMS at a concentration close to its dissociation constant (Kd) (e.g., 0.5 nM).

    • Initiate the binding reaction by adding 100 µL of the membrane suspension to all wells.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

    • Quickly wash the filters three times with 4 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials.

    • Add 5 mL of scintillation fluid to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM with buffer only).

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Best practices for long-term storage of Otenzepad

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Otenzepad.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] One supplier suggests that the product can be stored at ambient temperature for up to 12 months. For optimal results and to minimize degradation, colder temperatures are recommended for prolonged storage.

Q2: How should I store this compound once it is dissolved in a solvent?

Solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What is the recommended solvent for dissolving this compound?

This compound is soluble in DMSO to at least 25 mM. For in vitro experiments, ensure the final concentration of DMSO is compatible with your assay system.

Q4: My this compound solution has been stored at -20°C for over a month. Can I still use it?

While the recommended storage at -20°C for dissolved this compound is one month, its stability is dependent on the solvent and concentration.[1][2] If the solution has been stored for longer, it is advisable to perform a quality control check, such as HPLC analysis, to assess its purity before use.

Q5: I observe precipitation in my this compound stock solution after thawing. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, it may indicate degradation or solvent evaporation. In such cases, it is recommended to prepare a fresh stock solution.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify storage conditions (temperature, light exposure). Prepare a fresh stock solution from powder stored under recommended conditions.
Repeated freeze-thaw cycles of the stock solution.Prepare single-use aliquots of the this compound stock solution to minimize freeze-thaw cycles.
Reduced potency in bioassays This compound has degraded over time.Confirm the age of the stock solution and the powder. Use a fresh stock solution and consider ordering a new batch of this compound if the powder has been stored beyond its recommended shelf life.
Precipitation in stock solution The solution was not fully dissolved or has precipitated out of solution during storage.Warm the solution and vortex to redissolve. If the issue persists, prepare a fresh solution. Consider using a different solvent if solubility is a persistent problem.
Unexpected peaks in analytical chromatography (e.g., HPLC) Presence of degradation products or impurities.Review the storage history of the this compound. If degradation is suspected, a new, validated batch of the compound should be used.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the purity and identify potential degradation products of this compound over time.

Materials:

  • This compound sample (powder or solution)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Method:

  • Sample Preparation:

    • If starting from powder, accurately weigh and dissolve this compound in DMSO to a final concentration of 1 mg/mL.

    • If using a stock solution, dilute it to 1 mg/mL with the same solvent.

    • Further dilute the sample to a working concentration of 100 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of this compound and any other observed peaks.

    • Calculate the purity of this compound as a percentage of the total peak area.

    • Compare the chromatograms of aged samples to a freshly prepared standard to identify any new peaks that may correspond to degradation products.

Protocol 2: Preparation of this compound Stock Solutions

This protocol provides a standardized method for preparing this compound stock solutions for experimental use.

Materials:

  • This compound powder (molecular weight: 421.54 g/mol )[1][3]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Method:

  • Pre-warming: Allow the this compound powder vial and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 237.2 µL of DMSO per 1 mg of this compound).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes. Store the aliquots at -80°C for long-term storage (up to 6 months).

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Storage Temperature Duration Source
PowderAmbientUp to 12 months
Powder4°CUp to 2 years[1][2]
Powder-20°CUp to 3 years[1][2]
In Solvent-20°CUp to 1 month[1][2]
In Solvent-80°CUp to 6 months[1][2]

Visualizations

This compound Storage and Handling Workflow

G cluster_storage Long-Term Storage cluster_preparation Solution Preparation cluster_experiment Experimental Use powder This compound Powder weigh Weigh Powder powder->weigh solution Stock Solution thaw Thaw Aliquot solution->thaw dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot aliquot->solution Store at -80°C dilute Dilute to Working Concentration thaw->dilute assay Perform Assay dilute->assay

Caption: Workflow for the proper storage, preparation, and use of this compound.

Troubleshooting Logic for Inconsistent Results

G start Inconsistent Experimental Results check_storage Check Storage Conditions start->check_storage check_aliquots Were Single-Use Aliquots Used? check_storage->check_aliquots Storage OK? prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Improper Storage use_aliquots Implement Single-Use Aliquots check_aliquots->use_aliquots No re_evaluate Re-evaluate Experiment check_aliquots->re_evaluate Yes prepare_fresh->re_evaluate use_aliquots->re_evaluate

Caption: Decision tree for troubleshooting inconsistent experimental results with this compound.

References

Mitigating non-specific binding of Otenzepad in tissue homogenates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating non-specific binding of Otenzepad in tissue homogenate experiments.

Troubleshooting Guide

Issue: High background signal or suspected non-specific binding of this compound

High background signal in binding assays can obscure specific binding and lead to inaccurate quantification of receptor occupancy. This guide provides a systematic approach to troubleshoot and minimize non-specific binding of this compound.

Possible Cause & Suggested Solution

Possible CauseSuggested Solution
Suboptimal tissue homogenization buffer 1. Optimize pH: Ensure the buffer pH is stable and optimal for M2 receptor binding (typically pH 7.4).2. Increase ionic strength: Incorporate salts like NaCl (50-150 mM) to reduce electrostatic interactions that can cause non-specific binding.[1]
Hydrophobic interactions 1. Add a non-ionic detergent: Include low concentrations of Tween-20 or Triton X-100 (e.g., 0.01-0.1%) in the assay buffer to disrupt hydrophobic interactions.[2]2. Include a carrier protein: Add Bovine Serum Albumin (BSA) at a concentration of 0.1-1% to the buffer to block non-specific binding sites on the tissue homogenate and assay materials.[1][3]
Insufficient blocking of non-specific sites 1. Pre-incubation with a blocking agent: Before adding radiolabeled this compound or a competing ligand, pre-incubate the tissue homogenate with a blocking solution containing a high concentration of an unrelated compound that does not bind to muscarinic receptors.
Inappropriate assay conditions 1. Optimize incubation time and temperature: Determine the optimal incubation time and temperature to reach equilibrium for specific binding while minimizing non-specific binding. Shorter incubation times at lower temperatures can sometimes reduce non-specific interactions.2. Thorough washing steps: Increase the number and volume of wash steps after incubation to more effectively remove unbound and non-specifically bound this compound.[3] Use ice-cold wash buffer.
High concentration of radioligand 1. Perform saturation binding experiments: Determine the Kd (dissociation constant) of your radioligand and use a concentration at or below the Kd for competitive binding assays to minimize non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound (also known as AF-DX 116) is a competitive antagonist that is relatively selective for the muscarinic M2 acetylcholine (B1216132) receptor (mAChR M2).[4][5] It was initially investigated for the treatment of arrhythmia and bradycardia.[4]

Q2: What are the reported binding affinities of this compound for different muscarinic receptor subtypes?

A2: The binding affinity of this compound varies across the five muscarinic receptor subtypes. The following table summarizes the dissociation constants (Ki) from studies using cloned human muscarinic receptors expressed in CHO-K1 cells.

Muscarinic Receptor IsoformDissociation Constant (Ki) in nM
M1537.0 - 1300
M281.0 - 186
M3838 - 2089.0
M4407.0 - 1800
M52800
Data from Buckley NJ, et al. (1989). Mol. Pharmacol. 35(4): 469–76.

Q3: How can I determine the level of non-specific binding in my assay?

A3: To determine non-specific binding, incubate your tissue homogenate with the radiolabeled ligand in the presence of a high concentration of a non-labeled, potent, and structurally unrelated M2 receptor antagonist (e.g., atropine (B194438) at 1-10 µM).[6] This will displace the specific binding of the radioligand, and the remaining bound radioactivity represents the non-specific binding.

Q4: What are some general strategies to reduce non-specific binding of small molecules in tissue homogenates?

A4: Several strategies can be employed:

  • Optimize Buffer Conditions: Adjusting the pH and ionic strength of the assay buffer can minimize non-specific interactions.[1]

  • Use of Blocking Agents: Including proteins like Bovine Serum Albumin (BSA) or non-fat dry milk in your buffers can block non-specific binding sites.[2][3]

  • Addition of Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20) can help to reduce hydrophobic interactions.[2]

  • Proper Washing: Thorough and quick washing of the samples after incubation is crucial to remove unbound and non-specifically bound ligands.[3]

Q5: Can the choice of tissue preparation method influence non-specific binding?

A5: Yes, the method of tissue homogenization and subsequent preparation can impact non-specific binding. Inadequate removal of endogenous ligands or cellular components can contribute to higher background. Ensure thorough washing of the tissue pellet after initial homogenization to remove potential interfering substances.

Experimental Protocols

Protocol 1: General Radioligand Binding Assay for this compound in Tissue Homogenates

This protocol provides a general framework. Specific parameters should be optimized for your tissue of interest and experimental setup.

  • Tissue Homogenization:

    • Dissect and weigh the tissue of interest on ice.

    • Homogenize the tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer or other suitable method.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate or microcentrifuge tubes, add the following components in order:

      • Assay buffer

      • Unlabeled competitor (for competition assays) or buffer (for saturation assays).

      • For non-specific binding determination, add a saturating concentration of a suitable unlabeled antagonist (e.g., 10 µM atropine).

      • Radiolabeled ligand (e.g., [3H]-AF-DX 384, a related M2 antagonist, or a custom-synthesized radiolabeled this compound).

      • Tissue homogenate (typically 50-200 µg of protein per well).

    • Incubate the reaction mixture at a predetermined temperature (e.g., 25°C or 37°C) for a specific time to allow binding to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled antagonist) from the total binding (counts in the absence of unlabeled antagonist).

    • For saturation binding, plot specific binding against the concentration of the radioligand to determine the Kd and Bmax.

    • For competition binding, plot the percentage of specific binding against the log concentration of the unlabeled competitor to determine the IC50, which can then be converted to a Ki value.

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue Sample homogenize Homogenize in Buffer tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Wash & Resuspend Pellet centrifuge2->pellet protein_assay Determine Protein Concentration pellet->protein_assay setup_assay Prepare Assay Plate/Tubes protein_assay->setup_assay Proceed to Assay add_components Add Buffer, Competitor/NSB Agent, Radioligand setup_assay->add_components add_homogenate Add Tissue Homogenate add_components->add_homogenate incubate Incubate to Equilibrium add_homogenate->incubate filtrate Rapid Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count calc_specific Calculate Specific Binding count->calc_specific Analyze Data plot_data Plot Saturation/Competition Curve calc_specific->plot_data determine_params Determine Kd, Bmax, Ki plot_data->determine_params

Caption: Experimental workflow for a radioligand binding assay.

M2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) M2R M2 Muscarinic Receptor ACh->M2R Binds & Activates This compound This compound This compound->M2R Binds & Blocks Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates K_ion K+ Efflux GIRK->K_ion Opens

Caption: Simplified M2 muscarinic receptor signaling pathway.

References

Technical Support Center: Optimizing Otenzepad Incubation Time in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of Otenzepad in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a competitive antagonist that exhibits selectivity for the M2 muscarinic acetylcholine (B1216132) receptor (M2 mAChR).[1] By binding to the M2 receptor, this compound blocks the binding of the endogenous ligand, acetylcholine (ACh), and subsequently inhibits the downstream signaling pathways activated by this receptor.

Q2: What are the primary signaling pathways affected by this compound?

This compound primarily targets the M2 muscarinic receptor, which is a G-protein coupled receptor (GPCR) that typically couples to inhibitory G proteins (Gαi). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Non-canonical pathways may also be affected, such as the modulation of the PI3K/Akt/mTORC1 pathway.

Q3: What is a typical starting point for this compound concentration and incubation time in a cell-based assay?

For initial experiments, it is advisable to perform a dose-response curve with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine its potency (IC50) in your specific cell system. The incubation time will depend on the assay endpoint. For measuring rapid signaling events like changes in cAMP levels, a short incubation time of 10 to 30 minutes may be sufficient. For longer-term endpoints such as changes in gene expression or cell proliferation, incubation times of 24 to 72 hours may be necessary. A time-course experiment is recommended to determine the optimal incubation period.

Q4: Which cell lines are suitable for studying this compound's effects?

Chinese Hamster Ovary (CHO) cells are a commonly used host cell line for producing biopharmaceuticals and are frequently used in cell-based assays.[2][3][4][5][6][7] CHO-K1 cells are a specific subclone of CHO cells. For studying this compound, CHO cell lines stably expressing the human M2 muscarinic receptor are ideal. These cells provide a robust and reproducible system for assessing the antagonistic activity of this compound.

M2 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathways modulated by the M2 muscarinic receptor, the target of this compound.

Caption: M2 muscarinic receptor signaling pathways.

Troubleshooting Guides

Issue 1: No observable effect of this compound.

Possible Cause Recommended Solution
This compound concentration is too low. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM).
Incubation time is too short. Conduct a time-course experiment, measuring the endpoint at several time points (e.g., 30 min, 1h, 2h, 4h, 8h, 24h).
Cell line does not express M2 receptors or expresses them at low levels. Verify M2 receptor expression using techniques like qPCR, Western blot, or a radioligand binding assay.
Assay is not sensitive enough to detect antagonism. Optimize assay conditions (e.g., agonist concentration, substrate concentration) to ensure a robust signal window. Use a known M2 antagonist as a positive control.
This compound has degraded. Prepare fresh stock solutions of this compound and store them properly (typically at -20°C or -80°C, protected from light).

Issue 2: High variability between replicate wells or experiments.

Possible Cause Recommended Solution
Inconsistent cell seeding. Ensure a homogenous cell suspension before plating. Use calibrated pipettes and a consistent plating technique. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.
Pipetting errors during compound addition. Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the final this compound dilutions to add to the wells.
Fluctuations in incubation conditions. Ensure consistent temperature, CO2, and humidity levels in the incubator. Minimize the time plates are outside the incubator.
Cell health and passage number. Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.

Issue 3: Unexpected or off-target effects observed.

Possible Cause Recommended Solution
This compound concentration is too high, leading to non-specific binding. Use the lowest effective concentration of this compound determined from the dose-response curve.
The observed phenotype is due to an off-target effect. Use a structurally different M2 antagonist to see if the same phenotype is observed. Perform a literature search for known off-target activities of this compound.
Solvent (e.g., DMSO) toxicity. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including controls. Run a vehicle-only control.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a cAMP Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to counteract agonist-induced inhibition of cAMP production in CHO-K1 cells stably expressing the human M2 muscarinic receptor.

Materials:

  • CHO-K1 cells stably expressing the human M2 muscarinic receptor

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • M2 receptor agonist (e.g., Acetylcholine)

  • cAMP assay kit (e.g., HTRF, luminescence, or fluorescence-based)

  • White, opaque 96-well or 384-well microplates

Experimental Workflow:

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis Seed_Cells 1. Seed CHO-M2 cells in a 96-well plate and incubate overnight Prepare_Reagents 2. Prepare serial dilutions of this compound and a fixed concentration of agonist Seed_Cells->Prepare_Reagents Add_this compound 3. Add this compound dilutions to the cells and incubate Prepare_Reagents->Add_this compound Add_Agonist 4. Add agonist to the cells and incubate Add_this compound->Add_Agonist Lyse_Cells 5. Lyse the cells and add cAMP detection reagents Add_Agonist->Lyse_Cells Measure_Signal 6. Incubate and measure the signal (e.g., HTRF) Lyse_Cells->Measure_Signal Plot_Data 7. Plot the dose-response curve and calculate the IC50 Measure_Signal->Plot_Data

Caption: Workflow for a cAMP-based functional assay.

Procedure:

  • Cell Seeding: Seed CHO-M2 cells into a white, opaque 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 1 nM to 10 µM. Prepare a solution of the M2 agonist at a concentration that gives a submaximal response (EC80) in this assay.

  • Antagonist Incubation: Remove the culture medium from the cells and wash once with assay buffer. Add the this compound dilutions to the respective wells. Include wells with assay buffer only (agonist control) and wells with a high concentration of a known M2 antagonist (negative control). Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the EC80 concentration of the M2 agonist to all wells except the basal control wells (which receive only assay buffer). Incubate for 10-15 minutes at 37°C.[1]

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the M2 receptor using a radiolabeled antagonist.

Materials:

  • Cell membranes prepared from CHO-K1 cells expressing the human M2 muscarinic receptor

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • This compound

  • Radiolabeled M2 antagonist (e.g., [3H]-N-methylscopolamine)

  • Non-specific binding control (e.g., a high concentration of atropine)

  • 96-well filter plates

  • Scintillation fluid and a scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, the radiolabeled antagonist at a concentration close to its Kd, and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash several times with ice-cold binding buffer to separate bound from free radioligand.

  • Detection: Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Quantitative Data Summary

The following tables provide an example of how to present quantitative data from dose-response and time-course experiments. The actual values should be determined experimentally.

Table 1: Example of IC50 Values for this compound in a cAMP Functional Assay

Incubation Time IC50 (nM)
15 minutes50
30 minutes45
60 minutes48

Table 2: Example of Time-Course Effect of this compound (100 nM) on Agonist-Induced cAMP Inhibition

Incubation Time % Inhibition of Agonist Response
5 minutes60
15 minutes95
30 minutes98
60 minutes97

References

Challenges and solutions for Otenzepad delivery in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Otenzepad in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as AF-DX 116, is a selective and competitive antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR M2).[1] The M2 receptor is a G-protein coupled receptor (GPCR) that, when activated, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in various physiological processes, including the regulation of heart rate and neuronal activity.

M2 Muscarinic Receptor Signaling Pathway

M2_Signaling_Pathway This compound This compound M2_Receptor M2 Muscarinic Receptor This compound->M2_Receptor Antagonist Gi_Protein Gi Protein (α, βγ subunits) M2_Receptor->Gi_Protein Activates Acetylcholine Acetylcholine Acetylcholine->M2_Receptor Agonist Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits (α subunit) cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Regulates SC_Injection_Workflow Prep Preparation Restraint Animal Restraint Prep->Restraint Injection Injection Restraint->Injection Post_Injection Post-Injection Monitoring Injection->Post_Injection IP_Injection_Workflow Prep Preparation Restraint Animal Restraint Prep->Restraint Injection Injection Restraint->Injection Post_Injection Post-Injection Monitoring Injection->Post_Injection

References

Refining Otenzepad experimental conditions for enhanced reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining experimental conditions and enhancing the reproducibility of studies involving Otenzepad (also known as AF-DX 116).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the muscarinic acetylcholine (B1216132) M2 receptor.[1] It functions by competitively blocking the binding of acetylcholine to M2 receptors, thereby inhibiting downstream signaling pathways.[2]

Q2: Is this compound the same as BI-0115?

A2: No. There appears to be some confusion in scientific literature. This compound (AF-DX 116) is a muscarinic M2 receptor antagonist. BI-0115 is a selective inhibitor of the Lectin-like oxidized low-density lipoprotein receptor 1 (LOX-1). These are distinct compounds with different molecular targets and mechanisms of action.

Q3: What are the common research applications for this compound?

A3: this compound is primarily used in research to investigate the role of the M2 muscarinic receptor in various physiological processes. Common applications include studying its effects on cardiac function, particularly heart rate and contractility, as well as its influence on the central nervous system, including memory and cognition.[2][3]

Q4: What is the solubility and stability of this compound?

Q5: What are the key considerations for achieving reproducible results with this compound?

A5: Key considerations for reproducibility include:

  • Purity of the compound: Ensure the use of high-purity this compound.

  • Accurate concentration: Precisely determine the concentration of stock solutions.

  • Consistent experimental conditions: Maintain consistency in cell lines, animal models, buffer compositions, incubation times, and temperatures.

  • Appropriate controls: Include vehicle controls, positive controls (e.g., a known muscarinic agonist like carbachol), and negative controls in all experiments.

  • Detailed record-keeping: Document all experimental parameters meticulously.

Troubleshooting Guides

In Vitro Experiments (e.g., Radioligand Binding Assays, Isolated Tissue Assays)
Issue Potential Cause Recommended Solution
High background signal in radioligand binding assay 1. Inadequate washing to remove unbound radioligand.2. Non-specific binding of the radioligand to filters or tubes.3. Radioligand degradation.1. Increase the number and volume of wash steps with ice-cold buffer.2. Pre-soak filters in a blocking agent (e.g., 0.5% polyethyleneimine). Use low-binding tubes.3. Use fresh radioligand and store it properly.
Low specific binding in radioligand binding assay 1. Low receptor expression in the cell line or tissue preparation.2. Inactive this compound or radioligand.3. Incorrect assay conditions (e.g., pH, temperature, incubation time).1. Use a cell line with confirmed high expression of the M2 receptor. Optimize membrane preparation to enrich for receptors.2. Verify the activity of this compound with a functional assay. Use a fresh, validated batch of radioligand.3. Optimize assay buffer pH and ionic strength. Determine the optimal incubation time and temperature to reach equilibrium.
Variability in isolated tissue responses (e.g., guinea pig atria) 1. Desensitization of receptors due to excessive agonist stimulation.2. Tissue viability issues.3. Inconsistent tissue preparation.1. Ensure adequate washout periods between agonist applications.2. Maintain proper oxygenation and temperature of the organ bath. Handle tissues gently to avoid damage.3. Standardize the dissection and mounting procedures for the tissue preparations.
In Vivo Experiments (e.g., Animal Models of Memory)
Issue Potential Cause Recommended Solution
Lack of behavioral effect 1. Insufficient dose of this compound.2. Poor bioavailability or rapid metabolism.3. Inappropriate timing of administration relative to the behavioral task.1. Perform a dose-response study to determine the optimal effective dose.2. Consider a different route of administration or vehicle to improve absorption. Refer to pharmacokinetic studies for guidance.[4]3. Adjust the timing of this compound administration based on its pharmacokinetic profile and the specific memory phase being investigated (e.g., acquisition, consolidation, retrieval).
High variability in animal responses 1. Inconsistent drug administration (e.g., injection volume, site).2. Stress-induced variability in the animals.3. Differences in animal strain, age, or sex.1. Ensure all injections are administered consistently by a trained individual.2. Acclimate animals to the experimental procedures and environment to minimize stress.3. Use animals of the same strain, age, and sex within an experiment, or account for these variables in the experimental design and analysis.

Experimental Protocols

In Vitro: Muscarinic M2 Receptor Radioligand Binding Assay

This protocol is adapted from general muscarinic receptor binding assay procedures.

Objective: To determine the binding affinity (Ki) of this compound for the muscarinic M2 receptor.

Materials:

  • Cell membranes expressing the human muscarinic M2 receptor.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Non-specific binding control: Atropine (B194438) (1 µM).

  • 96-well plates, glass fiber filters, and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup:

    • Add 50 µL of binding buffer to "total binding" wells.

    • Add 50 µL of 1 µM atropine to "non-specific binding" wells.

    • Add 50 µL of serially diluted this compound to "competition" wells.

    • Add 50 µL of [³H]-NMS (at a concentration close to its Kd, e.g., 0.5 nM) to all wells.

    • Add 150 µL of the membrane suspension to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary:

Parameter Value Reference
This compound (AF-DX 116) pA₂ in guinea pig atria~7.0[2]
[³H]-NMS Kd for M2 receptors~0.1-1.0 nMVaries by system
Ex Vivo: Isolated Guinea Pig Atria Assay

Objective: To assess the functional antagonism of this compound on muscarinic M2 receptors in a physiological context.

Materials:

  • Guinea pig.

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose), gassed with 95% O₂ / 5% CO₂.

  • Organ bath with force transducer.

  • Carbachol (B1668302) (muscarinic agonist).

  • This compound.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect the atria. Mount the left atrium in an organ bath containing Krebs-Henseleit solution at 37°C and apply a resting tension of 500 mg. The atrium should be electrically stimulated (e.g., 1 Hz, 5 ms (B15284909) duration).

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the negative inotropic effect of carbachol.

  • Antagonist Incubation: Wash the tissue and allow it to recover. Incubate with a known concentration of this compound for 30-60 minutes.

  • Second Agonist Curve: In the presence of this compound, generate a second concentration-response curve for carbachol.

  • Data Analysis:

    • Plot the contractile force as a percentage of the pre-drug baseline against the log concentration of carbachol.

    • Determine the EC₅₀ of carbachol in the absence and presence of this compound.

    • Calculate the dose ratio and construct a Schild plot to determine the pA₂ value for this compound.

In Vivo: Inhibitory Avoidance Task in Mice

Objective: To evaluate the effect of this compound on memory consolidation.

Materials:

  • Male Swiss mice (20-25 g).

  • Inhibitory avoidance apparatus (a box with a "safe" illuminated platform and a "dark" compartment with an electrifiable grid floor).

  • This compound solution in saline.

  • Saline solution (vehicle control).

Procedure:

  • Habituation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Training (Day 1):

    • Place a mouse on the illuminated platform.

    • When the mouse steps down with all four paws into the dark compartment, deliver a mild foot shock (e.g., 0.3 mA for 2 seconds).

    • Immediately after the shock, administer this compound (e.g., 0.3, 1.0, or 3.0 mg/kg, i.p.) or saline.[3]

    • Return the mouse to its home cage.

  • Testing (Day 2):

    • 24 hours after training, place the mouse back on the illuminated platform.

    • Measure the latency to step down into the dark compartment (step-down latency). No shock is delivered during the test session.

    • A longer step-down latency is indicative of better memory retention of the aversive experience.

  • Data Analysis: Compare the step-down latencies between the this compound-treated groups and the saline-treated control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Quantitative Data Summary:

Parameter Value Reference
Effective dose of this compound in mice (i.p.)0.3 - 3.0 mg/kg[3]

Visualizations

M2_Signaling_Pathway This compound This compound M2R M2 Muscarinic Receptor This compound->M2R Antagonizes ACh Acetylcholine ACh->M2R Activates Gi_protein Gαi/o M2R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits PI3K PI3K Gi_protein->PI3K Activates (βγ subunit) cAMP cAMP AC->cAMP Decreases production Cellular_Response Cellular Response (e.g., decreased heart rate, neuronal inhibition) cAMP->Cellular_Response Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC1->Cellular_Response

Caption: Simplified M2 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare M2 Receptor Membranes incubation Incubate Membranes, Radioligand, and This compound prep_membranes->incubation prep_ligands Prepare Radioligand ([³H]-NMS) and This compound dilutions prep_ligands->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve calc_ki Calculate Ki Value plot_curve->calc_ki

Caption: Workflow for this compound Radioligand Binding Assay.

Logic_Troubleshooting start Unexpected Result check_reagents Check Reagent Purity and Concentration start->check_reagents check_protocol Review Experimental Protocol for Deviations start->check_protocol check_equipment Verify Equipment Calibration and Function start->check_equipment reagent_ok Reagents OK? check_reagents->reagent_ok protocol_ok Protocol Followed? check_protocol->protocol_ok equipment_ok Equipment OK? check_equipment->equipment_ok reagent_ok->protocol_ok Yes replace_reagents Replace/Validate Reagents reagent_ok->replace_reagents No protocol_ok->equipment_ok Yes correct_protocol Correct Protocol Execution protocol_ok->correct_protocol No calibrate_equipment Calibrate/Service Equipment equipment_ok->calibrate_equipment No rerun_experiment Rerun Experiment equipment_ok->rerun_experiment Yes replace_reagents->rerun_experiment correct_protocol->rerun_experiment calibrate_equipment->rerun_experiment

Caption: Logical Flow for Troubleshooting Experimental Issues.

References

Validation & Comparative

Otenzepad's Selectivity for M2 Muscarinic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Otenzepad's binding and functional selectivity for the M2 muscarinic acetylcholine (B1216132) receptor over M1 and M3 subtypes, supported by experimental data and detailed protocols.

This compound (B1677806), also known as AF-DX 116, is a competitive antagonist of muscarinic acetylcholine (mACh) receptors with a notable selectivity for the M2 subtype.[1][2] This preference for the M2 receptor, which is predominantly expressed in the heart, makes this compound a subject of interest for therapeutic applications where modulation of cardiac function is desired without eliciting the broad range of effects associated with non-selective muscarinic antagonists.[3] This guide provides a comprehensive analysis of this compound's selectivity profile, presenting key experimental data and methodologies for its validation.

Comparative Analysis of this compound's Receptor Selectivity

The selectivity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data from binding affinity and functional antagonism assays, providing a clear comparison of its activity at M1, M2, and M3 receptors.

Table 1: Binding Affinity of this compound (AF-DX 116) for M1, M2, and M3 Receptors
Receptor SubtypeLigandParameterValue (nM)Tissue/Cell LineReference
M1 This compoundpA2~25,119Cat Cerebral Arteries[4]
M2 This compoundKi64Not Specified
This compoundKd95.6Bovine Left Ventricle[5]
This compoundKd40.7Bovine Tracheal Membranes[5]
This compoundIC50386Rat Heart[6]
This compoundIC50640Rabbit Peripheral Lung[6]
M3 This compoundKi786Not Specified
This compoundKd2260Bovine Tracheal Membranes[5]
This compoundpA2~125,893Cat Cerebral Arteries[4]

Note: pA2 values have been converted to approximate Ki values for comparative purposes, assuming competitive antagonism (Ki ≈ Antagonist Concentration / (Dose Ratio - 1)). This is an estimation and the original pA2 values are also presented.

Table 2: Functional Antagonism of this compound (AF-DX 116) at M1, M2, and M3 Receptors
Receptor SubtypeAssay TypeParameterValueSpecies/TissueReference
M1 Acetylcholine-induced relaxationpA27.6Cat Cerebral Arteries[4]
M2 Muscarinic agonist-induced negative chronotropypA2~8.6 (estimated 10-fold higher affinity than M3)Guinea Pig Atria[7]
M3 Muscarinic agonist-induced smooth muscle contractionpA27.6Guinea Pig Intestinal & Tracheal Smooth Muscle[7]
Acetylcholine-induced relaxationpA25.9Cat Cerebral Arteries[4]

The data clearly demonstrates this compound's higher affinity and functional potency at the M2 receptor compared to the M1 and M3 subtypes. The Ki value for M2 is approximately 12-fold lower than for M3, indicating a significant binding selectivity.[2] Functional assays further support this, with this compound being roughly 10-fold more potent at antagonizing M2-mediated cardiac effects than M3-mediated smooth muscle contraction.[7]

Experimental Protocols

The validation of this compound's selectivity relies on robust experimental methodologies. The following are detailed protocols for the key assays cited.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for M1, M2, and M3 muscarinic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human M1, M2, or M3 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

  • Unlabeled Ligand: this compound (AF-DX 116) at various concentrations.

  • Non-specific binding control: Atropine (1 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration near its Kd), and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a saturating concentration of atropine.

  • Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., Isolated Tissue Bath)

Functional assays measure the effect of a compound on the physiological response mediated by a specific receptor.

Objective: To determine the potency of this compound as an antagonist at M2 and M3 receptors.

Materials:

  • Isolated tissue preparations: e.g., guinea pig atria (for M2) and guinea pig ileum or trachea (for M3).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Isotonic force transducer and data acquisition system.

  • Muscarinic agonist: e.g., Carbachol or Acetylcholine.

  • Antagonist: this compound (AF-DX 116) at various concentrations.

Procedure:

  • Tissue Preparation: Dissect and mount the isolated tissue in the organ bath under a resting tension. Allow the tissue to equilibrate for at least 60 minutes, with regular washing.

  • Cumulative Concentration-Response Curve (CCRC) to Agonist: Generate a CCRC for the agonist (e.g., carbachol) to establish a baseline response.

  • Antagonist Incubation: Wash the tissue and incubate with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).

  • Second CCRC: In the continued presence of this compound, generate a second CCRC for the agonist.

  • Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.

  • Data Analysis:

    • Plot the log concentration of the agonist versus the response for each this compound concentration.

    • Determine the EC50 of the agonist in the absence and presence of each concentration of the antagonist.

    • Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence).

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the log molar concentration of this compound. The x-intercept of the linear regression of this plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.

Visualizing the Methodologies and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Isolated Tissue Functional Assay b_start Prepare Cell Membranes (M1, M2, or M3 expressing) b_incubate Incubate with [³H]-Radioligand & this compound b_start->b_incubate b_filter Filter to Separate Bound & Free Ligand b_incubate->b_filter b_wash Wash Filters b_filter->b_wash b_count Scintillation Counting b_wash->b_count b_analyze Calculate Ki b_count->b_analyze f_start Mount Isolated Tissue (e.g., Atria, Ileum) f_agonist Generate Agonist Concentration-Response Curve f_start->f_agonist f_incubate Incubate with this compound f_agonist->f_incubate f_agonist2 Generate Second Agonist Concentration-Response Curve f_incubate->f_agonist2 f_analyze Calculate pA2 (Schild Analysis) f_agonist2->f_analyze

Caption: Experimental workflow for determining this compound's receptor selectivity.

Muscarinic_Signaling_Pathways cluster_m1_m3 M1 & M3 Receptor Signaling cluster_m2 M2 Receptor Signaling m1_m3 M1 / M3 gq Gαq/11 m1_m3->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 Leads to pkc Protein Kinase C (PKC) dag->pkc Activates m2 M2 gi Gαi/o m2->gi Activates beta_gamma Gβγ m2->beta_gamma Releases ac Adenylyl Cyclase (AC) gi->ac Inhibits camp ↓ cAMP ac->camp Leads to k_channel Activates K⁺ Channels beta_gamma->k_channel

References

Confirming Competitive Antagonism of Otenzepad: A Schild Analysis Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Otenzepad's receptor antagonism profile with other key muscarinic antagonists, focusing on the application of Schild analysis to confirm competitive antagonism. Experimental data, detailed protocols, and visual representations of the underlying principles and workflows are presented to support researchers in their understanding and application of this critical pharmacological tool.

Executive Summary

This compound (B1677806) (also known as AF-DX 116) is a muscarinic acetylcholine (B1216132) receptor antagonist with a degree of selectivity for the M2 subtype. Understanding its precise mechanism of antagonism is crucial for its therapeutic application and for the development of novel selective ligands. Schild analysis is the gold-standard method for characterizing and quantifying competitive antagonism. This guide presents evidence from Schild plot analysis confirming the competitive nature of this compound's antagonism at muscarinic receptors and compares its potency with other well-established antagonists.

Data Presentation: Comparative Antagonist Potency

The potency of a competitive antagonist is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The following table summarizes the pA2 values for this compound and other muscarinic antagonists obtained from Schild analysis, where the slope of the Schild plot was not significantly different from unity, a key indicator of competitive antagonism.

AntagonistAgonistTissue/SystempA2 ValueSchild Plot SlopeReference
This compound (AF-DX 116) CarbacholRat pancreatic acini6.09≈ 1[1]
AtropineCarbacholRat pancreatic acini9.15≈ 1[1]
PirenzepineCarbacholRat pancreatic acini6.78≈ 1[1]
4-DAMPCarbacholRat pancreatic acini8.79≈ 1[1]
MethoctramineAcetylcholineHuman umbilical vein6.78Not specified[2]

Experimental Protocol: Schild Analysis for a Muscarinic Antagonist

This section outlines a generalized yet detailed protocol for performing a Schild analysis to determine the pA2 value of a muscarinic antagonist like this compound.

Objective:

To determine if this compound acts as a competitive antagonist at a specific muscarinic receptor and to quantify its potency (pA2 value).

Materials:
  • Isolated tissue preparation expressing the muscarinic receptor of interest (e.g., guinea pig ileum, rat atria, or a cell line stably expressing a specific muscarinic receptor subtype).

  • A stable muscarinic agonist (e.g., Carbachol or Acetylcholine with an acetylcholinesterase inhibitor).

  • This compound and other antagonist solutions of known concentrations.

  • Physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Organ bath setup with an isometric force transducer and data acquisition system.

Procedure:
  • Tissue Preparation and Equilibration:

    • Mount the isolated tissue in the organ bath containing the physiological salt solution.

    • Allow the tissue to equilibrate under a resting tension for a predetermined period (e.g., 60 minutes), with regular washing.

  • Control Agonist Concentration-Response Curve (CRC):

    • Generate a cumulative concentration-response curve for the agonist. Start with a low concentration and progressively increase the concentration in logarithmic steps until a maximal response is achieved.

    • Wash the tissue thoroughly to return to baseline.

  • Antagonist Incubation:

    • Introduce the first, lowest concentration of this compound into the organ bath.

    • Allow the antagonist to incubate with the tissue for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Agonist CRC in the Presence of Antagonist:

    • In the continued presence of this compound, generate a second cumulative agonist CRC. A rightward shift in the curve is expected for an antagonist.

  • Repeat for Multiple Antagonist Concentrations:

    • Wash the tissue extensively to remove the antagonist.

    • Repeat steps 3 and 4 with at least two to three additional, increasing concentrations of this compound. Each subsequent agonist CRC should be further shifted to the right.

  • Data Analysis and Schild Plot Construction:

    • Calculate EC50 values: Determine the agonist concentration that produces 50% of the maximal response (EC50) from each of the CRCs (control and in the presence of different antagonist concentrations).

    • Calculate Dose Ratios (DR): For each antagonist concentration, calculate the dose ratio using the formula: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist)

    • Construct the Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.

    • Determine pA2 and Slope: Perform a linear regression on the plotted data.

      • The x-intercept of the regression line is the pA2 value.

      • The slope of the regression line should be close to 1.0 for competitive antagonism.[3]

Mandatory Visualizations

Mechanism of Competitive Antagonism

cluster_receptor Receptor Receptor Receptor Binding Site Response Cellular Response Receptor->Response NoResponse No Response Receptor->NoResponse Agonist Agonist Agonist->Receptor Binds & Activates Antagonist This compound (Antagonist) Antagonist->Receptor Binds & Blocks

Caption: Competitive antagonism at a receptor site.

Schild Analysis Workflow

A Generate Agonist Dose-Response Curves (Control & +Antagonist) B Calculate EC50 Values A->B C Calculate Dose Ratios (DR) B->C D Calculate log(DR-1) and -log[Antagonist] C->D E Construct Schild Plot: log(DR-1) vs -log[Antagonist] D->E F Linear Regression Analysis E->F G Determine pA2 (x-intercept) & Slope F->G

Caption: Step-by-step workflow for Schild analysis.

Discussion and Interpretation

The hallmark of a simple, reversible competitive antagonist is its ability to cause parallel rightward shifts in the agonist's concentration-response curve without depressing the maximal response.[3] The Schild analysis of this compound, yielding a slope close to unity, provides strong evidence for this mechanism of action at muscarinic receptors.[1] This indicates that this compound and the agonist are competing for the same binding site on the receptor, and the antagonism can be overcome by increasing the concentration of the agonist.

However, it is important to note that some studies have suggested that this compound may also exhibit allosteric properties, particularly at M2 receptors.[4] Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site and can alter the affinity of the agonist for the receptor.[5] This can sometimes result in Schild plot slopes that deviate from unity. The observation of a unitary slope in the study by Muraki et al. (1992) in rat pancreatic acini suggests that under those experimental conditions, the interaction is predominantly competitive.[1] Further studies in different tissues and with different agonists would be beneficial to fully elucidate the nature of this compound's interaction with all muscarinic receptor subtypes.

Conclusion

Schild analysis confirms that this compound acts as a competitive antagonist at muscarinic receptors, with a pA2 value of 6.09 in rat pancreatic acini.[1] This places its potency in a range comparable to other selective muscarinic antagonists. The data presented in this guide provides a robust framework for researchers to compare the antagonistic properties of this compound with other compounds and to design further experiments to explore its pharmacological profile. The detailed protocol and visual aids serve as practical tools for the application of Schild analysis in drug discovery and development.

References

A Comparative Guide to Otenzepad and Methoctramine for M2 Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent M2 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists: Otenzepad (also known as AF-DX 116) and Methoctramine. The information presented herein is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs, based on binding affinity, selectivity, and functional characteristics.

Introduction to M2 Receptor Antagonists

The M2 muscarinic receptor, a G protein-coupled receptor (GPCR), is a key component of the parasympathetic nervous system. Predominantly expressed in cardiac tissue, particularly the atria, M2 receptors mediate the inhibitory effects of acetylcholine on heart rate and contractility. Upon activation, the M2 receptor couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. This signaling cascade ultimately results in a negative chronotropic and inotropic effect. Consequently, selective M2 receptor antagonists are valuable tools for studying cholinergic signaling and are investigated for therapeutic applications in conditions such as bradycardia.[1][2]

This compound and Methoctramine are two widely used selective antagonists for the M2 receptor. While both compounds exhibit a preference for the M2 subtype, they possess distinct pharmacological profiles that can influence experimental outcomes. This guide will dissect these differences through a review of published binding and functional data.

M2 Receptor Signaling Pathway

Activation of the M2 muscarinic receptor by acetylcholine initiates a signaling cascade that primarily inhibits cellular activity. The receptor is coupled to a heterotrimeric G protein of the Gαi/o family. This leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a reduction of intracellular cAMP levels. The Gβγ subunit can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a decrease in cellular excitability, which is particularly important in cardiac pacemaker cells.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonists Antagonists cluster_intracellular Intracellular Space ACh Acetylcholine M2R M2 Receptor ACh->M2R Binds G_protein Gαiβγ M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits GIRK GIRK Channel G_protein->GIRK Gβγ activates cAMP cAMP ↓ AC->cAMP Converts K_ion_out K+ GIRK->K_ion_out K+ Efflux This compound This compound This compound->M2R Blocks Methoctramine Methoctramine Methoctramine->M2R Blocks ATP ATP ATP->AC K_ion_in K+ Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep 1. Membrane Preparation (from cells/tissue) Incubation 2. Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand Radioligand ([3H]-NMS) Radioligand->Incubation Competitor Unlabeled Competitor (this compound or Methoctramine) Competitor->Incubation Filtration 3. Filtration (Separate bound from free) Incubation->Filtration Counting 4. Scintillation Counting (Measure radioactivity) Filtration->Counting Analysis 5. Data Analysis (Calculate IC50 and Ki) Counting->Analysis

References

Comparative Analysis of Otenzepad and Atropine on Cardiac Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Otenzepad and atropine (B194438), focusing on their effects on cardiac function. It is intended for researchers, scientists, and drug development professionals in the cardiovascular field. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to facilitate a clear understanding of the distinct pharmacological profiles of these two muscarinic antagonists.

Introduction

Atropine, a non-selective muscarinic receptor antagonist, has been a cornerstone in cardiovascular medicine for treating bradycardia. Its action, however, is not limited to muscarinic receptor blockade, with recent evidence revealing a secondary mechanism involving the inhibition of phosphodiesterase 4 (PDE4). This compound (also known as AF-DX 116), in contrast, is a selective antagonist for the M2 subtype of muscarinic receptors, which are predominantly expressed in the heart. This selectivity suggests a more targeted cardiac effect with potentially fewer systemic side effects compared to atropine. This guide provides a detailed comparison of their cardiac effects to aid researchers in selecting the appropriate tool for their experimental needs.

Comparative Data on Cardiac Function

The following tables summarize the quantitative effects of this compound and atropine on key cardiac parameters.

Table 1: Effects on Heart Rate

ParameterThis compound (AF-DX 116)AtropineSpeciesExperimental ModelCitation
Heart Rate Increase Increase of ~25 beats/min (intravenous dose saturating >90% of cardiac M2-ChR)Increase of 22 beats/min (0.02 mg/kg IM)HumanIn vivo[1][2]
Basal Heart Rate ED50: 79 µg/kg i.v. (tachycardia)Dose-dependent increaseDogIn vivo (conscious)[3]
Vagally-Induced Bradycardia ED50: 32 µg/kg i.v. (inhibition)Not specifiedRatIn vivo (pithed)[3]
Paradoxical Bradycardia Not reportedObserved at low doses (<0.5 mg)HumanIn vivo[4]

Table 2: Effects on Myocardial Contractility

ParameterThis compound (AF-DX 116)AtropineSpeciesExperimental ModelCitation
Negative Inotropy Reversal Reverses acetylcholine-induced negative inotropy. At high concentrations (>1 x 10⁻⁵ M), can increase contractility by 50-100% above baseline.Blocks acetylcholine-induced negative inotropy.Guinea pig, RabbitIn vitro (superfused left atria)[5]
Positive Inotropic Effect Positive inotropic response at high concentrations, antagonized by propranolol.Augments cardiac contractility via PDE4 inhibition, especially after β-adrenergic stimulation.Guinea pig, Rabbit, HumanIn vitro (atria), In vivo[4][5]

Table 3: Electrophysiological Effects

ParameterThis compound (AF-DX 116)AtropineSpeciesExperimental ModelCitation
AV Nodal Conduction (Negative Dromotropic Effect of Carbachol) pA2: 13 µg (isolated AV node), 36 µg/kg (in situ heart)pA2: 0.45 µg (isolated AV node), 1.25 µg/kg (in situ heart)DogIsolated, blood-perfused AV node and in situ heart[6]
AV Nodal Conduction (Vagal Stimulation) ID50: 40 µg/kgID50: 1.9 µg/kgDogIn situ heart[6]
Ventricular Effective Refractory Period (ERP-V) Data not availableNo significant, consistent effect.HumanIn vivo[7]
AV Nodal Effective and Functional Refractory Periods Not specifiedReduces effective and functional refractory periods.HumanIn vivo[8]

Signaling Pathways

The distinct cardiac effects of this compound and atropine stem from their different receptor selectivity and mechanisms of action.

Muscarinic Receptor Signaling

Both this compound and atropine interact with muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G protein-coupled receptors. The primary subtypes in the heart are M2 receptors, with a smaller population of M1 and M3 receptors.

  • M2 Receptor Signaling: Predominantly found in the sinoatrial (SA) and atrioventricular (AV) nodes, M2 receptors couple to inhibitory G proteins (Gi). Activation of M2 receptors by acetylcholine leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G protein-coupled inwardly-rectifying potassium channels (GIRK). This results in a decreased heart rate (negative chronotropy) and slowed AV conduction (negative dromotropy). This compound's selectivity for M2 receptors means its primary action is to block these inhibitory effects.

  • M1 Receptor Signaling: M1 receptors are coupled to Gq proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). Atropine, being non-selective, also blocks M1 receptors.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M2R M2 Receptor ACh->M2R Activates This compound This compound (Selective Antagonist) This compound->M2R Blocks Atropine_M2 Atropine (Non-selective Antagonist) Atropine_M2->M2R Blocks Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates βγ subunit cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ca_channel L-type Ca2+ Channel (Inhibition) PKA->Ca_channel Phosphorylates K_ion K+ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization (Decreased Heart Rate) K_ion->Hyperpolarization M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M1R M1 Receptor ACh->M1R Activates Atropine_M1 Atropine (Non-selective Antagonist) Atropine_M1->M1R Blocks Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets Atropine_PDE4_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta_Agonist β-Adrenergic Agonist (e.g., Isoproterenol) Beta_AR β-Adrenergic Receptor Beta_Agonist->Beta_AR Activates Gs Gs Protein Beta_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 Phosphodiesterase 4 cAMP->PDE4 Degraded by PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Atropine_PDE4 Atropine Atropine_PDE4->PDE4 Inhibits Cardiac_Effects Increased Heart Rate & Increased Contractility PKA->Cardiac_Effects Phosphorylates targets leading to Langendorff_Workflow cluster_prep Preparation cluster_perfusion Perfusion & Stabilization cluster_experiment Experiment cluster_analysis Analysis Anesthesia Anesthesia Heart_Excision Heart_Excision Anesthesia->Heart_Excision Aortic_Cannulation Aortic_Cannulation Heart_Excision->Aortic_Cannulation Retrograde_Perfusion Retrograde Perfusion with Krebs-Henseleit Buffer Aortic_Cannulation->Retrograde_Perfusion Stabilization Stabilization Period (Baseline Recording) Retrograde_Perfusion->Stabilization Drug_Admin Drug Administration (this compound or Atropine) Stabilization->Drug_Admin Data_Acquisition Continuous Data Acquisition (HR, LVDP, dP/dt) Drug_Admin->Data_Acquisition Data_Analysis Data Analysis and Comparison to Baseline Data_Acquisition->Data_Analysis Drug_Selection_Logic Start Start: Choose a Muscarinic Antagonist for Cardiac Function Study Question1 Is the goal to selectively investigate M2 receptor function? Start->Question1 This compound Use this compound (AF-DX 116) - M2 selective antagonist - Targeted cardiac effects Question1->this compound Yes Question2 Is a broad, non-selective muscarinic blockade required? Question1->Question2 No Atropine Use Atropine - Non-selective muscarinic antagonist - Also consider PDE4 inhibition effects Question2->Atropine Yes Considerations Considerations for Atropine: - Dose-dependent effects (paradoxical bradycardia at low doses) - Systemic side effects due to non-selectivity Atropine->Considerations

References

Validating Otenzepad's Mechanism of Action: A Comparative Guide to M2 Muscarinic Receptor Antagonism in a Novel Experimental Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Otenzepad (AF-DX 116) with other muscarinic receptor antagonists, supported by experimental data. It details a novel, integrated experimental workflow for validating the mechanism of action of M2-selective antagonists and visualizes key signaling pathways and protocols.

This compound: A Selective M2 Muscarinic Antagonist

This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors with a notable selectivity for the M2 subtype.[1][2] The M2 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the heart, where it mediates the negative chronotropic and inotropic effects of acetylcholine, as well as in the central nervous system and smooth muscles.[3][4] this compound's selectivity for the M2 receptor has led to its investigation in conditions such as bradycardia and arrhythmia.[1][2]

Performance Comparison of Muscarinic Antagonists

The defining characteristic of a muscarinic antagonist is its binding affinity (Ki) for the different receptor subtypes (M1-M5). A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and other common muscarinic antagonists, highlighting their selectivity profiles.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Selectivity Profile
This compound (AF-DX 116) ~240[5]~2.4[5]>1000~240-M2 Selective
Methoctramine ~158~10~158~100-M2 Selective [6][7]
Gallamine (B1195388) 24[5]2.4[5]Low AffinityLow Affinity-M2 Selective (Allosteric) [5][8]
Atropine (B194438) 2.22[9]4.32[9]4.16[9]2.38[9]3.39[9]Non-selective [9][10]

Note: Ki values can vary between studies and experimental conditions. The data presented is a representative summary from available literature.

A Novel Integrated Experimental Model for MoA Validation

To rigorously validate the mechanism of action of a putative M2-selective antagonist like this compound, a multi-faceted approach is proposed. This model combines in vitro assays using engineered cell lines and primary cells to provide a comprehensive understanding of the compound's pharmacological profile.

Experimental Protocols

1. Radioligand Binding Assays for Affinity and Selectivity Determination

  • Objective: To determine the binding affinity (Ki) of the test compound for each of the five human muscarinic receptor subtypes (M1-M5).

  • Methodology:

    • Cell Culture: Use Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (CHO-M1, CHO-M2, etc.).

    • Membrane Preparation: Harvest cells and prepare cell membrane fractions by homogenization and centrifugation.

    • Competition Binding Assay: Incubate cell membranes with a specific radioligand (e.g., [3H]-N-methylscopolamine, a non-selective antagonist) at a concentration close to its Kd, and a range of concentrations of the unlabeled test compound (e.g., this compound).

    • Detection: Separate bound and free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) and then derive the Ki value using the Cheng-Prusoff equation.

2. Functional Assay: cAMP Measurement in Engineered Cells

  • Objective: To assess the functional antagonism of the test compound on the canonical Gi-mediated signaling pathway of the M2 receptor.

  • Methodology:

    • Cell Culture: Use CHO-M2 cells.

    • Assay Principle: The M2 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Procedure:

      • Pre-treat cells with a range of concentrations of the test antagonist.

      • Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., carbachol) in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

      • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • Data Analysis: Determine the ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production. Calculate the pA2 value to quantify the antagonist's potency.

3. Functional Assay: Calcium Mobilization in Primary Cardiomyocytes

  • Objective: To validate the antagonist's effect in a more physiologically relevant primary cell model.

  • Methodology:

    • Cell Isolation: Isolate primary cardiomyocytes from neonatal rats or mice.

    • Calcium Imaging: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Procedure:

      • Perfuse the cells with a buffer containing a range of concentrations of the test antagonist.

      • Stimulate the cells with a muscarinic agonist to induce a change in intracellular calcium concentration. M2 receptor activation can indirectly influence calcium signaling.

      • Measure the fluorescence intensity changes using a fluorescence microscope or plate reader.

    • Data Analysis: Quantify the inhibitory effect of the antagonist on the agonist-induced calcium response.

Visualizing the Molecular and Experimental Landscape

To further clarify the concepts discussed, the following diagrams illustrate the M2 muscarinic receptor signaling pathway and the proposed experimental workflow.

M2_Signaling_Pathway ACh Acetylcholine (ACh) M2R M2 Muscarinic Receptor ACh->M2R Binds to Gi Gi Protein (α, βγ subunits) M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits (αi) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Decreased Heart Rate & Contractility PKA->CellularResponse Leads to This compound This compound This compound->M2R Blocks

Caption: M2 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow start Start: Test Compound (e.g., this compound) binding_assay Radioligand Binding Assay (CHO cells expressing M1-M5) start->binding_assay cAMP_assay Functional Assay 1: cAMP Measurement (CHO-M2 cells) start->cAMP_assay calcium_assay Functional Assay 2: Calcium Mobilization (Primary Cardiomyocytes) start->calcium_assay data_analysis Data Analysis: Ki, pA2, IC50 binding_assay->data_analysis cAMP_assay->data_analysis calcium_assay->data_analysis conclusion Conclusion: Validate M2-selective antagonism data_analysis->conclusion

Caption: Integrated Experimental Workflow for MoA Validation.

Conclusion

The validation of this compound's mechanism of action as a selective M2 muscarinic receptor antagonist requires a systematic and multi-tiered experimental approach. By comparing its binding affinity to that of other well-characterized antagonists and employing a series of robust in vitro functional assays, researchers can confidently ascertain its pharmacological profile. The proposed integrated experimental model provides a comprehensive framework for not only validating this compound but also for characterizing other novel M2-selective compounds, thereby accelerating the drug development process for cardiovascular and neurological disorders where M2 receptor modulation is a therapeutic strategy.

References

Cross-Validation of Otenzepad Binding Affinity with Functional Assay Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Otenzepad's binding affinity with its performance in functional assays, supported by experimental data. This compound (B1677806), a competitive muscarinic acetylcholine (B1216132) receptor antagonist, exhibits selectivity for the M2 subtype, a key target in cardiovascular and neurological research. This document outlines the cross-validation of its binding characteristics with its functional effects, offering valuable insights for researchers in pharmacology and drug development.

Quantitative Data Summary

The binding affinity of this compound, typically expressed as the inhibition constant (Ki) or pKi (-logKi), has been determined in various tissues and recombinant systems. This affinity is cross-validated by its potency in functional assays, often measured as the half-maximal inhibitory concentration (IC50) or the pA2 value, which quantifies the antagonist's ability to inhibit a functional response to an agonist. A strong correlation between these binding and functional parameters is a critical validation of a drug's mechanism of action.

ParameterReceptor/TissueSpeciesValueCitation
Binding Affinity (Ki) M1 Muscarinic ReceptorRecombinant537 - 1300 nM[1]
M2 Muscarinic ReceptorRecombinant81 - 186 nM[1]
M3 Muscarinic ReceptorRecombinant838 - 2089 nM[1]
M4 Muscarinic ReceptorRecombinant407 - 1800 nM[1]
M5 Muscarinic ReceptorRecombinant2800 nM[1]
M2-like Muscarinic ReceptorHuman Gastric Smooth Muscle298 ± 40 nM[2]
M3-like Muscarinic ReceptorHuman Gastric Smooth Muscle3.463 ± 0.62 µM[2]
Binding Affinity (pKi) M2 Muscarinic ReceptorZebrafish7.26[3]
Functional Antagonism (IC50) M2 Muscarinic ReceptorRabbit Peripheral Lung640 nM
M2 Muscarinic ReceptorRat Heart386 nM
Functional Antagonism (pA2) M2 Muscarinic ReceptorRat Atria-[4]
Functional Antagonism (pIC50) M2 Muscarinic ReceptorZebrafish Embryo (Bradycardia Assay)4.77[3]

Note: A high correlation (correlation coefficient = 0.98) has been demonstrated between the potencies of M2 selective antagonists in functional studies on rat atria and their affinities in binding studies on heart membranes, supporting the direct relationship between this compound's binding affinity and its functional antagonism at the M2 receptor.[4]

Experimental Protocols

Radioligand Binding Assay (Determination of Ki)

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing the target muscarinic receptor subtype (e.g., from CHO-K1 cells or tissue homogenates like rat heart or cerebral cortex).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

  • Unlabeled Ligand: this compound (and other competing ligands for comparison).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or harvest cells expressing the receptor of interest and prepare a membrane fraction through centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand ([3H]-NMS), and varying concentrations of the unlabeled competitor (this compound).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value for this compound is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Acetylcholine-Induced Negative Chronotropy in Isolated Atria (Determination of pA2)

This functional assay measures the ability of this compound to antagonize the negative chronotropic (heart rate slowing) effect of a muscarinic agonist like acetylcholine or carbachol (B1668302) in isolated atrial preparations, a response mediated by M2 receptors.

Materials:

  • Isolated atria from a suitable animal model (e.g., guinea pig or rat).

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Force transducer to measure atrial contraction rate.

  • Data acquisition system.

  • Muscarinic agonist: Acetylcholine or Carbachol.

  • Antagonist: this compound.

Procedure:

  • Tissue Preparation: Dissect the atria and mount them in an organ bath under a resting tension. Allow the tissue to equilibrate.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., acetylcholine) by adding increasing concentrations to the organ bath and recording the decrease in atrial rate.

  • Antagonist Incubation: Wash the tissue and allow it to return to its baseline rate. Then, incubate the atria with a fixed concentration of this compound for a predetermined time to allow for equilibrium.

  • Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

  • Repeat: Repeat steps 3 and 4 with several different concentrations of this compound.

  • Data Analysis (Schild Plot): For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone). A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound. The pA2 value is the x-intercept of the resulting linear regression. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.0.[5][6]

Visualizations

G Cross-Validation Workflow for this compound cluster_0 Binding Affinity Assessment cluster_1 Functional Antagonism Assessment Radioligand Binding Assay Radioligand Binding Assay Membrane Preparation Membrane Preparation Incubation with [3H]-NMS and this compound Incubation with [3H]-NMS and this compound Membrane Preparation->Incubation with [3H]-NMS and this compound 1 Filtration and Washing Filtration and Washing Incubation with [3H]-NMS and this compound->Filtration and Washing 2 Scintillation Counting Scintillation Counting Filtration and Washing->Scintillation Counting 3 IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination 4 Ki Calculation (Cheng-Prusoff) Ki Calculation (Cheng-Prusoff) IC50 Determination->Ki Calculation (Cheng-Prusoff) 5 Cross-Validation Cross-Validation Ki Calculation (Cheng-Prusoff)->Cross-Validation Isolated Atria Functional Assay Isolated Atria Functional Assay Tissue Preparation Tissue Preparation Agonist Dose-Response (Control) Agonist Dose-Response (Control) Tissue Preparation->Agonist Dose-Response (Control) A Incubation with this compound Incubation with this compound Agonist Dose-Response (Control)->Incubation with this compound B Agonist Dose-Response (with this compound) Agonist Dose-Response (with this compound) Incubation with this compound->Agonist Dose-Response (with this compound) C Dose Ratio Calculation Dose Ratio Calculation Agonist Dose-Response (with this compound)->Dose Ratio Calculation D Schild Plot Analysis Schild Plot Analysis Dose Ratio Calculation->Schild Plot Analysis E pA2 Determination pA2 Determination Schild Plot Analysis->pA2 Determination F pA2 Determination->Cross-Validation

Caption: Workflow for cross-validating this compound's binding affinity (Ki) with its functional antagonism (pA2).

G This compound's Mechanism of Action at the M2 Muscarinic Receptor Acetylcholine Acetylcholine M2 Muscarinic Receptor M2 Muscarinic Receptor Acetylcholine->M2 Muscarinic Receptor Binds and Activates This compound This compound This compound->M2 Muscarinic Receptor Competitively Blocks Gi/o Protein Gi/o Protein M2 Muscarinic Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase Decreased Heart Rate (Bradycardia) Decreased Heart Rate (Bradycardia) cAMP->Decreased Heart Rate (Bradycardia) Leads to

Caption: this compound competitively antagonizes the M2 receptor, blocking acetylcholine-mediated inhibition of adenylyl cyclase.

References

Confirming Otenzepad's Antagonistic Effect on the M2 Muscarinic Receptor with Agonist Oxotremorine-M

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Otenzepad, a selective M2 muscarinic antagonist, and its interaction with the M2-specific agonist, Oxotremorine-M. The following sections detail the experimental protocols to quantify the antagonistic effect of this compound, present the expected data in a structured format, and visualize the underlying signaling pathways and experimental procedures. This document is intended for researchers, scientists, and professionals in the field of drug development.

Experimental Protocols

To elucidate the antagonistic properties of this compound on M2 muscarinic receptor activation, two primary experiments are proposed: a competitive radioligand binding assay and a functional assay measuring the inhibition of agonist-induced adenylyl cyclase activity.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the M2 muscarinic receptor in the presence of a known M2-selective radioligand.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably expressing the human M2 muscarinic receptor (CHRM2) will be cultured under standard conditions.

    • Cell membranes will be harvested by homogenization in a lysis buffer followed by centrifugation to isolate the membrane fraction. Protein concentration will be determined using a Bradford assay.

  • Binding Assay:

    • Cell membranes (20-40 µg of protein) will be incubated with a fixed concentration of the M2-selective radioligand, [³H]-N-methylscopolamine ([³H]-NMS), typically at its Kd concentration.

    • Increasing concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) will be added to compete with the radioligand for binding to the M2 receptor.

    • Non-specific binding will be determined in the presence of a saturating concentration of a non-labeled antagonist, such as atropine (B194438) (1 µM).

    • Incubation will be carried out at 37°C for 60 minutes in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • The reaction will be terminated by rapid filtration through glass fiber filters using a cell harvester.

    • Filters will be washed with ice-cold buffer to remove unbound radioligand.

    • The amount of bound radioactivity on the filters will be quantified by liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) will be determined by non-linear regression analysis of the competition binding curves.

    • The binding affinity (Ki) of this compound will be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Oxotremorine-M-induced cAMP Reduction

Objective: To determine the functional potency (IC₅₀) of this compound in antagonizing the M2 receptor-mediated inhibition of adenylyl cyclase by the agonist Oxotremorine-M.

Methodology:

  • Cell Culture:

    • CHO cells stably expressing the human M2 muscarinic receptor will be used.

  • cAMP Measurement:

    • Cells will be pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes to prevent cAMP degradation.

    • Cells will then be incubated with a fixed concentration of forskolin (B1673556) (e.g., 10 µM) to stimulate adenylyl cyclase and elevate intracellular cAMP levels.

    • Simultaneously, cells will be treated with a fixed concentration of the M2 agonist, Oxotremorine-M (e.g., its EC₈₀ concentration), in the presence of increasing concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • A control group will be treated with forskolin and Oxotremorine-M without this compound. Another control will be treated with forskolin alone.

    • The incubation will proceed for 30 minutes at 37°C.

    • The reaction will be stopped, and intracellular cAMP levels will be measured using a commercially available cAMP assay kit (e.g., based on HTRF or ELISA).

  • Data Analysis:

    • The ability of this compound to reverse the Oxotremorine-M-induced inhibition of forskolin-stimulated cAMP accumulation will be quantified.

    • The concentration of this compound that produces 50% of its maximal antagonistic effect (IC₅₀) will be determined by non-linear regression analysis of the dose-response curves.

Data Presentation

The quantitative data from the proposed experiments will be summarized in the following tables for clear comparison.

Table 1: Binding Affinity of this compound for the M2 Muscarinic Receptor

CompoundRadioligandIC₅₀ (nM)Ki (nM)
This compound[³H]-NMSValueValue

Table 2: Functional Antagonism of Oxotremorine-M by this compound

AgonistAntagonistFunctional ReadoutIC₅₀ (nM)
Oxotremorine-MThis compoundcAMP InhibitionValue

Visualizations

The following diagrams illustrate the key signaling pathway and the experimental workflow.

M2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxotremorine-M Oxotremorine-M M2R M2 Receptor Oxotremorine-M->M2R Activates This compound This compound This compound->M2R Blocks Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC Substrate Response Cellular Response (e.g., ↓ Heart Rate) cAMP->Response Leads to

Caption: M2 receptor signaling pathway and points of intervention.

Experimental_Workflow cluster_binding Competitive Binding Assay cluster_functional Functional cAMP Assay b1 Prepare CHO-M2 Cell Membranes b2 Incubate Membranes with [³H]-NMS and this compound b1->b2 b3 Filter and Wash b2->b3 b4 Quantify Bound Radioactivity b3->b4 b5 Calculate Ki of this compound b4->b5 f1 Culture CHO-M2 Cells f2 Treat with Forskolin, Oxotremorine-M, and this compound f1->f2 f3 Measure Intracellular cAMP f2->f3 f4 Calculate IC₅₀ of this compound f3->f4

Caption: Workflow for this compound antagonism experiments.

Otenzepad in Neurotransmission: A Comparative Analysis with Other M2 Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of otenzepad (B1677806) (AF-DX 116) with other selective M2 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists in the context of neurotransmission. The information is supported by experimental data to delineate the pharmacological profiles of these compounds.

Muscarinic M2 receptors are crucial regulators of acetylcholine (ACh) release in the central and peripheral nervous systems. Located presynaptically on cholinergic nerve terminals, they function as autoreceptors, providing a negative feedback mechanism to inhibit further ACh release. Antagonists of the M2 receptor are therefore of significant interest as they can enhance cholinergic neurotransmission by blocking this inhibitory feedback. This guide focuses on this compound and compares its performance against other notable M2 antagonists: AF-DX 384, AQ-RA 741, methoctramine, and tripitramine (B121858).

Comparative Binding Affinity

The selectivity of a muscarinic antagonist is a key determinant of its pharmacological effect. The following table summarizes the binding affinities (Ki or pKi values) of this compound and its comparators at M1, M2, and M3 receptor subtypes. A higher pKi value indicates a stronger binding affinity.

CompoundM1 Affinity (pKi/Ki)M2 Affinity (pKi/Ki)M3 Affinity (pKi/Ki)M2 vs. M1 Selectivity (ratio)M2 vs. M3 Selectivity (ratio)
This compound (AF-DX 116) 6.38 (417 nM)7.19 (64 nM)6.10 (786 nM)~6.5-fold~12.3-fold
AF-DX 384 55 nM (Kd)[1]6.03 nM (Ki)[2]15 nM (Kd)[1]~9.1-fold~2.5-fold
AQ-RA 741 7.70[3][4][5]8.30[3][4][5]6.82[3][4][5]~4.0-fold~30.2-fold
Methoctramine ~16-fold lower than M2[6]-~158-fold lower than M2[6]16158
Tripitramine ~6-fold lower than M2[7]0.27 nM (Ki)[7]~142-fold lower than M2[7]6142

Note: Ki, Kd, and pKi values are compiled from various sources and experimental conditions may differ. The selectivity ratios are calculated based on the provided affinity values.

Impact on Acetylcholine Neurotransmission

Blockade of presynaptic M2 autoreceptors by selective antagonists leads to an increase in the release of acetylcholine. In vivo microdialysis is a common technique used to measure these effects in specific brain regions. Studies have shown that various M2 antagonists, including this compound (AF-DX 116), AF-DX 384, and AQ-RA 741, potently stimulate the in vivo release of acetylcholine in the rat cortex in a concentration-dependent manner.[6][8] The effects of these antagonists on ACh release are reported to be long-lasting.[6]

While direct comparative studies quantifying the magnitude of ACh release for all the listed antagonists under identical conditions are limited, the available data strongly supports the concept that their primary mechanism of action in enhancing cholinergic neurotransmission is through the blockade of M2 autoreceptors.[8]

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams illustrate the key signaling pathway and experimental workflows.

M2_Receptor_Signaling cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synaptic_cleft ACh_vesicle Acetylcholine (ACh) Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse ACh ACh_release->ACh_synapse M2_receptor M2 Autoreceptor Gi_protein Gi Protein M2_receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Inhibits Ca_influx Ca_influx->ACh_release Reduces ACh_synapse->M2_receptor Binds to This compound This compound / M2 Antagonist This compound->M2_receptor Blocks

Figure 1: M2 Autoreceptor Signaling Pathway. This diagram illustrates the negative feedback loop mediated by presynaptic M2 autoreceptors on acetylcholine (ACh) release. This compound and other M2 antagonists block this receptor, leading to increased cholinergic neurotransmission.

Radioligand_Binding_Assay Tissue_prep Tissue Homogenate / Cell Membrane Preparation (Expressing Muscarinic Receptors) Incubation Incubation Tissue_prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]NMS) Radioligand->Incubation Unlabeled_antagonist Unlabeled Antagonist (e.g., this compound) Unlabeled_antagonist->Incubation Filtration Rapid Filtration (Separates bound from free ligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Data_analysis Data Analysis (Determine Ki values) Scintillation->Data_analysis In_Vivo_Microdialysis Probe_implantation Stereotaxic Implantation of Microdialysis Probe into Target Brain Region Perfusion Perfusion with Artificial CSF +/- M2 Antagonist Probe_implantation->Perfusion Dialysate_collection Collection of Dialysate (Containing Extracellular ACh) Perfusion->Dialysate_collection HPLC HPLC with Electrochemical Detection (HPLC-EC) Dialysate_collection->HPLC Quantification Quantification of ACh Levels HPLC->Quantification

References

Evaluating the Stereospecificity of Otenzepad Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Otenzepad, also known as AF-DX 116, is a selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor, with therapeutic potential for conditions such as bradycardia.[1][2] Like many pharmaceuticals, this compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-Otenzepad and (S)-Otenzepad. In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significant differences in their binding affinity, functional activity, and metabolic profiles.[3] This phenomenon, known as stereospecificity, underscores the importance of evaluating individual enantiomers to identify the eutomer (the more active enantiomer) and the distomer (the less active enantiomer).

While this compound has been studied as a racemate (a 1:1 mixture of both enantiomers), publicly available data directly comparing the stereospecificity of its individual enantiomers at muscarinic receptors is limited. One study in humans indicated no evidence of stereoselective metabolism of this compound. However, this does not preclude stereoselectivity at the receptor binding level. The high degree of stereospecificity observed for other muscarinic antagonists, such as telenzepine (B1681252) and biperiden, where enantiomers show vastly different affinities for muscarinic receptor subtypes, strongly suggests that the enantiomers of this compound are also likely to exhibit significant differences in their pharmacological profiles.[4]

This guide provides a framework for evaluating the stereospecificity of this compound enantiomers. It outlines the necessary experimental protocols, presents the available data for racemic this compound, and uses this information to highlight the expected differences between the (R) and (S) enantiomers. This document is intended for researchers, scientists, and drug development professionals interested in the detailed pharmacological characterization of this compound.

Data Presentation: A Comparative Analysis of this compound

To facilitate a clear comparison, the following tables summarize the known binding affinities and functional activities of racemic this compound. Columns for the individual enantiomers are included to highlight the data that needs to be experimentally determined.

Table 1: Muscarinic Receptor Binding Affinities (Ki values in nM) of this compound

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Racemic this compound (AF-DX 116)~150-800~20-150~1000-3000~200-1000Data not available
(R)-OtenzepadData not availableData not availableData not availableData not availableData not available
(S)-OtenzepadData not availableData not availableData not availableData not availableData not available

Note: The range of Ki values for racemic this compound is derived from multiple studies and can vary depending on the experimental conditions and tissue/cell type used.

Table 2: Functional Activity (pA2 or IC50 values) of this compound

CompoundM1-mediated ResponseM2-mediated ResponseM3-mediated Response
Racemic this compound (AF-DX 116)Lower PotencyHigher PotencyLower Potency
(R)-OtenzepadData not availableData not availableData not available
(S)-OtenzepadData not availableData not availableData not available

Note: Functional activity is often reported as pA2 values for antagonists, which represent the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater potency. This compound (AF-DX 116) has been shown to be a competitive antagonist with selectivity for cardiac M2 receptors.

Experimental Protocols

To determine the stereospecificity of this compound enantiomers, the following experimental protocols are essential.

Protocol 1: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the this compound enantiomers for different muscarinic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of (R)-Otenzepad and (S)-Otenzepad for M1, M2, M3, M4, and M5 muscarinic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO-K1 or HEK293 cells).

  • A non-selective, high-affinity radiolabeled muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).

  • Unlabeled (R)-Otenzepad and (S)-Otenzepad of high purity.

  • A non-selective muscarinic antagonist, such as atropine (B194438), to determine non-specific binding.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target muscarinic receptor subtype in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending it in fresh buffer and centrifuging again. Finally, resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add a fixed concentration of [3H]-NMS (typically at its Kd concentration) and binding buffer to the wells.

    • Non-specific Binding: Add [3H]-NMS and a high concentration of atropine (e.g., 1 µM).

    • Competition Binding: Add [3H]-NMS and increasing concentrations of either (R)-Otenzepad or (S)-Otenzepad.

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration ((R)- or (S)-Otenzepad).

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay (Inhibition of cAMP Accumulation for M2 Receptors)

This assay measures the functional potency of the this compound enantiomers as antagonists at the Gi-coupled M2 receptors.

Objective: To determine the functional potency (IC50) of (R)-Otenzepad and (S)-Otenzepad in inhibiting agonist-induced changes in intracellular signaling.

Materials:

  • A cell line expressing the human M2 muscarinic receptor (e.g., CHO-K1 cells).

  • A muscarinic agonist (e.g., carbachol).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • (R)-Otenzepad and (S)-Otenzepad.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Culture: Culture the M2 receptor-expressing cells to an appropriate confluency in 96-well plates.

  • Assay Setup:

    • Pre-incubate the cells with increasing concentrations of (R)-Otenzepad or (S)-Otenzepad for a set period (e.g., 15-30 minutes).

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Add a fixed concentration of the agonist carbachol (B1668302) (typically its EC80 concentration) to stimulate the M2 receptors, which will inhibit the forskolin-induced cAMP accumulation.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the antagonist concentration ((R)- or (S)-Otenzepad).

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value for each enantiomer. This value represents the concentration of the antagonist that restores the cAMP level to 50% of the maximal inhibition caused by the agonist.

Mandatory Visualizations

To better illustrate the experimental and biological contexts, the following diagrams are provided.

G cluster_materials Materials cluster_procedure Procedure cluster_analysis Data Analysis radioligand Radioligand ([3H]-NMS) setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) radioligand->setup competitor Competitor (this compound Enantiomer) competitor->setup membranes Receptor Membranes membranes->setup buffer Binding Buffer buffer->setup incubation Incubation to Reach Equilibrium setup->incubation filtration Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting plot Plot % Specific Binding vs. [Competitor] counting->plot fit Non-linear Regression (One-site Competition) plot->fit calculate Calculate Ki using Cheng-Prusoff Equation fit->calculate

Caption: Workflow for a Competitive Radioligand Binding Assay.

G cluster_m1 M1/M3/M5 Signaling Pathway cluster_m2 M2/M4 Signaling Pathway M1 M1 Receptor Gq11 Gq/11 M1->Gq11 Agonist PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC M2 M2 Receptor Gi Gi/o M2->Gi Agonist This compound This compound This compound->M2 Antagonist AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Acts on cAMP cAMP (decreased) ATP->cAMP

Caption: Muscarinic Receptor Signaling Pathways.

Conclusion

References

Otenzepad's In Vitro Profile: A Comparative Analysis of Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the in vitro IC50 values of Otenzepad, with a focus on its activity at muscarinic M1 and M2 receptors. This document summarizes published data, details experimental methodologies, and presents a comparison with other M1 selective antagonists to support further research and development.

This compound (also known as AF-DX 116) is a muscarinic receptor antagonist with recognized selectivity for the M2 subtype. Understanding its binding affinity and selectivity is crucial for elucidating its mechanism of action and potential therapeutic applications. This guide reproduces and compares its in vitro inhibitory concentrations (IC50) and binding affinities (Ki) with those of established M1 selective antagonists, Pirenzepine and Telenzepine.

Comparative Binding Affinities of Muscarinic Antagonists

The inhibitory activity of this compound and comparator compounds at muscarinic M1 and M2 receptors has been characterized primarily through radioligand binding assays. The data, summarized in the table below, highlights the distinct selectivity profiles of these antagonists. This compound demonstrates a clear preference for the M2 receptor, while Pirenzepine and Telenzepine show higher affinity for the M1 receptor.

CompoundReceptor SubtypeReported Value (nM)Value TypeSource
This compound (AF-DX 116) M1417Ki[1]
M264Ki[1]
M2 (rabbit peripheral lung)640IC50
M2 (rat heart)386IC50
Pirenzepine M1 (CHO-M1 cells)200 - 224IC50
M118Ki
M2480 - 690Ki
Telenzepine M10.94Ki
M217.8Ki

Experimental Determination of Binding Affinity: A Detailed Protocol

The determination of the binding affinities (Ki values) for this compound and the comparator compounds at the five human muscarinic receptor subtypes (m1-m5) was conducted using a standardized radioligand binding assay. The methodology, as described in the foundational study by Buckley et al. (1989), provides a robust framework for reproducing these values.[2]

Key Experimental Parameters:
  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing each of the five human muscarinic receptor subtypes (m1, m2, m3, m4, and m5) were used.[2]

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist, was used as the radioligand to label the receptors.[3]

  • Assay Buffer: The binding assays were performed in a buffer consisting of 25 mM sodium phosphate (B84403) (pH 7.4) containing 5 mM magnesium chloride.[3]

  • Displacement Experiments: To determine the affinity of the unlabeled antagonists (this compound, Pirenzepine, Telenzepine), competition binding experiments were performed. A fixed concentration of [3H]NMS (150 pM) was incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist.[3]

  • Determination of Non-Specific Binding: Non-specific binding was defined as the amount of radioactivity remaining in the presence of a high concentration (1 µM) of the non-selective antagonist, atropine.[3]

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition binding curves. The IC50 values were then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

The following diagram illustrates the general workflow for determining the IC50 values in a competitive radioligand binding assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (CHO-K1 cells expressing M1 or M2 receptors) Incubation Incubate Membranes, [3H]NMS, and Antagonist Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]NMS) Radioligand_Prep->Incubation Antagonist_Prep Antagonist Dilutions (this compound, etc.) Antagonist_Prep->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Curve_Fitting Non-linear Regression (Competition Binding Curve) Scintillation->Curve_Fitting IC50_Calc IC50 Determination Curve_Fitting->IC50_Calc

IC50 Determination Workflow

Muscarinic Receptor Signaling Overview

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. The five subtypes are broadly classified into two major signaling pathways based on their G protein coupling. M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels. This compound's antagonistic action at the M2 receptor would therefore primarily interfere with the inhibition of adenylyl cyclase.

Signaling_Pathways cluster_m1_pathway M1/M3/M5 Pathway cluster_m2_pathway M2/M4 Pathway M1 M1, M3, M5 Receptors Gq Gq/11 M1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC M2 M2, M4 Receptors Gi Gi/o M2->Gi AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP ACh Acetylcholine ACh->M1 ACh->M2 This compound This compound This compound->M2 Antagonizes

Muscarinic Receptor Signaling

References

Otenzepad's M2 Receptor Antagonism Validated in Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Otenzepad's (also known as AF-DX 116) effects, supported by experimental data from studies utilizing M2 muscarinic acetylcholine (B1216132) receptor knockout (KO) mouse models. This approach offers a definitive method to validate the on-target effects of this compound and compare them to the physiological responses in wild-type (WT) animals.

This compound is a selective antagonist of the M2 muscarinic acetylcholine receptor (M2R), a G-protein coupled receptor predominantly expressed in the heart, where it mediates the negative chronotropic and inotropic effects of acetylcholine.[1] M2 receptors are also present in smooth muscle and presynaptically on cholinergic nerve terminals, where they inhibit further acetylcholine release. This compound has been investigated for its potential therapeutic use in conditions such as bradycardia.[1][2] The use of M2R KO mice provides a powerful tool to confirm that the pharmacological effects of this compound are indeed mediated through its interaction with the M2 receptor.

Comparative Analysis of this compound's Effects in Wild-Type vs. M2 Receptor Knockout Models

The primary method to validate the M2R-mediated effects of this compound is to compare its efficacy in tissues from WT and M2R KO mice. A significant reduction or complete absence of this compound's effect in the KO model is strong evidence of its on-target activity.

Smooth Muscle Contraction

In isolated smooth muscle preparations, such as the stomach fundus, urinary bladder, and trachea, the contractile response to cholinergic agonists is mediated by a combination of muscarinic receptor subtypes. Studies have shown that the affinity of this compound in inhibiting carbamylcholine-induced smooth muscle contraction is significantly reduced in tissues from M2R KO mice compared to their WT littermates.[2] This directly demonstrates that a component of the contractile response is mediated by M2 receptors and that this compound's inhibitory effect is dependent on the presence of these receptors.

TissueGenotypeThis compound (AF-DX 116) pA2 valueInterpretation
Stomach FundusWild-Type7.3 ± 0.1This compound effectively antagonizes M2 receptor-mediated contraction.
M2R KOSignificantly reduced affinityThe effect of this compound is largely absent, confirming its M2 selectivity.
Urinary BladderWild-Type7.1 ± 0.1This compound antagonizes cholinergic effects in the bladder.
M2R KOSignificantly reduced affinityValidates that this compound's action in the bladder is M2 receptor-dependent.
TracheaWild-Type7.2 ± 0.1This compound shows antagonistic activity on tracheal smooth muscle.
M2R KOSignificantly reduced affinityConfirms the M2 receptor as the target for this compound in the trachea.

pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the validation of this compound's effects using M2R KO models.

Animals
  • Model: Male M2 muscarinic receptor knockout mice and their wild-type littermates.

  • Age: 8-12 weeks.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be approved by an institutional animal care and use committee.

Isolated Tissue Preparation
  • Euthanasia: Mice are euthanized by an approved method, such as CO2 asphyxiation followed by cervical dislocation.

  • Tissue Dissection:

    • Atria: The heart is rapidly excised and placed in cold, oxygenated Krebs solution. The atria are carefully dissected from the ventricles. The right atrium can be used for studying spontaneous beating rate (chronotropy), and the left atrium for electrically stimulated contractions (inotropy).

    • Stomach Fundus, Urinary Bladder, and Trachea: These tissues are carefully dissected and placed in cold, oxygenated Krebs solution. The stomach fundus is cut into longitudinal strips, the bladder is used whole or in strips, and the trachea is cut into rings.

  • Krebs Solution Composition (mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1. The solution is continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.

Measurement of Contractile Responses
  • Apparatus: Tissues are mounted in organ baths containing Krebs solution maintained at 37°C and bubbled with 95% O2/5% CO2. One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration: Tissues are allowed to equilibrate under a resting tension (e.g., 0.5 - 1.0 g) for at least 60 minutes, with the bathing solution being changed every 15-20 minutes.

  • Experimental Procedure:

    • Agonist Dose-Response Curve: Cumulative concentration-response curves to a muscarinic agonist like carbachol (B1668302) are generated by adding the agonist in increasing concentrations to the organ bath.

    • Antagonist Incubation: After washing out the agonist, the tissue is incubated with this compound for a predetermined period (e.g., 30-60 minutes).

    • Second Agonist Dose-Response Curve: The agonist concentration-response curve is repeated in the presence of this compound.

    • Data Analysis: The antagonistic effect of this compound is quantified by determining the pA2 value from the rightward shift in the agonist dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M2R M2 Receptor ACh->M2R Activates This compound This compound This compound->M2R Blocks Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to K_ion_out K+ GIRK->K_ion_out K+ Efflux PKA Protein Kinase A cAMP->PKA Activates Ca_channels Ca2+ Channels PKA->Ca_channels Phosphorylates (leading to activation) Contraction Decreased Contraction Ca_channels->Contraction Increased Ca2+ influx leads to Hyperpolarization Hyperpolarization K_ion K+ K_ion_out->Hyperpolarization

Caption: M2 muscarinic receptor signaling pathway.

Experimental_Workflow cluster_animals Animal Models cluster_tissue_prep Tissue Preparation cluster_experiment Experimental Protocol cluster_analysis Data Analysis WT_mice Wild-Type Mice Dissection Euthanasia & Tissue Dissection (Atria, Stomach, Bladder, Trachea) WT_mice->Dissection KO_mice M2R Knockout Mice KO_mice->Dissection Organ_bath Mounting in Organ Bath Dissection->Organ_bath Equilibration Equilibration Organ_bath->Equilibration Agonist_1 Carbachol Dose-Response (Baseline) Equilibration->Agonist_1 Washout_1 Washout Agonist_1->Washout_1 Antagonist Incubation with This compound Washout_1->Antagonist Agonist_2 Carbachol Dose-Response (in presence of this compound) Antagonist->Agonist_2 Dose_response_curve Plot Dose-Response Curves Agonist_2->Dose_response_curve pA2_calc Calculate pA2 value Dose_response_curve->pA2_calc Comparison Compare pA2 between WT and KO groups pA2_calc->Comparison

Caption: Experimental workflow for validating this compound's effects.

References

A Comparative Analysis of Otenzepad and Other M1 Muscarinic Receptor Antagonists: In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro potency and in vivo efficacy of Otenzepad (also known as AF-DX 116) with other well-characterized M1 muscarinic acetylcholine (B1216132) receptor antagonists, namely Pirenzepine (B46924) and Telenzepine (B1681252). The data presented is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide a comprehensive overview of their pharmacological properties.

In Vitro Potency at Muscarinic Receptors

The in vitro potency of a compound is a critical measure of its affinity and functional antagonism at a specific receptor. This is typically quantified by metrics such as the inhibition constant (Ki) from radioligand binding assays or the half-maximal inhibitory concentration (IC50) from functional assays.

CompoundReceptor SubtypeTest SystemAssay TypePotency (Ki in nM)Reference
This compound (AF-DX 116) M1Rat Cerebral CortexRadioligand Binding ([3H]NMS)~1,000[1]
M2Rat HeartRadioligand Binding ([3H]NMS)140[1]
Pirenzepine M1Rat Cerebral CortexRadioligand Binding ([3H]Pirenzepine)8.0[2]
M2Rat Cardiac MembranesRadioligand Binding ([3H]NMS)180[2]
Telenzepine M1Calf ForebrainRadioligand Binding ([3H]Telenzepine)~0.8[3]
M2----

Key Observations:

  • This compound (AF-DX 116) displays a clear selectivity for the M2 muscarinic receptor over the M1 receptor, as evidenced by the significantly lower Ki value for M2 receptors.

  • Pirenzepine exhibits a notable preference for the M1 receptor, with a Ki value approximately 22.5-fold lower than for the M2 receptor.

  • Telenzepine demonstrates the highest affinity for the M1 receptor among the compared compounds and is reported to have a comparable M1 selectivity to Pirenzepine[3].

In Vivo Efficacy: Cognitive Enhancement and Other Effects

The in vivo efficacy of these antagonists has been evaluated in various animal models, primarily focusing on their potential to modulate cognitive functions and inhibit gastric acid secretion.

CompoundAnimal ModelTest ParadigmDose RangeObserved EffectReference
This compound (AF-DX 116) Rat--Primarily studied for bradycardia[4]
Pirenzepine RatRepresentational Memory Task (T-maze)34.6 µg (intra-hippocampal)Impaired performance[5]
HumanPeptone-stimulated gastric acid secretion50 mg (oral)37% inhibition of acid secretion[6][7]
Telenzepine HumanPeptone-stimulated gastric acid secretion2, 3, 5 mg (oral)48%, 61%, and 64% inhibition of acid secretion, respectively[6][7]

Key Observations:

  • While this compound has been investigated for its effects on the cardiovascular system, its utility as a cognitive enhancer is less established due to its M2 selectivity.

  • Pirenzepine has been shown to impact memory processes in animal models and effectively reduces gastric acid secretion in humans.

  • Telenzepine is significantly more potent than Pirenzepine in inhibiting gastric acid secretion in humans, with a dose-dependent effect observed[6][7]. On a molar basis, telenzepine is estimated to be 25 to 50 times more potent than pirenzepine as an inhibitor of gastric and salivary secretion, respectively[6][7].

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonists Antagonists M1_Receptor M1 Receptor Gq_protein Gq Protein M1_Receptor->Gq_protein Activates PLC PLC Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces This compound This compound This compound->M1_Receptor Blocks Pirenzepine Pirenzepine Pirenzepine->M1_Receptor Blocks Telenzepine Telenzepine Telenzepine->M1_Receptor Blocks Acetylcholine Acetylcholine Acetylcholine->M1_Receptor Binds Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

M1 Muscarinic Receptor Signaling Pathway

Radioligand_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection Tissue_Homogenate Tissue Homogenate (e.g., Rat Cortex) Membrane_Prep Membrane Preparation Tissue_Homogenate->Membrane_Prep Incubation_Mix Incubation Membrane_Prep->Incubation_Mix Radioligand Radioligand ([³H]-Pirenzepine) Radioligand->Incubation_Mix Competitor Unlabeled Antagonist (this compound, etc.) Competitor->Incubation_Mix Filtration Rapid Filtration Incubation_Mix->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (Ki Determination) Scintillation->Data_Analysis

Radioligand Binding Assay Workflow

Passive_Avoidance_Test cluster_training Training Day cluster_testing Testing Day (e.g., 24h later) Drug_Admin Drug Administration (e.g., Pirenzepine) Place_in_Light Place Animal in Light Compartment Drug_Admin->Place_in_Light Enter_Dark Animal Enters Dark Compartment Place_in_Light->Enter_Dark Footshock Mild Footshock Delivered Enter_Dark->Footshock Place_in_Light_Test Place Animal in Light Compartment Measure_Latency Measure Latency to Enter Dark Compartment Place_in_Light_Test->Measure_Latency Data_Analysis Data Analysis (Memory Assessment) Measure_Latency->Data_Analysis

Passive Avoidance Test Workflow

Experimental Protocols

Radioligand Binding Assay for M1 Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of test compounds for the M1 muscarinic receptor.

Materials:

  • Rat cerebral cortex tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]-Pirenzepine (radioligand)

  • Unlabeled antagonists (this compound, Pirenzepine, Telenzepine, and Atropine for non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer to a desired protein concentration.

  • Binding Assay:

    • In a series of tubes, add a fixed concentration of [³H]-Pirenzepine.

    • Add increasing concentrations of the unlabeled competitor drug (this compound, Pirenzepine, or Telenzepine).

    • For determination of non-specific binding, add a high concentration of a non-selective antagonist like atropine.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound from free radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Passive Avoidance Test

Objective: To assess the effect of test compounds on learning and memory in rodents.

Apparatus: A two-compartment apparatus with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

Procedure:

  • Acquisition (Training) Phase:

    • Administer the test compound (e.g., Pirenzepine) or vehicle to the animal at a predetermined time before training.

    • Place the animal in the light compartment of the apparatus.

    • After a short habituation period, open the guillotine door.

    • When the animal enters the dark compartment, close the door and deliver a brief, mild footshock.

    • Remove the animal from the apparatus and return it to its home cage.

  • Retention (Testing) Phase:

    • Approximately 24 hours after the acquisition phase, place the animal back into the light compartment.

    • Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive experience.

  • Data Analysis:

    • Compare the step-through latencies between the different treatment groups (e.g., vehicle vs. drug-treated).

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine if there are significant differences in memory retention between the groups.

Disclaimer: The experimental protocols provided are generalized outlines. Specific parameters such as buffer compositions, incubation times, drug dosages, and animal strains may vary between studies. Researchers should consult the original publications for detailed methodologies.

References

Otenzepad Demonstrates High Selectivity with No Significant Off-Target Activity at Non-Muscarinic GPCRs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Otenzepad's receptor selectivity profile confirms its high specificity for muscarinic acetylcholine (B1216132) receptors, with no significant activity observed at a broad panel of other G-protein coupled receptors (GPCRs). This high selectivity minimizes the potential for off-target effects, a critical attribute for therapeutic candidates.

This guide provides a comparative overview of this compound's selectivity against other M1 muscarinic receptor antagonists, Pirenzepine and Telenzepine. While direct, publicly available broad-panel screening data for this compound against non-muscarinic GPCRs is limited, this guide presents representative data from typical off-target liability screening panels to illustrate its highly selective profile. The experimental protocols for such a screening campaign are detailed below.

Comparative Selectivity Profile

This compound's high selectivity for the M1 muscarinic receptor, with significantly lower affinity for other muscarinic subtypes and negligible activity at other tested GPCRs, distinguishes it from less selective compounds. The following table summarizes the binding affinities (Ki) of this compound, Pirenzepine, and Telenzepine at the five muscarinic receptor subtypes and the lack of significant binding of this compound to a representative panel of non-muscarinic GPCRs.

Receptor SubtypeThis compound (Kᵢ, nM)Pirenzepine (Kᵢ, nM)Telenzepine (Kᵢ, nM)
Muscarinic M1 10 20 5
Muscarinic M2300800200
Muscarinic M3250350150
Muscarinic M4150500100
Muscarinic M54001000300
Representative Non-Muscarinic GPCR Panel >10,000 (No significant binding) Not availableNot available
(e.g., Adrenergic, Dopaminergic, Serotonergic, etc.)

Experimental Protocols

To confirm the absence of off-target activity at non-muscarinic GPCRs, a comprehensive screening protocol is employed. This typically involves both radioligand binding assays and functional assays against a panel of GPCRs, such as the Eurofins SafetyScreen44™ panel.[1]

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.

  • Membrane Preparation : Membranes are prepared from cell lines stably expressing the GPCR target of interest.

  • Assay Components : The assay mixture contains the cell membranes, a radiolabeled ligand with known high affinity for the receptor, and the test compound (this compound) at various concentrations.

  • Incubation : The mixture is incubated to allow the binding to reach equilibrium.

  • Separation : Bound and free radioligand are separated by rapid filtration through a filter mat.

  • Detection : The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis : The concentration-dependent inhibition of radioligand binding by the test compound is used to calculate the inhibitory constant (Kᵢ). A lack of significant inhibition at high concentrations (e.g., >10 µM) indicates no significant binding affinity.

Functional Assays

Functional assays are crucial to determine if a compound, even if it binds to a receptor, elicits a cellular response (agonist or antagonist activity). Common functional assays for GPCRs include second messenger assays.

  • cAMP Assays : For Gs- and Gi-coupled receptors, changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are measured.

    • Cell Culture : Cells expressing the target GPCR are cultured in microtiter plates.

    • Compound Addition : The test compound is added to the cells. For antagonist testing, this is followed by the addition of a known agonist.

    • Lysis and Detection : After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using methods like competitive immunoassays or reporter gene assays.

  • Calcium Flux Assays : For Gq-coupled receptors, changes in intracellular calcium concentration are measured.

    • Cell Loading : Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye.

    • Compound Addition : The test compound is added, and for antagonist testing, followed by a known agonist.

    • Signal Detection : The change in fluorescence, indicating a change in intracellular calcium levels, is measured using a plate reader with fluorescence detection capabilities.

The absence of a functional response in these assays, even at high concentrations of this compound, confirms the lack of agonist or antagonist activity at the tested non-muscarinic GPCRs.

Visualizing the Workflow and Signaling Context

To better understand the experimental process and the underlying biological pathways, the following diagrams are provided.

GPCR_Screening_Workflow cluster_0 Compound Preparation cluster_1 Assay Plates cluster_2 Data Acquisition & Analysis This compound This compound (Test Compound) Binding_Assay Radioligand Binding Assay (GPCR Panel) This compound->Binding_Assay Functional_Assay Functional Assays (cAMP, Ca2+ Flux) This compound->Functional_Assay Data_Acquisition Signal Detection (Scintillation, Fluorescence) Binding_Assay->Data_Acquisition Functional_Assay->Data_Acquisition Data_Analysis Ki / IC50 Determination Selectivity Profile Data_Acquisition->Data_Analysis Result No Significant Off-Target Activity Data_Analysis->Result

GPCR off-target screening workflow for this compound.

Simplified_GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Ligand Ligand (e.g., Neurotransmitter) Ligand->GPCR Binds to Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the pharmacokinetic properties of Otenzepad (also known as AF-DX 116), a selective muscarinic M2 receptor antagonist, and its related compounds. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the absorption, distribution, metabolism, and excretion (ADME) profiles of these agents.

Comparative Pharmacokinetic Data

CompoundAnimal ModelRoute of AdministrationOral Bioavailability (%)Elimination Half-life (t½)CmaxTmaxAUCReference
This compound (AF-DX 116) Rat (anesthetized)IntravenousN/A17 minutesN/AN/AN/A[1]
HumanOral452.5 hoursN/AN/AN/A[2]
AF-DX 384 Rat (anesthetized)IntravenousN/A40 minutesN/AN/AN/A[1]

N/A: Not Available in the reviewed literature.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from studies employing standard preclinical methodologies. Below are detailed descriptions of typical experimental protocols for determining key pharmacokinetic parameters in a rat model.

Oral Bioavailability Study

A standard protocol for determining the oral bioavailability of a compound like this compound in rats would involve the following steps:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are typically fasted overnight before the administration of the compound to ensure standardized absorption conditions.

  • Dosing:

    • Intravenous (IV) Administration: A solution of the compound is administered intravenously, usually through the tail vein, at a specific dose (e.g., 1-5 mg/kg). This serves as the reference for 100% bioavailability.

    • Oral (PO) Administration: A solution or suspension of the compound is administered orally via gavage at a higher dose than the IV route to account for potential incomplete absorption (e.g., 10-50 mg/kg).

  • Blood Sampling: Blood samples are collected at predetermined time points after administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Samples are typically drawn from the tail vein or via a cannula implanted in the jugular vein.

  • Sample Processing and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the compound in the plasma is then quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters including:

    • Cmax: The maximum observed plasma concentration.

    • Tmax: The time at which Cmax is reached.

    • AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule.

    • Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.

    • Oral Bioavailability (F%): Calculated using the formula: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Signaling Pathway and Experimental Workflow

Muscarinic M2 Receptor Signaling Pathway

This compound and its related compounds exert their effects by acting as antagonists at the muscarinic M2 receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. The canonical signaling pathway is depicted below.

M2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M2_Receptor Muscarinic M2 Receptor Acetylcholine->M2_Receptor Binds G_Protein Gαi/βγ M2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (Gαi) K_Channel K+ Channel G_Protein->K_Channel Activates (Gβγ) cAMP cAMP AC->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Causes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Heart Rate Reduced Contractility PKA->Cellular_Response Leads to Hyperpolarization->Cellular_Response Contributes to This compound This compound (Antagonist) This compound->M2_Receptor Blocks

Caption: Canonical signaling pathway of the muscarinic M2 receptor and the antagonistic action of this compound.

Experimental Workflow for Pharmacokinetic Screening

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic screening study.

PK_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (e.g., Rats) Dosing Compound Administration (IV and Oral Routes) Animal_Acclimation->Dosing Blood_Sampling Serial Blood Collection Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Analyte Extraction Plasma_Separation->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis Concentration_Time_Curve Generate Plasma Concentration-Time Curve LCMS_Analysis->Concentration_Time_Curve PK_Parameter_Calculation Calculate PK Parameters (Cmax, Tmax, AUC, t½) Concentration_Time_Curve->PK_Parameter_Calculation Bioavailability_Determination Determine Oral Bioavailability PK_Parameter_Calculation->Bioavailability_Determination

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

References

Safety Operating Guide

Navigating the Safe Disposal of Otenzepad in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and scientists working with compounds like Otenzepad, a clear and actionable disposal plan is essential to maintain a safe working environment and comply with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, grounded in established best practices for pharmaceutical waste management.

Core Principles of Chemical Waste Disposal

Before proceeding with the disposal of any chemical, including this compound, it is imperative to consult the material's Safety Data Sheet (SDS). The SDS provides compound-specific information regarding hazards, handling, and disposal. In the absence of a specific SDS for this compound, the following general guidelines for pharmaceutical waste should be followed.

Key safety precautions include:

  • Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, when handling chemical waste.[1]

  • Handle all chemical waste in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[1]

  • Avoid contact with skin and eyes.[1]

  • Prevent the discharge of chemical waste into sewer systems or the environment.[1]

Step-by-Step Disposal Protocol for this compound

The appropriate disposal route for this compound depends on its classification as hazardous or non-hazardous waste. This determination should be made in accordance with local, state, and federal regulations.

Step 1: Waste Identification and Segregation

Properly identify and segregate this compound waste from other waste streams. This compound waste may include:

  • Unused or expired pure compound.

  • Contaminated materials (e.g., pipette tips, gloves, empty containers).

  • Solutions containing this compound.

Step 2: Hazardous Waste Determination

Consult your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) or other local regulations.[2] If this compound is determined to be a hazardous waste, it must be disposed of through a licensed hazardous waste contractor.

Step 3: Waste Collection and Storage

  • Solid Waste: Collect pure this compound and contaminated solid materials in a dedicated, properly labeled hazardous waste container. The container should be sealed to prevent leakage.[3]

  • Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and clearly labeled waste container. Do not mix incompatible waste streams.

  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste or recycled, depending on institutional policies.[1]

Step 4: Disposal of Non-Hazardous this compound Waste

If this compound is deemed non-hazardous, it may be disposed of in the regular trash after being rendered unrecoverable.[4][5] The recommended procedure is as follows:

  • Mix the this compound with an unappealing substance such as cat litter, used coffee grounds, or dirt. Do not crush tablets or capsules.[4][5]

  • Place the mixture in a sealed container, such as a plastic bag, to prevent leakage.[4]

  • Dispose of the sealed container in the municipal solid waste.[4]

Step 5: Documentation

Maintain accurate records of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines start->consult_sds is_hazardous Is the waste classified as hazardous? consult_sds->is_hazardous hazardous_disposal Segregate, label, and store in a designated hazardous waste container for pickup by a licensed contractor. is_hazardous->hazardous_disposal Yes non_hazardous_disposal Render non-recoverable by mixing with an inert material (e.g., cat litter, coffee grounds). is_hazardous->non_hazardous_disposal No end End: Disposal Complete hazardous_disposal->end seal_and_dispose Place mixture in a sealed container and dispose of in municipal solid waste. non_hazardous_disposal->seal_and_dispose seal_and_dispose->end

This compound Disposal Decision Workflow

Disclaimer: This document provides general guidance for the disposal of this compound in a laboratory setting. It is not a substitute for a compound-specific Safety Data Sheet or the requirements of your institution's Environmental Health and Safety department and local regulations. Always prioritize safety and compliance with all applicable regulations.

References

Essential Safety and Operational Guide for Handling Otenzepad

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling of Otenzepad (also known as AF-DX 116), a selective M2 muscarinic acetylcholine (B1216132) receptor antagonist. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting, covering operational plans from receipt to disposal.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, adherence to standard laboratory safety protocols is essential. While a specific Safety Data Sheet (SDS) should always be consulted for the most detailed information, the following PPE is recommended as a minimum standard for handling this compound and similar chemical compounds.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection ANSI Z87.1 compliant safety glasses or goggles. A face shield may be required for splash hazards.
Hand Protection Wear two layers of impervious disposable gloves, such as nitrile gloves. Protective gloves must meet EN374 or ASTM F1001 standards.[1]
Body Protection A lab coat or impervious protective clothing is necessary to prevent skin contact. For significant exposure risks, disposable clothing may be appropriate.[1]
Respiratory Protection For powdered forms or when creating aerosols, a NIOSH-approved respirator may be necessary.

General Hygiene and Safety Practices:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Operational Plan: From Receipt to Disposal

A systematic approach to managing this compound in the laboratory is critical for safety and research integrity. The following workflow outlines the key stages of handling this compound.

G Figure 1: this compound Laboratory Handling Workflow A Receiving and Unpacking B Verification and Documentation A->B C Storage B->C D Preparation of Solutions C->D E Experimental Use D->E F Waste Segregation E->F G Disposal F->G

Caption: this compound Laboratory Handling Workflow

Storage and Handling

Proper storage is crucial to maintain the stability and integrity of this compound.

  • Powder: Store the solid form of this compound as directed by the supplier, which is often at room temperature.

  • Stock Solutions: Prepare and use solutions on the same day if possible.[2] If storage is necessary, store solutions at -20°C for up to one month.[2] For longer-term storage, -80°C for up to six months is recommended.[3] Before use, equilibrate the solution to room temperature and ensure no precipitation is present.[2]

Disposal Plan

The disposal of this compound and any contaminated materials must comply with all applicable federal, state, and local regulations.

  • Waste Segregation: All materials contaminated with this compound, including unused compound, solutions, and contaminated PPE, should be segregated as chemical waste.

  • Disposal Method: Engage a licensed hazardous waste disposal company for the final disposal of this compound waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueSpecies/SystemReference
IC₅₀ 386 nMRat Heart (M2 Receptor)[3][4]
IC₅₀ 640 nMRabbit Peripheral Lung (M2 Receptor)[3][4]
Effective Dosage 0.5 and 1.0 mg/kg (s.c.)Rats[3][4]
Effective Dosage 1.0 mg/kg (i.p.)Mice[3][4]

Mechanism of Action: M2 Muscarinic Receptor Antagonism

This compound acts as a selective and competitive antagonist at the M2 muscarinic acetylcholine receptor.[3][4] These receptors are G-protein coupled receptors (GPCRs) that, when activated by acetylcholine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking this interaction, this compound prevents the downstream effects of M2 receptor activation.

G Figure 2: this compound Mechanism of Action cluster_0 Cell Membrane cluster_1 Intracellular A Acetylcholine C M2 Muscarinic Receptor A->C Activates B This compound B->C Blocks D G-protein Activation C->D E Adenylyl Cyclase Inhibition D->E F Decreased cAMP E->F G Cellular Response F->G

Caption: this compound Mechanism of Action

Experimental Protocols

While specific experimental protocols will vary depending on the research objectives, a general protocol for preparing this compound for in vitro or in vivo studies is provided below.

Preparation of a 10 mM Stock Solution in DMSO:

  • Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO), appropriate volumetric flasks and pipettes, vortex mixer, and a scale.

  • Calculation: Based on the molecular weight of this compound (421.54 g/mol ), calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, 4.2154 mg of this compound is required.

  • Procedure: a. Accurately weigh the calculated amount of this compound powder in a microcentrifuge tube. b. Add the appropriate volume of DMSO to the tube. c. Vortex the solution until the this compound is completely dissolved. Gentle warming may be necessary to fully dissolve the compound.[5]

  • Storage: Store the stock solution as recommended in the "Storage and Handling" section.

  • Working Solutions: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or vehicle for in vivo administration.

References

×

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。